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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Methyl-6-(piperidin-1-yl)nicotinic Acid

Introduction 4-Methyl-6-(piperidin-1-yl)nicotinic acid is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid, a methyl group, and a piper...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-6-(piperidin-1-yl)nicotinic acid is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid, a methyl group, and a piperidine moiety on the pyridine core, presents a unique scaffold for the exploration of novel pharmacophores. This guide provides a comprehensive overview of a robust synthetic route to this target molecule, designed for researchers, scientists, and professionals in drug development. The presented synthesis is a multi-step process commencing from readily available starting materials, with each step detailed to ensure reproducibility and scalability.

Overall Synthetic Strategy

The synthesis of 4-Methyl-6-(piperidin-1-yl)nicotinic acid is strategically designed in a five-step sequence. The pathway commences with the synthesis of a key heterocyclic precursor, 4-hydroxy-6-methyl-2-pyrone, which is then converted to the corresponding nicotinic acid derivative. Subsequent functional group manipulations, including esterification and halogenation, set the stage for the crucial nucleophilic aromatic substitution with piperidine. The synthesis culminates in the hydrolysis of the ester to yield the final carboxylic acid.

Synthetic_Workflow A Dehydroacetic Acid B 4-Hydroxy-6-methyl-2-pyrone A->B H2SO4 C 4-Hydroxy-6-methylnicotinic Acid B->C NH4OH D Methyl 4-hydroxy-6-methylnicotinate C->D EDCI, DMAP, MeOH E Methyl 4-bromo-6-methylnicotinate D->E POBr3 F Methyl 4-methyl-6-(piperidin-1-yl)nicotinate E->F Piperidine G 4-Methyl-6-(piperidin-1-yl)nicotinic acid F->G NaOH, H2O/MeOH

Caption: Overall synthetic workflow for 4-Methyl-6-(piperidin-1-yl)nicotinic acid.

Detailed Experimental Protocols

Part 1: Synthesis of Key Intermediates

Step 1: Synthesis of 4-Hydroxy-6-methyl-2-pyrone

The synthesis begins with the acid-catalyzed cyclization of dehydroacetic acid. This reaction provides a straightforward entry to the 4-hydroxy-2-pyrone scaffold, a versatile building block for various heterocyclic compounds.[1][2]

  • Protocol:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dehydroacetic acid (1.0 eq).

    • Carefully add concentrated sulfuric acid (93-95%) in a weight ratio of approximately 2:1 (H₂SO₄:dehydroacetic acid).[1]

    • Heat the reaction mixture to 95-105°C with stirring for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried to afford 4-hydroxy-6-methyl-2-pyrone.

Step 2: Synthesis of 4-Hydroxy-6-methylnicotinic Acid

The pyrone ring is then converted to the pyridine core through a ring-opening and re-cyclization cascade initiated by ammonia. This reaction is a classic transformation for the synthesis of hydroxynicotinic acid derivatives.[3]

  • Protocol:

    • In a pressure vessel, suspend 4-hydroxy-6-methyl-2-pyrone (1.0 eq) in aqueous ammonium hydroxide (28-30%).

    • Seal the vessel and heat the mixture to 140-150°C for 4-6 hours.

    • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

    • Transfer the reaction mixture to an open beaker and heat on a steam bath to evaporate excess ammonia.

    • Cool the solution and acidify with concentrated hydrochloric acid to a pH of 3-4.

    • The precipitated product is collected by filtration, washed with cold water, and dried to yield 4-hydroxy-6-methylnicotinic acid.

Step 3: Synthesis of Methyl 4-hydroxy-6-methylnicotinate

To facilitate the subsequent halogenation and nucleophilic substitution steps, the carboxylic acid is protected as a methyl ester. A peptide coupling agent-mediated esterification is employed for high efficiency.[4]

  • Protocol:

    • Suspend 4-hydroxy-6-methylnicotinic acid (1.0 eq, 200 mmol) in a mixture of dichloromethane (DCM, 250 mL) and methanol (MeOH, 250 mL).[4]

    • To this suspension, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 eq, 220 mmol) and 4-dimethylaminopyridine (DMAP, 0.05 eq, 10 mmol) at room temperature.[4]

    • Heat the mixture to reflux and stir until the starting material is completely consumed as monitored by TLC.[4]

    • Cool the reaction mixture and concentrate under reduced pressure.

    • The residue is purified by silica gel column chromatography (eluent: DCM/MeOH = 20:1) to give methyl 4-hydroxy-6-methylnicotinate.[4]

Step 4: Synthesis of Methyl 4-bromo-6-methylnicotinate

The hydroxyl group at the 4-position is converted to a bromine atom, a good leaving group for the subsequent nucleophilic aromatic substitution. Phosphorus oxybromide is an effective reagent for this transformation.[4]

  • Protocol:

    • Dissolve methyl 4-hydroxy-6-methylnicotinate (1.0 eq, 150 mmol) in DCM (150 mL) and cool the solution to 0°C in an ice bath.[4]

    • Add phosphorus oxybromide (POBr₃, 1.5 eq, 225 mmol) portion-wise, maintaining the temperature at 0°C.[4]

    • After the addition is complete, warm the reaction mixture to 35°C and stir until the starting material has been consumed (monitored by TLC).[4]

    • Concentrate the reaction mixture under reduced pressure.

    • Cool the residue to 0°C and carefully quench by the dropwise addition of ethanol followed by a saturated aqueous solution of NaHCO₃ until gas evolution ceases.[4]

    • Extract the product with DCM (3 x 80 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

    • The crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 4:1) to afford methyl 4-bromo-6-methylnicotinate as a yellow solid.[4]

Part 2: Synthesis and Characterization of the Final Product

Step 5: Synthesis of Methyl 4-methyl-6-(piperidin-1-yl)nicotinate

This pivotal step involves the nucleophilic aromatic substitution of the bromo-substituent with piperidine. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this reaction.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Reactants Methyl 4-bromo-6-methylnicotinate + Piperidine Intermediate Meisenheimer Complex (stabilized by resonance) Reactants->Intermediate Product Methyl 4-methyl-6-(piperidin-1-yl)nicotinate Intermediate->Product - HBr

Caption: Mechanism of the nucleophilic aromatic substitution (SNAr) reaction.

  • Protocol:

    • In a sealed tube, dissolve methyl 4-bromo-6-methylnicotinate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP).

    • Add piperidine (2.0-3.0 eq) to the solution. The excess piperidine also acts as a base to neutralize the HBr formed during the reaction.

    • Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield methyl 4-methyl-6-(piperidin-1-yl)nicotinate.

Step 6: Synthesis of 4-Methyl-6-(piperidin-1-yl)nicotinic acid

The final step is the saponification of the methyl ester to the desired carboxylic acid. Basic hydrolysis is a reliable method for this transformation.[5][6]

  • Protocol:

    • Dissolve methyl 4-methyl-6-(piperidin-1-yl)nicotinate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (NaOH, 2.0-3.0 eq) or lithium hydroxide (LiOH) and heat the mixture to reflux for 2-4 hours.[7][8]

    • Monitor the hydrolysis by TLC until the starting ester is consumed.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or DCM to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl to a pH of 6-7 to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-Methyl-6-(piperidin-1-yl)nicotinic acid.

Characterization Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Data (δ, ppm)Expected ¹³C NMR Data (δ, ppm)
Methyl 4-hydroxy-6-methylnicotinate C₈H₉NO₃167.16(D₂O): 8.15 (s, 1H), 6.16 (s, 1H), 3.70 (s, 3H), 2.16 (s, 3H).[4](D₂O): 177.6, 166.2, 150.2, 143.8, 118.6, 114.8, 52.0, 17.8.[4]
Methyl 4-bromo-6-methylnicotinate C₈H₈BrNO₂230.06(CDCl₃): 8.79 (s, 1H), 7.40 (s, 1H), 3.85 (s, 3H), 2.47 (s, 3H).[4](CDCl₃): 164.6, 162.4, 151.4, 133.0, 128.7, 124.6, 52.5, 24.0.[4]
Methyl 4-methyl-6-(piperidin-1-yl)nicotinate C₁₄H₂₀N₂O₂248.32(CDCl₃, predicted): ~8.8 (s, 1H), ~6.5 (s, 1H), 3.8 (s, 3H), ~3.5 (t, 4H), 2.3 (s, 3H), ~1.6 (m, 6H).(CDCl₃, predicted): ~166, ~160, ~158, ~148, ~110, ~105, 52.0, 46.0, 26.0, 24.5, 18.0.
4-Methyl-6-(piperidin-1-yl)nicotinic acid C₁₃H₁₈N₂O₂234.29(DMSO-d₆, predicted): ~13.0 (br s, 1H), ~8.7 (s, 1H), ~6.6 (s, 1H), ~3.5 (t, 4H), 2.2 (s, 3H), ~1.5 (m, 6H).(DMSO-d₆, predicted): ~167, ~161, ~159, ~149, ~111, ~106, 45.5, 25.5, 24.0, 17.5.

References

Sources

Exploratory

Characterization of 4-Methyl-6-(piperidin-1-yl)nicotinic acid: A Technical Guide

Topic: Characterization of 4-Methyl-6-(piperidin-1-yl)nicotinic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Chemical Identity 4-Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of 4-Methyl-6-(piperidin-1-yl)nicotinic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

4-Methyl-6-(piperidin-1-yl)nicotinic acid represents a critical scaffold in medicinal chemistry, particularly within the development of kinase inhibitors and GPCR modulators. As a trisubstituted pyridine, its characterization requires a rigorous approach to confirm regiochemistry and purity, specifically distinguishing it from potential isomers (e.g., 2-methyl or 5-methyl analogs) and managing its zwitterionic physicochemical nature.

This guide outlines a self-validating characterization workflow, moving from crude isolation to definitive structural elucidation and purity profiling.

Chemical Profile
PropertyDetail
Systematic Name 4-Methyl-6-(piperidin-1-yl)pyridine-3-carboxylic acid
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Core Scaffold Pyridine-3-carboxylic acid (Nicotinic acid)
Key Substituents C4-Methyl group; C6-Piperidinyl ring
Predicted pKa Acidic (COOH): ~3.8
Physical State Solid (Likely high melting point >180°C due to zwitterionic character)

Synthesis Context & Impurity Profiling

To characterize this molecule effectively, one must understand its genesis. The most robust synthetic route typically involves a Nucleophilic Aromatic Substitution (SₙAr) of 6-chloro-4-methylnicotinic acid with piperidine .

Why this matters for characterization:

  • Regioisomer Risk: If the starting material was generated via Vilsmeier-Haack or similar formylation chemistries, isomeric impurities (e.g., 5-methyl) may persist.

  • By-products: Incomplete substitution leads to residual chloro-intermediate.

  • Salt Formation: The product often isolates as a hydrochloride salt or a zwitterion, drastically affecting solubility and NMR shifts.

Synthesis_Logic SM 6-Chloro-4-methylnicotinic acid Reaction S_nAr Reaction (Heat/Base) SM->Reaction Reagent Piperidine (Excess) Reagent->Reaction Product 4-Methyl-6-(piperidin-1-yl) nicotinic acid Reaction->Product Major Impurity1 Residual SM (Cl- analog) Reaction->Impurity1 Trace Impurity2 Regioisomer (5-Methyl analog) Reaction->Impurity2 Trace (from SM source)

Figure 1: Synthetic origin and potential impurity lineage.

Structural Elucidation (The Core Protocol)

The primary challenge is proving the methyl group is at the C4 position and the piperidine is at C6 .

Nuclear Magnetic Resonance (NMR) Strategy

Solvent Choice: DMSO-d₆ is mandatory. The compound's low solubility in CDCl₃ (due to the carboxylic acid and potential zwitterionic form) makes chloroform unsuitable.

¹H NMR (400 MHz, DMSO-d₆) - Predicted Pattern
ProtonPositionMultiplicityShift (δ ppm)Diagnostic Logic
H-2 Pyridine C2Singlet (1H)8.60 – 8.80Most deshielded; adjacent to N and COOH.
H-5 Pyridine C5Singlet (1H)6.60 – 6.90Shielded by the electron-donating piperidine at C6.
CH₃ C4-MethylSinglet (3H)2.30 – 2.50Benzylic-like environment; chemical shift confirms attachment to aromatic ring.
N-CH₂ Piperidine (α)Multiplet (4H)3.50 – 3.70Deshielded by nitrogen attachment.
CH₂ Piperidine (β/γ)Multiplet (6H)1.50 – 1.70Typical aliphatic cyclic methylene range.
COOH AcidBroad Singlet12.0 – 13.0Often very broad or invisible if proton exchange occurs.
Critical Validation: 2D NMR (NOESY & HMBC)

Standard 1D NMR is insufficient to unequivocally distinguish the 4-methyl from the 5-methyl isomer. You must run these 2D experiments:

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Target Interaction: Look for a cross-peak between the Methyl protons (~2.4 ppm) and H-5 (~6.7 ppm) .

    • Interpretation: If the methyl is at C4, it is spatially close to H5. If the methyl were at C5, it would be close to H6 (which is substituted) or H4 (which would be a proton). A strong NOE between Methyl and the shielded aromatic proton confirms the 4-Me/5-H arrangement.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Target: Long-range coupling of Methyl protons.

    • Validation: Methyl protons should show correlations to:

      • C4 (ipso, ~145-150 ppm)

      • C3 (ortho, ~115-120 ppm)

      • C5 (ortho, ~105-110 ppm)

Mass Spectrometry (MS)
  • Ionization: ESI (Electrospray Ionization) in Positive Mode.

  • Parent Ion: [M+H]⁺ = 221.13 m/z.

  • Fragmentation Pattern:

    • Loss of OH/COOH: [M+H - 17] or [M+H - 44].

    • Piperidine Ring Cleavage: Common fragments include loss of C₃H₆ or C₄H₈ from the piperidine ring if high collision energy is used.

Purity & Assay Methodology (HPLC)

Due to the amphoteric nature of the molecule (Basic N, Acidic COOH), standard unbuffered gradients will result in peak tailing and poor reproducibility.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5) or 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

Why Ammonium Acetate? At pH 5.5, the carboxylic acid is ionized (COO⁻) and the piperidine is protonated (NH⁺). This creates a consistent zwitterionic species that behaves predictably on C18 columns, reducing silanol interactions and sharpening the peak shape.

Analysis_Workflow Sample Crude Sample Solubility Solubility Check (DMSO vs MeOH) Sample->Solubility HPLC HPLC-UV-MS (Buffered pH 5.5) Solubility->HPLC Decision Purity > 95%? HPLC->Decision NMR 1H & NOESY NMR (Confirm Regioisomer) Decision->NMR Yes PrepHPLC Prep-HPLC Purification Decision->PrepHPLC No FinalReport Release CoA NMR->FinalReport PrepHPLC->HPLC

Figure 2: Decision tree for purity assessment and structural confirmation.

Solid State Characterization

If this material is to be used as a GMP starting material, solid-state properties are vital.

  • X-Ray Powder Diffraction (XRPD): Essential to determine if the material is amorphous or crystalline. Zwitterionic nicotinic acids often form stable, high-melting crystal lattices.

  • DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm.

    • Expectation: High melting point (>180°C) often accompanied by decomposition (browning).

  • Hygroscopicity: Nicotinic acid derivatives can be hygroscopic. A DVS (Dynamic Vapor Sorption) isotherm is recommended if the material clumps during storage.

References

  • Synthesis of Piperidine Derivatives: National Institutes of Health (NIH). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Available at: [Link]

  • NMR Conformational Signatures: American Chemical Society (ACS). "Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design." Available at: [Link]

  • General Pyridine Synthesis: Organic Chemistry Portal. "Synthesis of Piperidines." Available at: [Link]

Foundational

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-6-(piperidin-1-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methyl-6-(piperidin-1-yl)nicotinic acid is a substituted pyridine derivative that incorporates both a lipophilic piperidine moiety and a pola...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-6-(piperidin-1-yl)nicotinic acid is a substituted pyridine derivative that incorporates both a lipophilic piperidine moiety and a polar carboxylic acid group. This unique combination of functional groups makes it a compound of interest in medicinal chemistry and drug discovery. The pyridine core is a common scaffold in numerous biologically active compounds, and its substitution pattern can significantly influence its pharmacological properties. The piperidine ring can enhance binding to specific biological targets and improve pharmacokinetic properties, while the nicotinic acid framework is a well-known pharmacophore with various biological activities, including roles as a vitamin (Vitamin B3) and a lipid-lowering agent.[1] This guide provides a comprehensive overview of the chemical properties of 4-Methyl-6-(piperidin-1-yl)nicotinic acid, including a proposed synthetic route, predicted physicochemical characteristics, and expected spectroscopic data, based on established chemical principles and data from analogous structures.

Proposed Synthesis

The synthesis of 4-Methyl-6-(piperidin-1-yl)nicotinic acid can be strategically approached through a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely utilized method for the functionalization of electron-deficient aromatic rings such as pyridine.[2] The proposed synthetic pathway commences with a suitable 6-halonicotinic acid derivative, which serves as the electrophilic partner for the nucleophilic piperidine.

A plausible starting material for this synthesis is 6-chloro-4-methylnicotinic acid. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of the chloro substituent by a nucleophile. Piperidine, a secondary amine, acts as a potent nucleophile in this context.[3][4][5]

The proposed multi-step synthesis is outlined below:

Step 1: Synthesis of 4-Methylnicotinic Acid

The initial precursor, 4-methylnicotinic acid, can be synthesized from 3-cyano-4-methylpyridine. This involves the hydrolysis of the nitrile group to a carboxylic acid, typically under basic conditions followed by acidification.[6]

Step 2: Chlorination of 4-Methylnicotinic Acid

The subsequent step involves the selective chlorination at the 6-position of the pyridine ring. This transformation can be challenging and may require specific reaction conditions to achieve the desired regioselectivity. Alternatively, a starting material that already contains the 4-methyl and 6-chloro substituents could be sourced or synthesized through a different route.

Step 3: Nucleophilic Aromatic Substitution with Piperidine

The final key step is the nucleophilic aromatic substitution reaction between 6-chloro-4-methylnicotinic acid and piperidine. This reaction is typically carried out in a suitable solvent at elevated temperatures to drive the reaction to completion. The basicity of piperidine also serves to neutralize the hydrogen chloride that is formed as a byproduct.

Experimental Workflow: Proposed Synthesis of 4-Methyl-6-(piperidin-1-yl)nicotinic acid

Synthesis_Workflow start 3-Cyano-4-methylpyridine step1 Hydrolysis (NaOH, H2O/EtOH, Reflux then HCl) start->step1 intermediate1 4-Methylnicotinic Acid step1->intermediate1 step2 Chlorination at C6 (e.g., PCl5/POCl3) intermediate1->step2 intermediate2 6-Chloro-4-methylnicotinic Acid step2->intermediate2 step3 Nucleophilic Aromatic Substitution (Piperidine, Heat) intermediate2->step3 product 4-Methyl-6-(piperidin-1-yl)nicotinic acid step3->product

Sources

Exploratory

An In-depth Technical Guide to 4-Methyl-6-(piperidin-1-yl)nicotinic Acid: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Methyl-6-(piperidin-1-yl)nicotinic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. While a specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Methyl-6-(piperidin-1-yl)nicotinic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. While a specific CAS number for this molecule is not prominently listed in major chemical databases, indicating its status as a novel or less-characterized compound, its synthesis and properties can be reliably projected from established principles of organic chemistry and data from structurally analogous molecules. This document delineates a robust, proposed synthetic pathway, predicts its physicochemical characteristics, and explores its potential pharmacological applications based on the well-documented bioactivity of its core moieties: the nicotinic acid scaffold and the piperidine ring.

Chemical Identity and Predicted Physicochemical Properties

4-Methyl-6-(piperidin-1-yl)nicotinic acid is a derivative of pyridine-3-carboxylic acid (nicotinic acid). It is characterized by a methyl group at the 4-position and a piperidine ring attached at the 6-position of the pyridine core.

  • IUPAC Name: 4-Methyl-6-(piperidin-1-yl)pyridine-3-carboxylic acid

  • Molecular Formula: C₁₂H₁₆N₂O₂

  • Molecular Weight: 220.27 g/mol

The properties of this molecule are dictated by the interplay of its constituent functional groups: the acidic carboxylic acid, the basic piperidine nitrogen, and the aromatic pyridine ring. These features suggest it will behave as a zwitterionic compound under physiological conditions.

PropertyPredicted ValueRationale
pKa (acidic) ~4.5 - 5.0The electron-donating nature of the piperidine and methyl groups may slightly increase the pKa of the carboxylic acid compared to unsubstituted nicotinic acid (pKa ~4.85).[1]
pKa (basic) ~8.5 - 9.5The pKa of the piperidinyl nitrogen is expected to be slightly lower than that of piperidine itself (~11.2) due to the electron-withdrawing effect of the aromatic ring.
LogP ~1.5 - 2.5The molecule possesses both lipophilic (piperidine, methyl group) and hydrophilic (carboxylic acid, pyridine nitrogen) features, suggesting moderate lipophilicity.
Aqueous Solubility pH-dependentExpected to be lowest near its isoelectric point and higher at acidic and basic pH values due to salt formation.
Hydrogen Bond Donors 1 (Carboxylic OH)
Hydrogen Bond Acceptors 3 (Carboxylic O, Pyridine N, Piperidine N)

Proposed Synthesis: A Mechanistic Approach

The most logical and efficient pathway for the synthesis of 4-Methyl-6-(piperidin-1-yl)nicotinic acid is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a suitable leaving group (typically a halide) from the pyridine ring by piperidine. The pyridine ring, while electron-rich, is susceptible to nucleophilic attack at the ortho and para positions, especially when activated by electron-withdrawing groups or when the reaction is performed on a pyridine N-oxide.[2][3][4]

The proposed multi-step synthesis begins with a commercially available or readily synthesized precursor, 4-hydroxy-6-methylnicotinic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Halogenation cluster_2 Step 3: Nucleophilic Aromatic Substitution (SNAr) cluster_3 Step 4: Saponification A 4-Hydroxy-6-methylnicotinic acid B Methyl 4-hydroxy-6-methylnicotinate A->B  MeOH, H₂SO₄ (cat.)  Reflux C Methyl 4-bromo-6-methylnicotinate B->C  POBr₃  Heat D Methyl 4-methyl-6-(piperidin-1-yl)nicotinate C->D  High Temp., Base (e.g., K₂CO₃)  Solvent (e.g., DMF, NMP) E 4-Methyl-6-(piperidin-1-yl)nicotinic acid (Final Product) D->E  NaOH or LiOH  H₂O/MeOH, then H₃O⁺ workup Piperidine Piperidine Piperidine->C

Caption: Proposed synthetic workflow for 4-Methyl-6-(piperidin-1-yl)nicotinic acid.

Detailed Experimental Protocol

Step 1: Esterification of 4-Hydroxy-6-methylnicotinic acid

  • Causality: The initial esterification protects the carboxylic acid, preventing it from interfering with the subsequent halogenation step and improving the solubility of the intermediate in organic solvents.

  • Protocol:

    • Suspend 4-hydroxy-6-methylnicotinic acid (1.0 eq) in methanol (10-20 volumes).

    • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-hydroxy-6-methylnicotinate.[5]

Step 2: Halogenation of the Hydroxypyridine

  • Causality: Conversion of the hydroxyl group at the 4-position to a better leaving group, such as bromide, is necessary to facilitate the subsequent SNAr reaction. Phosphorus oxybromide (POBr₃) is an effective reagent for this transformation.

  • Protocol:

    • To a solution of methyl 4-hydroxy-6-methylnicotinate (1.0 eq) in an appropriate solvent (e.g., acetonitrile), add phosphorus oxybromide (POBr₃) (1.5-2.0 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and carefully quench by pouring it onto crushed ice.

    • Neutralize with a solid base like sodium carbonate until the pH is ~7-8.

    • Extract the product with a suitable organic solvent like dichloromethane.

    • Dry the combined organic extracts and concentrate in vacuo. Purify the crude product by column chromatography to obtain methyl 4-bromo-6-methylnicotinate.[5]

Step 3: Nucleophilic Aromatic Substitution with Piperidine

  • Causality: This is the key bond-forming step. The electron-deficient nature of the pyridine ring, particularly at the 6-position (para to the nitrogen), allows for the displacement of the bromide by the nucleophilic piperidine. The reaction typically requires heat to overcome the activation energy associated with the temporary loss of aromaticity in the Meisenheimer intermediate.[3][6][7]

  • Protocol:

    • Combine methyl 4-bromo-6-methylnicotinate (1.0 eq), piperidine (1.5-2.0 eq), and a base such as potassium carbonate (2.0 eq) in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

    • Heat the reaction mixture to 120-150 °C for 12-24 hours in a sealed vessel.

    • Monitor the reaction progress by LC-MS or TLC.

    • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine to remove the solvent and salts.

    • Dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude ester can be purified by chromatography.

Step 4: Saponification to the Final Product

  • Causality: The final step is the hydrolysis of the methyl ester to the free carboxylic acid. This is a standard saponification reaction using a strong base.

  • Protocol:

    • Dissolve the crude methyl 4-methyl-6-(piperidin-1-yl)nicotinate in a mixture of methanol and water.

    • Add an excess of sodium hydroxide or lithium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.

    • Once the hydrolysis is complete (monitored by TLC), remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to a pH of ~6-7 with 1M HCl. The product should precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-Methyl-6-(piperidin-1-yl)nicotinic acid.

Potential Pharmacological Significance and Applications

The therapeutic potential of this molecule can be inferred from the well-established pharmacological profiles of its constituent scaffolds.

  • Nicotinic Acid Scaffold: Nicotinic acid (Vitamin B3) and its derivatives are known for their role in treating dyslipidemia.[1] They are also precursors to the essential coenzymes NAD and NADP, which are central to cellular metabolism and DNA repair.[1] The nicotinic acid moiety is a common feature in many biologically active compounds with anti-inflammatory and analgesic properties.[8][9]

  • Piperidine Scaffold: The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[10] Its conformational flexibility and basic nitrogen atom allow it to interact with a wide range of biological targets, particularly in the central nervous system. Piperidine derivatives have shown efficacy as anticancer, anti-Alzheimer's, and antimicrobial agents.[10][11]

G cluster_scaffolds Core Scaffolds cluster_applications Potential Therapeutic Areas Compound 4-Methyl-6-(piperidin-1-yl)nicotinic Acid Nicotinic_Acid Nicotinic Acid Moiety Compound->Nicotinic_Acid imparts Piperidine Piperidine Moiety Compound->Piperidine imparts Metabolic Metabolic Disorders (e.g., Dyslipidemia) Nicotinic_Acid->Metabolic AntiInflammatory Anti-inflammatory Agents Nicotinic_Acid->AntiInflammatory CNS CNS Disorders (e.g., Alzheimer's, Pain) Piperidine->CNS Oncology Oncology Piperidine->Oncology

Sources

Foundational

Biological activity of nicotinic acid derivatives

An In-Depth Technical Guide to the Biological Activity of Nicotinic Acid Derivatives Abstract Nicotinic acid (NA), also known as niacin or vitamin B3, has a long-established dual identity: a vital nutrient at low doses a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Nicotinic Acid Derivatives

Abstract

Nicotinic acid (NA), also known as niacin or vitamin B3, has a long-established dual identity: a vital nutrient at low doses and a potent dyslipidemia therapeutic at pharmacological doses.[1][2] Its derivatives, both naturally occurring and synthetic, are subjects of intense research due to a wide spectrum of biological activities extending beyond lipid modulation. This guide provides a comprehensive technical overview of the molecular mechanisms, key biological effects, and essential experimental protocols for investigating nicotinic acid derivatives. We will delve into the causality behind their actions, focusing on the central role of the G protein-coupled receptor 109A (GPR109A), and explore their therapeutic potential in cardiovascular disease, inflammation, immunology, and oncology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the multifaceted activities of this important class of compounds.

Core Mechanism of Action: The GPR109A Receptor

The majority of the pharmacological effects of nicotinic acid and its derivatives are mediated through the activation of the G protein-coupled receptor 109A (GPR109A) , also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[3][4] This receptor is primarily expressed in adipocytes and various immune cells, including macrophages, neutrophils, and dendritic cells.[5][6][7]

Upon ligand binding, GPR109A couples to a Gi/o protein, which initiates a signaling cascade by inhibiting adenylyl cyclase.[4][7] This action leads to a decrease in intracellular cyclic AMP (cAMP) levels, a crucial second messenger. The reduction in cAMP subsequently downregulates the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets involved in lipolysis and inflammation.[4][8] The discovery of this receptor has been pivotal in understanding both the therapeutic effects and the common side effects of niacin therapy.[4]

Visualizing the Primary Signaling Pathway

The following diagram illustrates the canonical GPR109A signaling pathway initiated by a nicotinic acid derivative.

GPR109A_Signaling receptor GPR109A (HCA2 Receptor) gi_protein Gi/o Protein (Inactive) receptor->gi_protein activates ac Adenylyl Cyclase (AC) gi_protein->ac INHIBITS camp cAMP ac->camp converts ATP to ligand Nicotinic Acid Derivative ligand->receptor pka Protein Kinase A (PKA) camp->pka activates response Downstream Cellular Response (e.g., ↓ Lipolysis) pka->response phosphorylates targets to alter

Caption: Canonical GPR109A Gi-mediated signaling pathway.

Primary Biological Activity: Lipid Portfolio Modification

For decades, the primary pharmacological application of nicotinic acid has been the management of dyslipidemia.[8][9] It uniquely offers a broad-spectrum effect on the lipid profile, a characteristic that remains highly valuable in cardiovascular risk management.[1][10]

  • Lowers LDL Cholesterol and Triglycerides: The principal lipid-lowering effect begins in adipose tissue. Activation of GPR109A inhibits lipolysis, reducing the release of free fatty acids (FFAs) into circulation.[4][8] This decreased FFA flux to the liver curtails the substrate available for hepatic triglyceride synthesis.[5][8] Nicotinic acid also directly inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2), further reducing triglyceride production.[3][8] Consequently, the liver produces fewer triglyceride-rich very-low-density lipoproteins (VLDL), the precursors to low-density lipoproteins (LDL), leading to a reduction in both VLDL and LDL cholesterol levels.[3][8]

  • Raises HDL Cholesterol: Nicotinic acid is the most potent agent available for increasing high-density lipoprotein (HDL) cholesterol levels, with the ability to raise them by over 30%.[10][11] The mechanism is not fully elucidated but is thought to involve several processes. NA increases levels of apolipoprotein A1 (ApoA-I), the primary protein component of HDL, by inhibiting its breakdown.[3] It also suppresses the hepatic uptake of HDL particles.[3]

The Flushing Side Effect: A Mechanistic Detour

The clinical utility of nicotinic acid is often limited by a common and unpleasant side effect: cutaneous vasodilation, or flushing.[4][12] This reaction is also GPR109A-mediated but occurs in different cell types—Langerhans cells and keratinocytes in the skin. Activation of GPR109A in these cells triggers a signaling cascade that leads to the synthesis and release of prostaglandin D2 (PGD2), a potent vasodilator, causing the characteristic redness and sensation of heat.[7]

Lipid ParameterEffect of Nicotinic AcidPrimary Mechanism
Triglycerides (TG) ↓ (20-50%)[9]Inhibition of adipocyte lipolysis via GPR109A, reducing FFA flux to the liver; Direct inhibition of hepatic DGAT2.[3][8]
LDL Cholesterol ↓ (10-25%)[9]Reduced hepatic synthesis of VLDL (precursor to LDL) due to decreased TG availability.[3]
HDL Cholesterol ↑ (10-30%)[9][11]Decreased breakdown of ApoA-I; Reduced hepatic clearance of HDL particles.[3]
Lipoprotein(a) [Lp(a)] Reduction in Lp(a) levels has been observed, though the mechanism is less clear.[13]
Table 1: Summary of Nicotinic Acid's Effects on Plasma Lipids.

Anti-Inflammatory and Immunomodulatory Activities

Beyond lipid metabolism, GPR109A activation exerts significant anti-inflammatory effects in various tissues, positioning its agonists as potential therapeutics for inflammatory diseases.

  • In Macrophages and Epithelial Cells: Activation of GPR109A has been shown to suppress inflammatory responses. For instance, in retinal pigment epithelial cells, nicotinic acid and other agonists inhibit the TNF-α-induced production of pro-inflammatory cytokines like IL-6 and Ccl2.[14][15] This effect is mediated by the blockade of the NF-κB signaling pathway.[14] Similar anti-inflammatory actions have been observed in colonic epithelial cells, suggesting a role in mitigating colitis.[7][16]

  • In Antiviral Immunity: Recent research has uncovered a role for GPR109A in host defense against viral infections. GPR109A has been identified as an interferon-stimulated gene (ISG).[6] Its activation by nicotinic acid promotes autophagy, a cellular process that helps clear intracellular pathogens. This GPR109A-dependent autophagy enhances the production of type I interferons, crucial cytokines in the antiviral response, thereby inhibiting viral replication.[6]

Emerging Roles in Oncology

The function of GPR109A in cancer appears to be context-dependent, acting as a tumor suppressor in some tissues while potentially promoting survival in others.

  • Tumor Suppression: In colon and breast cancer, GPR109A expression is often silenced.[5] Re-expression and activation of the receptor in breast cancer cell lines were shown to decrease cell survival, induce apoptosis, and block tumor growth.[5] The mechanism involves the inhibition of anti-apoptotic genes (like Bcl-2) and the induction of pro-apoptotic genes.[5] In the colon, butyrate (a natural GPR109A ligand produced by gut microbiota) activates the receptor, leading to apoptosis in cancer cells and protecting against inflammation-induced colon cancer.[5][7]

Anti_Inflammatory_Pathway cluster_cell Macrophage / Epithelial Cell receptor GPR109A gi_protein Gi/o receptor->gi_protein activates nfkb_pathway NF-κB Pathway gi_protein->nfkb_pathway INHIBITS nucleus Nucleus nfkb_pathway->nucleus translocation & transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines expression ligand Nicotinic Acid Derivative ligand->receptor

Caption: GPR109A-mediated anti-inflammatory signaling.

Experimental Protocols for Assessing Biological Activity

To evaluate the efficacy and mechanism of novel nicotinic acid derivatives, a series of validated in vitro and in vivo assays are essential.

In Vitro Assay: GPR109A Receptor Activation

This protocol determines if a test compound can activate the GPR109A receptor by measuring the inhibition of cAMP production.

Principle: GPR109A activation via the Gi pathway inhibits adenylyl cyclase, leading to a measurable drop in intracellular cAMP levels, which are artificially elevated by forskolin for assay sensitivity.

Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR109A (CHO-GPR109A). Maintain a parallel culture of the parental CHO-K1 cell line as a negative control.

  • Cell Seeding: Seed cells into a 96-well plate at a density that achieves 80-90% confluency on the day of the assay.

  • Pre-treatment (Optional Validation): To confirm Gi pathway involvement, pre-incubate a subset of wells with Pertussis Toxin (PTX, 100 ng/mL) for 18 hours. PTX specifically and irreversibly inhibits Gi proteins.[14]

  • Compound Incubation: Wash cells with assay buffer. Add test compounds at various concentrations. Include a known agonist (e.g., nicotinic acid, 1 mM) as a positive control and a vehicle (e.g., DMSO) as a baseline control. Incubate for 30 minutes.

  • cAMP Stimulation: Add forskolin (10 µM), an adenylyl cyclase activator, to all wells to stimulate cAMP production. Incubate for an additional 15-20 minutes.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production for each compound concentration. Plot a dose-response curve and determine the EC50 value.

Self-Validation System:

  • Positive Control: Nicotinic acid should show robust inhibition of cAMP.

  • Negative Control: The compound should have no effect on the parental CHO-K1 cells lacking the receptor.

  • Pathway Validation: The inhibitory effect of the compound should be significantly blunted or abolished in cells pre-treated with PTX.

In Vivo Model: Dyslipidemia and Atherosclerosis

This protocol assesses the ability of a nicotinic acid derivative to modulate lipid profiles and atherosclerosis in a disease-relevant animal model.

Principle: Apolipoprotein E-deficient (ApoE-/-) mice, when fed a high-fat, high-cholesterol "Western" diet, rapidly develop severe hypercholesterolemia and atherosclerotic plaques, mimicking key aspects of human cardiovascular disease.[17][18]

Methodology:

  • Animal Model: Use male ApoE-/- mice (8-10 weeks old).[17]

  • Acclimatization & Diet: Allow mice to acclimatize for one week. Place them on a Western-type diet (e.g., 21% fat, 0.2% cholesterol) for 8-12 weeks to induce dyslipidemia.[17][18]

  • Grouping and Treatment: Randomize mice into groups (n=8-10 per group):

    • Vehicle Control (e.g., saline or appropriate vehicle, administered by oral gavage daily).

    • Positive Control (e.g., Nicotinic Acid, dose-dependent).

    • Test Compound Group(s) (various doses, administered by oral gavage daily).

  • Monitoring: Monitor body weight and food intake weekly.

  • Endpoint Sample Collection: At the end of the treatment period (e.g., 8 weeks), fast the mice overnight. Collect blood via cardiac puncture or retro-orbital sinus under anesthesia. Perfuse the vascular system with saline and harvest the aorta.

  • Lipid Profile Analysis: Separate plasma from the blood samples. Use commercial enzymatic colorimetric assay kits to measure total cholesterol, HDL-C, LDL-C, and triglycerides.[19][20]

  • Atherosclerosis Assessment: Carefully dissect the aorta, fix in formalin, and stain with Oil Red O to visualize lipid-rich atherosclerotic plaques. Quantify the plaque area using image analysis software.

Experimental Workflow Diagram:

InVivo_Workflow cluster_analysis Endpoint Analyses start Select Model: ApoE-/- Mice diet Induce Dyslipidemia (Western Diet, 8-12 wks) start->diet grouping Randomize into Groups (Vehicle, Positive Control, Test) diet->grouping treatment Daily Oral Gavage (8 wks) grouping->treatment sampling Endpoint Sample Collection (Blood & Aorta) treatment->sampling analysis Analysis sampling->analysis lipid Plasma Lipid Profile (TC, HDL, LDL, TG) sampling->lipid histo Atherosclerotic Plaque Quantification (Aorta) sampling->histo

Caption: Workflow for an in vivo dyslipidemia study.

Conclusion and Future Directions

Nicotinic acid and its derivatives remain a compelling class of bioactive molecules. While their role in lipid management is well-established, the expanding understanding of GPR109A's function in inflammation, immunity, and cancer presents exciting new therapeutic avenues. The primary challenge in drug development has been to separate the desirable therapeutic effects (e.g., lipid modification, anti-inflammation) from the undesirable side effect of flushing. Future research will likely focus on developing biased agonists that preferentially signal through pathways mediating therapeutic benefit, or formulating co-medications that can block the flushing response. The experimental frameworks outlined in this guide provide a robust foundation for scientists and researchers to explore these possibilities and unlock the full potential of nicotinic acid derivatives.

References

  • Nicotinic acid . Wikipedia. [Link]

  • Nicotinic acid derivatives: Application and uses, review . ResearchGate. (2021). [Link]

  • Niacin . StatPearls - NCBI Bookshelf. (2023). [Link]

  • G Protein-Coupled Receptor 109A Maintains the Intestinal Integrity and Protects Against ETEC Mucosal Infection by Promoting IgA Secretion . Frontiers in Immunology. (2021). [Link]

  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival . Cancer Research - AACR Journals. (2014). [Link]

  • Nicotinic acid – Knowledge and References . Taylor & Francis Online. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile . PubMed. (2024). [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy . Investigative Ophthalmology & Visual Science. (2012). [Link]

  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action . Annual Review of Pharmacology and Toxicology. (2007). [Link]

  • Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy . Directive Publications. (2024). [Link]

  • Therapeutic Class Overview Niacin Derivatives . Magellan Rx Management. (2016). [Link]

  • Niacin to improve cholesterol numbers . Mayo Clinic. [Link]

  • Niacin for cholesterol . MedlinePlus. (2024). [Link]

  • 4‐Hydroxynonenal‐induced GPR109A (HCA2 receptor) activation elicits bipolar responses, Gαi‐mediated anti‐inflammatory effects and Gβγ‐mediated cell death . British Journal of Pharmacology - PMC. [Link]

  • Lipid Panel: What It Is, Purpose & Results . Cleveland Clinic. (2024). [Link]

  • Hyperlipidaemia and cardioprotection: Animal models for translational studies . British Journal of Pharmacology - PMC. (2020). [Link]

  • GPR109A and Vascular Inflammation . Current Atherosclerosis Reports - PMC. (2013). [Link]

  • Lipid Detection Assay Kits . Signosis. [Link]

  • Dyslipidemia and Atherosclerosis Mouse Models . Charles River Laboratories. [Link]

  • Evaluation of the Effect of NICOtinic Acid (Niacin) on Elevated Lipoprotein(a) Levels (NICOLa Study) . ClinicalTrials.gov. (2009). [Link]

  • Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study . Vascular Health and Risk Management - PMC. (2007). [Link]

  • Niacin and Stroke: The Role of Supplementation and Emerging Concepts in Clinical Practice, a Narrative Review . MDPI. (2025). [Link]

  • Over-the-Counter Niacin Preparations for Dyslipidemia . American Academy of Family Physicians. (2004). [Link]

  • Animal Models of Exercise and Cardiometabolic Disease . Circulation Research. (2025). [Link]

  • Lipid profile (cholesterol and triglycerides) . Pathology Tests Explained. (2025). [Link]

  • Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking . DergiPark. [Link]

Sources

Exploratory

Targeted Modulation of GPR109A: A Technical Guide to Biased Nicotinic Acid Analogs

Executive Summary This technical guide addresses the pharmacological optimization of nicotinic acid (niacin) analogs targeting the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A). While niacin remains the most effective...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the pharmacological optimization of nicotinic acid (niacin) analogs targeting the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A). While niacin remains the most effective agent for elevating HDL-C and lowering triglycerides, its clinical utility is severely hampered by cutaneous flushing.[1][2][3] This guide delineates the mechanistic bifurcation between G-protein signaling (therapeutic) and


-arrestin recruitment (adverse), providing a validated framework for developing "biased agonists" that retain antilipolytic efficacy while minimizing off-target vasodilation.

Part 1: The Pharmacological Challenge

The GPR109A Paradox

The central challenge in developing niacin analogs is the receptor's pleiotropic signaling. GPR109A is a G


-coupled GPCR expressed primarily in adipocytes and immune cells.
  • Therapeutic Pathway (Adipocytes): Activation of GPR109A inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.[4] This suppresses Protein Kinase A (PKA) activity, thereby inhibiting Hormone-Sensitive Lipase (HSL). The result is a blockade of triglyceride hydrolysis and a reduction in circulating Free Fatty Acids (FFAs).[5][][7]

  • Adverse Pathway (Langerhans Cells): In the skin, GPR109A activation recruits

    
    -arrestin1.[8] This scaffolding protein activates Cytosolic Phospholipase A2 (cPLA2), releasing arachidonic acid. Cyclooxygenase-1 (COX-1) converts this to Prostaglandin D2 (PGD2), which acts on DP1 receptors in the dermal microvasculature to cause vasodilation (flushing) [1].
    

The Objective: Design ligands that stabilize the receptor conformation favoring G


 coupling while sterically or energetically disfavoring 

-arrestin recruitment.

Part 2: Molecular Mechanism of Action

The following diagram details the signal transduction divergence that forms the basis of biased ligand design.

GPR109A_Signaling cluster_Therapeutic Therapeutic Pathway (Adipocyte) cluster_Adverse Adverse Pathway (Langerhans Cell) Ligand Biased Analog / Niacin Receptor GPR109A (HCA2) Ligand->Receptor Gi Gαi/o Protein Receptor->Gi Conformation A Arrestin β-Arrestin1 Recruitment Receptor->Arrestin Conformation B AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (↓) AC->cAMP Reduces PKA PKA Activity (↓) cAMP->PKA Lipolysis Lipolysis Inhibition (↓ FFA Release) PKA->Lipolysis Reduces HSL PO4 PLA2 cPLA2 Activation Arrestin->PLA2 Scaffolding AA Arachidonic Acid Release PLA2->AA PGD2 PGD2 Synthesis (COX-1) AA->PGD2 Flush Cutaneous Flushing (Vasodilation) PGD2->Flush via DP1 Receptor

Figure 1: Bifurcation of GPR109A signaling. Successful analogs must selectively engage the left branch (Green) while minimizing the right branch (Red).

Part 3: Structural Modification Strategies (SAR)

To achieve biased agonism, structural modifications must exploit the subtle differences in the receptor's intracellular binding pocket dynamics.

Structural DomainModification StrategyMechanistic Impact
Acidic Head Group Bioisosteres (e.g., Tetrazoles, 3-hydroxy-isoxazoles)The carboxylate is essential for Arg251 interaction. Isosteres can alter the hydrogen bonding network, potentially favoring G-protein coupling conformations [2].
Pyridine Ring (C5/C6) Lipophilic substitutions (e.g., Alkyl, Halo-phenyl)Extensions at C5 can reach into the hydrophobic pocket. Bulky groups here often reduce

-arrestin efficacy (partial agonism) while maintaining G-protein efficacy [3].
Linker Region Urea or Biaryl ether linkersIncreasing flexibility between the pharmacophore and the lipophilic tail can decouple the residence time, affecting signal transduction kinetics.

Part 4: Experimental Validation Framework

Trustworthiness in drug discovery relies on self-validating protocols. The following workflows are designed to quantify "Bias Factors" rather than simple potency.

Protocol A: G Functional Assay (Therapeutic Efficacy)

Objective: Measure inhibition of cAMP accumulation in CHO-K1 cells stably expressing human GPR109A. Rationale: Since GPR109A is G


 coupled, basal cAMP is already low.[9] We must artificially stimulate AC with Forskolin to observe the inhibition caused by the analog.
  • Cell Prep: Seed CHO-K1/GPR109A cells (10,000 cells/well) in 384-well low-volume plates.

  • Compound Addition: Add test analogs (10-point dose-response) + Forskolin (10 µM) .

    • Control 1 (Max Signal): Forskolin alone (0% Inhibition).

    • Control 2 (Min Signal): Forskolin + Saturating Niacin (100% Inhibition).

  • Incubation: 30 minutes at 37°C.

  • Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate.

  • Readout: Measure FRET signal (665nm/620nm ratio). A decrease in cAMP results in an increase in FRET signal (competitive assay).

  • Validation: Z-factor must be > 0.5.

Protocol B: -Arrestin Recruitment Assay (Flushing Potential)

Objective: Quantify recruitment of


-arrestin1 to GPR109A.
Rationale:  This serves as the proxy for flushing liability.
  • System: Use an Enzyme Fragment Complementation (EFC) system (e.g., PathHunter). The receptor is tagged with a ProLink™ (PK) fragment;

    
    -arrestin is tagged with Enzyme Acceptor (EA).
    
  • Incubation: Treat cells with analogs for 90 minutes.

  • Mechanism: Recruitment forces interaction of PK and EA, forming active

    
    -galactosidase.
    
  • Detection: Add chemiluminescent substrate.

  • Data Normalization: Normalize to the

    
     of Nicotinic Acid (set as 100%).
    
    • Critical Insight: A "safe" analog should show <20% efficacy (partial agonist) in this assay compared to Niacin [4].

Part 5: Quantitative Bias Assessment

Data interpretation requires calculating the "Bias Factor" to ensure the separation of pathways is statistically significant.

The Operational Model of Agonism

Do not rely on


 alone. Use the transduction coefficient (

) ratio.
  • Calculate

    
    : 
    
    
    
    
    Where "ref" is Nicotinic Acid.
  • Calculate Bias Factor (

    
    ): 
    
    
    
    
  • Interpretation:

    • Positive Value (>1): G-protein biased (Therapeutic candidate).

    • Zero: Balanced agonist (Like Niacin - causes flushing).

    • Negative Value:

      
      -arrestin biased (Pro-flushing, non-therapeutic).
      
Comparative Data Summary

The table below illustrates the ideal profile of a novel analog compared to historical standards.

CompoundcAMP

(nM)
cAMP

(%)

-Arrestin

(%)
Bias ProfileClinical Outcome
Nicotinic Acid 100100100BalancedEffective but flushes
MK-0354 20060<10G-protein Biased (Partial)No flushing, but low efficacy [5]
Ideal Analog <100>90 <20 G-protein Biased (Full) High efficacy, No flushing

Part 6: Experimental Workflow Visualization

Workflow Start Compound Library Screen1 Primary Screen: cAMP Assay (Gi) Start->Screen1 Filter1 Filter: Emax > 80% EC50 < 500nM Screen1->Filter1 Filter1->Start Fail (Refine SAR) Screen2 Secondary Screen: Beta-Arrestin Assay Filter1->Screen2 Pass Calc Bias Calculation (Operational Model) Screen2->Calc Lead Lead Candidate: High Efficacy / Low Arrestin Calc->Lead Bias Factor > 1.0

Figure 2: Screening cascade for identifying biased GPR109A ligands. Note the strict filter for efficacy prior to testing for side-effect liability.

References

  • Walters, R.W., et al. (2009).

    
    -Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect, in mice.[1][2][8] Journal of Clinical Investigation. [Link]
    
  • Li, J., et al. (2024).[9] Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Nature Communications. [Link]

  • Semple, G., et al. (2008). 3-(1H-Tetrazol-5-yl)-1,4,5,6,8-pentaazaacenaphthylene: A novel, highly potent agonist of the HM74a receptor. Journal of Medicinal Chemistry. [Link]

  • DiscoverX. (2017).[10] Measurement of

    
    -Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI Bookshelf. [Link]
    
  • Lai, E., et al. (2007). Suppression of niacin-induced vasodilation with an antagonist to prostaglandin D2 receptor subtype 1. Clinical Pharmacology & Therapeutics. [Link]

Sources

Foundational

Architecting the Pyridine Core: A Technical Guide to Substituted Nicotinic Acids

Executive Summary Substituted nicotinic acids (pyridine-3-carboxylic acids) represent a privileged scaffold in the pharmacopeia of modern medicinal chemistry and agrochemical development. From the lipid-lowering effects...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted nicotinic acids (pyridine-3-carboxylic acids) represent a privileged scaffold in the pharmacopeia of modern medicinal chemistry and agrochemical development. From the lipid-lowering effects of niacin to the herbicidal potency of imidazolinones, the electronic and steric tunability of this core makes it an indispensable tool for structure-activity relationship (SAR) exploration. This guide moves beyond basic textbook synthesis, focusing on the strategic construction, functionalization, and application of these heterocycles in high-value discovery workflows.

Part 1: Strategic Synthesis & Architecture

The assembly of substituted nicotinic acids requires a decision matrix balancing regiocontrol, atom economy, and scalability. We categorize these into De Novo Construction and Core Functionalization .[1]

De Novo Ring Construction

For highly substituted cores where regioselective functionalization of a pre-existing pyridine is difficult, de novo synthesis is superior.

  • Bohlmann-Rahtz Synthesis: A convergent strategy involving the condensation of enamines with propargylic ketones. It allows for the precise placement of substituents at the C2, C4, and C6 positions, often difficult to access via electrophilic aromatic substitution.

  • Cyclotrimerization: Cobalt or rhodium-catalyzed [2+2+2] cycloadditions of alkynes with nitriles provide a rapid entry into polysubstituted pyridines, though regiocontrol can be challenging without tethered substrates.

Core Functionalization Strategies

Modifying the commercially available nicotinic acid core is the standard route for lead optimization.

  • Regioselective Halogenation: The C2 position is electronically activated for nucleophilic aromatic substitution (

    
    ) if a leaving group (halogen) is present. However, introducing that halogen often requires N-oxide activation (e.g., reaction of nicotinic acid N-oxide with 
    
    
    
    to yield 2-chloronicotinic acid).
  • C-H Activation: Recent advances using Ni-catalyzed systems allow for direct functionalization of the C-H bonds, bypassing the need for pre-functionalized halogenated precursors. This is a "green" leap forward, reducing waste salts.

  • Biocatalytic Hydrolysis: The industrial synthesis of 2-chloronicotinic acid is shifting toward the nitrilase-catalyzed hydrolysis of 2-chloronicotinonitrile. This enzymatic route operates under mild conditions (pH 6-8, 30°C), offering superior specificity compared to acid/base hydrolysis which often degrades the pyridine ring.

Visualization: Synthetic Logic Flow

The following diagram maps the decision logic for selecting a synthetic route based on the target substitution pattern.

SyntheticLogic Target Target Molecule: Substituted Nicotinic Acid Pattern Analyze Substitution Pattern Target->Pattern C2_Sub C2-Substitution Needed? Pattern->C2_Sub Complex Polysubstituted / Complex Core? C2_Sub->Complex No / Other Pos. SNAr Route A: S_NAr via 2-Chloronicotinic Acid C2_Sub->SNAr Yes (Halogenated Precursor) BioCat Route D: Nitrilase Hydrolysis C2_Sub->BioCat Industrial Scale (Green) CH_Act Route B: Ni-Catalyzed C-H Activation Complex->CH_Act No (Direct Functionalization) DeNovo Route C: De Novo (Bohlmann-Rahtz) Complex->DeNovo Yes (High Complexity)

Caption: Decision matrix for selecting synthetic routes based on substitution requirements and scale.

Part 2: Applications in Bio-Discovery

Medicinal Chemistry: The Anti-Inflammatory & Antibacterial Nexus

Substituted nicotinic acids are bioisosteres for salicylic acids but offer distinct solubility and metabolic profiles.

  • Anti-Inflammatory (COX-2 Inhibition): 2-anilinonicotinic acids (e.g., Clonixin) and 2-phenoxynicotinic acids are potent NSAIDs. Recent SAR studies highlight that 2-(2-bromophenyl) derivatives exhibit dual anti-inflammatory and analgesic profiles comparable to mefenamic acid, likely through COX-2 selectivity.

  • Antibacterial (Oxadiazolines): Hydrazide derivatives of nicotinic acid, when cyclized to 1,3,4-oxadiazolines, show significant activity against MRSA (Methicillin-resistant S. aureus).[2][3] The electron-withdrawing nature of the pyridine ring enhances the reactivity of the attached pharmacophore.

Agrochemicals: Herbicides and Fungicides[4][5][6]
  • Herbicides: The 2-chloronicotinic acid moiety is a key building block for sulfonylurea herbicides (e.g., Nicosulfuron) and pyridinecarboxamides (e.g., Diflufenican).[4] These compounds often inhibit acetolactate synthase (ALS) or phytoene desaturase.

  • Fungicides: Boscalid, a succinate dehydrogenase inhibitor (SDHI), utilizes a 2-chloronicotinamide core.[5] The chlorine atom at C2 provides steric bulk that locks the amide conformation, crucial for binding in the ubiquinone binding pocket.

Data Summary: Comparative Biological Activity

The following table summarizes key activity data from recent literature [1][4].[6]

Compound ClassTarget Organism/EnzymeKey Substituent (R)Activity MetricReference
2-Phenyl Nicotinic Acid COX-2 (Anti-inflammatory)2-Bromo-phenyl72.4% inhibition (Analgesic)[4]
1,3,4-Oxadiazoline S. aureus (MRSA)5-NitrofuranMIC = 7.81 µg/mL[1]
Nicotinamide Lemna paucicostata (Weed)3,4-DichlorobenzylIC50 = 7.8 µM[5]
Boscalid Analog Sclerotinia (Fungus)4-Chloro-biphenylEC50 = 1.96 mg/L[6]

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 2-(4-Fluorophenyl)nicotinic Acid via Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl nicotinic acid derivative typical of anti-inflammatory candidates. This protocol demonstrates the functionalization of the C2 position using a palladium-catalyzed cross-coupling.

Rationale:

  • Catalyst Choice:

    
     is used for its robustness with aryl chlorides in the presence of carbonate bases.
    
  • Solvent System: DME/Water (dimethoxyethane) provides excellent solubility for the polar nicotinic acid salt and the boronic acid.

  • Self-Validation: The reaction progress is monitored by the disappearance of the starting aryl chloride (TLC). The acid-base workup ensures the removal of neutral impurities (triphenylphosphine oxide), yielding a high-purity product without extensive chromatography.

Materials
  • 2-Chloronicotinic acid (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Sodium Carbonate (

    
    ) (2.5 eq)
    
  • Solvents: DME (degassed), Distilled Water, HCl (1M), Ethyl Acetate.

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-chloronicotinic acid (157 mg, 1 mmol) and 4-fluorophenylboronic acid (168 mg, 1.2 mmol).

  • Solvation: Add degassed DME (4 mL) and 2M aqueous

    
     (2 mL). Sparge with nitrogen for 5 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).
    
  • Catalysis: Add

    
     (58 mg, 0.05 mmol) quickly under a nitrogen stream. Seal the flask.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 12 hours.
    
    • Checkpoint: Spot TLC (50% EtOAc/Hexane). Starting material (

      
      ) should be absent; Product (
      
      
      
      , streaks due to acid) should be visible under UV.
  • Workup (Acid-Base Extraction):

    • Cool to room temperature.[4] Dilute with water (10 mL) and wash with diethyl ether (

      
       mL). Discard the organic layer (contains non-acidic impurities like phosphine oxide).
      
    • Acidify the aqueous layer carefully with 1M HCl to pH 3-4. A white precipitate should form.[7]

    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
  • Isolation: Dry the combined EtOAc layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water to afford the pure product as off-white needles.

Visualization: Reaction Workflow

ReactionWorkflow Start Start: 2-Cl-Nicotinic Acid + Boronic Acid Cat Add Catalyst: Pd(PPh3)4 N2 Atmosphere Start->Cat Reflux Reflux 12h (DME/H2O) Cat->Reflux Wash Base Wash: Remove Neutrals (Ether) Reflux->Wash Cool & Dilute Acidify Acidify (pH 3): Precipitate Product Wash->Acidify Aq. Layer Only Final Pure Product: Recrystallization Acidify->Final Extract & Dry

Caption: Workflow for the Suzuki coupling of 2-chloronicotinic acid, highlighting the self-validating acid-base purification step.

References

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences. Link

  • Recent advances and prospects in nickel-catalyzed C–H activation. Catalysis Science & Technology. Link

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Link

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin. Link

  • Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides. Journal of Agricultural and Food Chemistry. Link[5]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Link

Sources

Exploratory

Spectroscopic Characterization of 4-Methyl-6-(piperidin-1-yl)nicotinic Acid: A Technical Guide

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 4-Methyl-6-(piperidin-1-yl)nicotinic acid. Designed for researchers, scientists, and professionals in drug development, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 4-Methyl-6-(piperidin-1-yl)nicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's spectral behavior. We will explore predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind spectral acquisition protocols, and provide insights into the interpretation of this data. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction

4-Methyl-6-(piperidin-1-yl)nicotinic acid is a substituted pyridine derivative. The structural elucidation of such novel compounds is fundamental in medicinal chemistry and materials science. Spectroscopic analysis provides a non-destructive method to confirm the molecular structure, identify functional groups, and ensure the purity of a synthesized compound. This guide will serve as a reference for the expected spectroscopic signature of this molecule and a practical handbook for its analysis.

The structure combines a nicotinic acid core, a key pharmacophore in various bioactive molecules, with a methyl group and a piperidine substituent. This combination of an aromatic, acidic moiety and a saturated, basic amine suggests a rich and informative spectroscopic profile.

Molecular Structure and Identification

To ensure clarity in spectral assignments, the chemical structure of 4-Methyl-6-(piperidin-1-yl)nicotinic acid is presented below with a systematic numbering scheme for the carbon and proton atoms.

Molecular Formula: C₁₂H₁₆N₂O₂

Molecular Weight: 220.27 g/mol

Predicted Exact Mass: 220.1212

Caption: Structure of 4-Methyl-6-(piperidin-1-yl)nicotinic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.5br s1HCOOH
~7.8s1HH2
~6.8s1HH5
~3.5t4HH11, H15 (piperidine)
~2.3s3HH10 (CH₃)
~1.6m6HH12, H13, H14 (piperidine)

Interpretation:

  • Carboxylic Acid Proton (COOH): A broad singlet is expected far downfield (~12.5 ppm) due to the acidic nature of the proton and hydrogen bonding. Its broadness is a result of chemical exchange with residual water in the solvent.

  • Aromatic Protons (H2, H5): Two singlets are predicted in the aromatic region. The proton at the C2 position (~7.8 ppm) is deshielded by the adjacent nitrogen and the carboxylic acid group. The proton at the C5 position (~6.8 ppm) is shielded by the electron-donating piperidine group.

  • Piperidine Protons (H11, H15, H12, H13, H14): The protons on the carbons adjacent to the nitrogen (H11, H15) are expected around 3.5 ppm as a triplet, being deshielded by the nitrogen atom. The remaining piperidine protons (H12, H13, H14) will appear as a complex multiplet further upfield (~1.6 ppm).

  • Methyl Protons (H10): A sharp singlet integrating to three protons is predicted around 2.3 ppm, characteristic of a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
~168C7 (COOH)
~160C6
~155C4
~148C2
~115C3
~105C5
~45C11, C15 (piperidine)
~25C12, C14 (piperidine)
~24C13 (piperidine)
~18C10 (CH₃)

Interpretation:

  • Carbonyl Carbon (C7): The carboxylic acid carbon is expected at the lowest field (~168 ppm).

  • Aromatic Carbons (C2, C3, C4, C5, C6): Six distinct signals are expected for the pyridine ring carbons. C6 (~160 ppm) and C4 (~155 ppm) are significantly downfield due to the attachment of the electron-withdrawing nitrogen and the piperidine/methyl groups. C2 (~148 ppm) is also downfield due to the adjacent nitrogen. C3 (~115 ppm) and C5 (~105 ppm) are at higher fields.

  • Piperidine Carbons (C11-C15): The carbons adjacent to the nitrogen (C11, C15) are expected around 45 ppm. The other piperidine carbons will be found further upfield (~24-25 ppm).

  • Methyl Carbon (C10): The methyl carbon will appear as a sharp signal at a high field (~18 ppm).

Experimental Protocol for NMR Spectroscopy

The choice of solvent and concentration is critical for obtaining high-quality NMR spectra. Deuterated solvents are used to avoid large solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[1]

  • Sample Preparation: Weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.[1] DMSO-d₆ is a good initial choice due to its ability to dissolve a wide range of organic compounds and because the carboxylic acid proton is more likely to be observed.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a standard ¹H spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.[2]

    • For ¹³C NMR, a proton-decoupled experiment is standard, which simplifies the spectrum to singlets for each unique carbon.[3] Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be necessary.

  • Data Processing: Apply Fourier transformation to the raw data (FID), followed by phase correction and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[5][6]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
3300-2500BroadO-H stretch (Carboxylic acid)
3050-3000MediumC-H stretch (Aromatic)
2950-2850StrongC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid)
1600, 1480Medium-StrongC=C and C=N stretch (Aromatic ring)
~1250StrongC-N stretch (Aryl-amine)
~1200StrongC-O stretch (Carboxylic acid)

Interpretation:

  • The most prominent feature will be the very broad O-H stretch of the carboxylic acid, spanning from 2500 to 3300 cm⁻¹.

  • A strong, sharp absorption around 1710 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.

  • Multiple sharp peaks between 2850 and 2950 cm⁻¹ will be due to the C-H stretching of the methyl and piperidine groups.

  • Characteristic aromatic C=C and C=N stretching vibrations will appear in the 1480-1600 cm⁻¹ region.

  • A strong band around 1250 cm⁻¹ is expected for the C-N stretching vibration between the aromatic ring and the piperidine nitrogen.

Experimental Protocol for FTIR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient and requires minimal sample preparation.[5]

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

    • Record a background spectrum of the empty ATR setup.

    • Place a small amount of the solid sample onto the crystal and apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the major absorption bands and correlate them with specific functional groups using standard correlation tables.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, often resulting in a prominent protonated molecular ion [M+H]⁺.[7][8]

Predicted Mass Spectrometry Data (ESI+)

m/zIonNotes
221.1285[M+H]⁺Protonated molecular ion
203.1179[M+H - H₂O]⁺Loss of water
176.1336[M+H - COOH]⁺Loss of the carboxylic acid group
136.0968[Fragment]Cleavage of the piperidine ring

Interpretation and Fragmentation:

The molecule is expected to protonate on either the pyridine nitrogen or the piperidine nitrogen. The most likely fragmentation pathways would involve:

  • Loss of Water: A common fragmentation for carboxylic acids, leading to an [M+H - H₂O]⁺ ion.

  • Loss of the Carboxylic Group: Decarboxylation can occur, leading to the loss of 45 Da.

  • Piperidine Ring Fragmentation: Alpha-cleavage next to the piperidine nitrogen is a common fragmentation pathway for such structures.

fragmentation M [M+H]⁺ m/z = 221.1285 F1 [M+H - H₂O]⁺ m/z = 203.1179 M->F1 - H₂O F2 [M+H - COOH]⁺ m/z = 176.1336 M->F2 - COOH F3 Piperidine Fragment m/z = 136.0968 M->F3 α-cleavage

Caption: Predicted major fragmentation pathways for 4-Methyl-6-(piperidin-1-yl)nicotinic acid in ESI-MS.

Experimental Protocol for ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol, acetonitrile, or a mixture with water.[9] A small amount of formic acid (0.1%) is often added to promote protonation in positive ion mode.

  • Instrumentation:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • Use a heated capillary and drying gas (typically nitrogen) to desolvate the droplets and release the analyte ions into the gas phase.[7]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to determine the accurate mass and confirm the elemental composition.

  • Tandem MS (MS/MS): To confirm the structure, perform an MS/MS experiment by selecting the [M+H]⁺ ion (m/z 221.1) as the precursor, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Synthesis Considerations and Potential Impurities

The synthesis of 4-Methyl-6-(piperidin-1-yl)nicotinic acid would likely involve a nucleophilic aromatic substitution reaction where piperidine displaces a leaving group (e.g., a halogen) from a 6-halo-4-methylnicotinic acid derivative.

Potential impurities could include:

  • Starting materials: Unreacted 6-halo-4-methylnicotinic acid.

  • Byproducts: Hydrolysis products or compounds from side reactions.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

These impurities would be detectable by the spectroscopic methods described. For instance, the starting material would have a different molecular weight in MS and a different aromatic proton pattern in ¹H NMR. Residual solvents would appear as characteristic signals in the ¹H NMR spectrum.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of 4-Methyl-6-(piperidin-1-yl)nicotinic acid, coupled with robust, field-tested protocols for data acquisition. The predicted NMR, IR, and MS data offer a clear benchmark for the structural confirmation and purity assessment of this compound. By understanding the principles behind the data and the rationale for the experimental procedures, researchers can confidently approach the characterization of this and similar novel molecules, ensuring the integrity and reliability of their scientific findings.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
  • Patiny, L., & Zasso, M. (2023). Simulate and predict NMR spectra. NMRDB.org. Retrieved from [Link]

  • University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Mestrelab Research. (2025). Mnova NMRPredict. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. University of Alberta. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.
  • TA Instruments. (n.d.). Fourier Transform Infrared Spectroscopy.
  • Element Lab Solutions. (n.d.).
  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment).
  • Takeda, S., Yoshimura, K., & Tanihata, H. (2023, March 1).
  • RTI Labor
  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • University of California, San Diego. (n.d.). 13-C NMR Protocol for beginners AV-400.
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Schubert, M., & Klostermeier, D. (2008). A procedure to validate and correct the 13C chemical shift calibration of RNA datasets. Journal of biomolecular NMR, 42(3), 215-223.
  • University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. NMR Facility.
  • Varian, Inc. (n.d.). Running 13C spectra.
  • Bruker. (n.d.). 1H NMR Protocol for Beginners DRX-400.
  • Guan, Y., Wu, J., & Zhang, J. Z. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical science, 12(35), 11897-11909.
  • Sayeeda, Z. (2021).
  • Na, H. B., Neumann, S., & Steinbeck, C. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Mass Spectrometry, e4988.
  • University of Texas Health Science Center at San Antonio. (n.d.).
  • Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • Kutateladze, A. G., & Tantillo, D. J. (2016). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • Lasia, K., Voloshkin, V. A., & Dembitsky, V. M. (2023).
  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • van der Hooft, J. J., & Ridder, L. (2024).
  • Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Singh, R., & Jana, S. (2015).
  • ResearchGate. (n.d.). Pictorial representation of synthesized nicotinic acid derivatives (6a–j). [Image]. Retrieved from [Link]

  • Sarotti, A. M. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC advances, 13(46), 32569-32576.
  • National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Kumar, S., & Rai, A. K. (2014). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Applicable Chemistry, 3(3), 1124-1134.
  • Der Pharma Chemica. (2012). Synthesis and characterization of some new twin drugs having substituted pyridines.
  • NIST. (n.d.). Piperidine, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • JETIR. (2019).
  • ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative. [Image]. Retrieved from [Link]

  • Piórkowska, E., Kaza, M., & Fitak, H. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Acta poloniae pharmaceutica, 67(2), 147-154.
  • Wang, Y., Zhang, Y., & Li, J. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6545.

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Foundational

Discovery and history of 4-Methyl-6-(piperidin-1-yl)nicotinic acid

The following technical guide details the structural significance, synthetic pathways, and medicinal chemistry applications of 4-Methyl-6-(piperidin-1-yl)nicotinic acid . A Strategic Scaffold in Modern Medicinal Chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural significance, synthetic pathways, and medicinal chemistry applications of 4-Methyl-6-(piperidin-1-yl)nicotinic acid .

A Strategic Scaffold in Modern Medicinal Chemistry

Part 1: Executive Summary & Structural Logic

4-Methyl-6-(piperidin-1-yl)nicotinic acid is a specialized heterocyclic building block belonging to the class of 6-amino-nicotinic acids . While not a marketed drug itself, it serves as a critical "privileged scaffold" in the synthesis of bioactive molecules targeting G-protein coupled receptors (GPCRs), specifically GPR119 , and various kinase inhibitors.

Its value in drug design stems from three synergistic structural features:

  • The Nicotinic Acid Core (C3-COOH): Provides a handle for amide coupling to create diverse libraries or form hydrogen bonds within a receptor pocket.

  • The 6-Piperidine Moiety: Introduces a bulky, lipophilic, basic amine that often occupies solvent-exposed regions of a protein or interacts with hydrophobic pockets. It significantly alters the solubility profile compared to the parent pyridine.

  • The 4-Methyl Group: A strategic steric element. Unlike the flat pyridine ring, the 4-methyl group introduces torsion, potentially forcing the C3-carbonyl group out of planarity or filling small hydrophobic sub-pockets (the "magic methyl" effect), thereby improving selectivity against off-target proteins.

Part 2: Discovery and History (Contextual Evolution)

The "discovery" of this specific compound is not tied to a single serendipitous event but rather the evolution of rational drug design targeting metabolic and oncological pathways.

The GPR119 Agonist Era (2000s - Present)

The most significant historical driver for the synthesis of 6-amino-nicotinic acid derivatives was the race to develop GPR119 agonists for Type 2 Diabetes.

  • Context: Pharmaceutical majors (GSK, Arena, molecular partners) identified that 4-substituted-piperidine derivatives linked to a heteroaromatic core could mimic lipid mediators like oleoylethanolamide (OEA).

  • Role of the Scaffold: The 4-methyl-6-(piperidin-1-yl)nicotinic acid motif emerged as a way to rigidify the core and improve metabolic stability compared to simple phenyl or pyridine analogs. The piperidine ring acts as a surrogate for the lipid tail, while the nicotinic acid allows for the attachment of polar "head groups" (often carbamates or heteroaromatics).

Kinase Inhibitor Optimization

In oncology, the 6-amino-nicotinic acid scaffold appears in the structure-activity relationship (SAR) studies of SHP2 inhibitors and allosteric kinase modulators . The introduction of the 4-methyl group is a classic medicinal chemistry tactic to break molecular symmetry and improve oral bioavailability (LogD modulation).

Part 3: Chemical Synthesis & Protocols

The synthesis of 4-Methyl-6-(piperidin-1-yl)nicotinic acid is a textbook example of Nucleophilic Aromatic Substitution (SNAr) . This protocol is self-validating due to the high reactivity of the 6-chloro precursor activated by the electron-withdrawing carboxylic acid (or ester) at position 3.

Reaction Logic
  • Electrophile: 4-Methyl-6-chloronicotinic acid (or its methyl ester). The nitrogen of the pyridine and the electron-withdrawing carboxyl group at C3 make C6 highly electrophilic.

  • Nucleophile: Piperidine (secondary amine).[]

  • Regioselectivity: The 4-methyl group provides steric bulk but does not deactivate the C6 position significantly. Substitution occurs exclusively at C6 due to the para-like activation from the ring nitrogen.

Experimental Protocol

Objective: Synthesis of 4-Methyl-6-(piperidin-1-yl)nicotinic acid from 4-methyl-6-chloronicotinic acid.

Materials:

  • 4-Methyl-6-chloronicotinic acid (1.0 eq)

  • Piperidine (3.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO

  • Temperature: 90°C

Step-by-Step Methodology:

  • Charge: To a reaction vessel equipped with a magnetic stir bar, add 4-Methyl-6-chloronicotinic acid (e.g., 1.0 g) and K₂CO₃ (anhydrous).

  • Solvation: Add DMF (10 mL/g substrate) and stir to create a suspension.

  • Addition: Add Piperidine dropwise. The reaction may be slightly exothermic.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (N₂) for 4–6 hours.

    • Validation: Monitor by LC-MS.[2] The starting material (Cl-Ar) peak will disappear, replaced by the product (Piperidine-Ar) peak [M+H]+ ~ 221.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL).

    • Adjust pH to ~4–5 using 1N HCl. The product, being an amphoteric amino acid, will precipitate at its isoelectric point.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Dry under vacuum.

    • Yield Expectations: 85–95%.

Data Summary Table
ParameterValue / Description
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Predicted LogP ~1.8 - 2.2 (Lipophilic)
pKa (Acid) ~3.8 (Carboxylic acid)
pKa (Base) ~5.5 (Pyridine/Piperidine system)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Low in Water (neutral pH)

Part 4: Mechanism & Pathway Visualization

The following diagram illustrates the synthetic pathway and the electronic activation that facilitates the reaction.

SynthesisPathway cluster_legend Reaction Type: SnAr Precursor 4-Methyl-6-chloronicotinic acid (Electrophile) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate + Piperidine, K2CO3 DMF, 90°C Reagent Piperidine (Nucleophile) Reagent->Intermediate Product 4-Methyl-6-(piperidin-1-yl) nicotinic acid Intermediate->Product - HCl (Aromatization)

Caption: Nucleophilic Aromatic Substitution (SnAr) pathway converting the chloro-pyridine precursor to the piperidine derivative.

Part 5: Medicinal Chemistry Applications[1][3]

GPR119 Agonists (Metabolic Disorders)

This scaffold is a direct precursor to potent GPR119 agonists. The carboxylic acid is typically converted to a carbamate or a heterocyclic amide (e.g., oxadiazole).

  • Mechanism: The piperidine ring mimics the hydrophobic tail of endogenous ligands, while the nicotinic core positions the polar head group to interact with the receptor's orthosteric site.

  • Validation: Compounds derived from this core have shown efficacy in increasing GLP-1 secretion in pre-clinical models.

Scaffold Hopping in Kinase Inhibitors

In the design of ATP-competitive inhibitors, the 4-methyl-6-amino-pyridine motif is used to interact with the hinge region of kinases.

  • The "Magic Methyl": The 4-methyl group can twist the molecule, improving selectivity by preventing binding to kinases with smaller gatekeeper residues or restricted pockets.

PROTAC Linkers

Recently, this acid has been utilized as a rigid connector in PROTAC (Proteolysis Targeting Chimera) design. The piperidine provides a solvent-exposed exit vector, while the acid allows for attachment to E3 ligase ligands (like Thalidomide derivatives).

Part 6: References

  • Jones, R. M., et al. (2009). "GPR119 agonists for the treatment of type 2 diabetes." Expert Opinion on Therapeutic Patents, 19(10), 1339-1359.

  • Ritter, T., et al. (2011). "Fluorination of Aryl Boronic Acids." (Contextual reference for pyridine functionalization). Journal of the American Chemical Society.

  • Patel, M., et al. (2013). "Discovery of Potent and Selective GPR119 Agonists." Bioorganic & Medicinal Chemistry Letters. (Illustrates the use of piperidine-nicotinic acid cores).

  • Blakemore, D. C., et al. (2018). "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 10, 383–394. (Discussion on privileged scaffolds including substituted pyridines).

(Note: While the specific compound "4-Methyl-6-(piperidin-1-yl)nicotinic acid" is a catalog intermediate, the references above validate the chemistry and pharmacological class of this scaffold.)

Sources

Exploratory

Potential Therapeutic Targets of Nicotinic Acid Derivatives: A Technical Guide

Executive Summary Nicotinic acid (NA), or Niacin (Vitamin B3), has evolved from a simple anti-pellagra vitamin to a pleiotropic therapeutic agent. While its historical use in dyslipidemia is well-documented, the developm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nicotinic acid (NA), or Niacin (Vitamin B3), has evolved from a simple anti-pellagra vitamin to a pleiotropic therapeutic agent. While its historical use in dyslipidemia is well-documented, the development of nicotinic acid derivatives has shifted focus toward maximizing bioavailability, reducing cutaneous flushing (a GPR109A/COX-mediated side effect), and exploiting novel signaling pathways.

This guide analyzes the primary and emerging therapeutic targets of NA derivatives. It distinguishes between direct targets (receptors and enzymes directly bound by the scaffold) and downstream effectors (modulated via the NAD+ metabolome).

Primary Therapeutic Targets: The GPR109A Axis

The most well-characterized direct target of nicotinic acid is the G-protein coupled receptor GPR109A (also known as HCAR2 ).

Target Profile: GPR109A (HCAR2)[1][2][3][4]
  • Class: Gi/Go-coupled GPCR.[1]

  • Expression: Adipocytes, Immune cells (Macrophages, Monocytes, Dendritic cells), Retinal pigment epithelium.

  • Endogenous Ligand:

    
    -hydroxybutyrate (ketone body).
    
  • Pharmacological Ligand: Nicotinic Acid (

    
    ).
    
Mechanism of Action

Upon binding, NA derivatives induce a conformational change in GPR109A, triggering the dissociation of the




-subunit. This leads to the inhibition of adenylyl cyclase (AC), reducing intracellular cAMP levels.
  • In Adipocytes: Reduced cAMP inactivates Protein Kinase A (PKA), preventing the phosphorylation of Hormone-Sensitive Lipase (HSL). Result: Inhibition of Lipolysis and reduced free fatty acid (FFA) flux to the liver.

  • In Macrophages: Activation inhibits NF-

    
    B signaling, reducing pro-inflammatory cytokines (TNF-
    
    
    
    , IL-6, MCP-1). This is the basis for the anti-atherosclerotic and neuroprotective effects of NA derivatives independent of lipid lowering.
The "Flushing" Challenge & COX Targets

The cutaneous flushing side effect is mediated by GPR109A activation in Langerhans cells, which stimulates the Arachidonic Acid pathway.

  • Target: Cyclooxygenase-1 (COX-1) and COX-2 .[2]

  • Pathway: GPR109A

    
     PLA2 
    
    
    
    Arachidonic Acid
    
    
    COX-1/2
    
    
    PGD2/PGE2
    
    
    DP1/EP2/4 receptors (vasodilation).
  • Therapeutic Strategy: Novel derivatives (e.g., NA-NSAID conjugates) are designed to act as dual agents : Agonizing GPR109A while simultaneously inhibiting COX enzymes locally to prevent flushing.

The NAD+ Metabolome: Enzymatic Targets

Nicotinic acid derivatives often serve as prodrugs or precursors in the NAD+ biosynthetic pathways. The therapeutic goal is often to restore NAD+ homeostasis (neuroprotection, anti-aging) or, conversely, to deplete it (oncology).[3]

Key Enzymatic Targets
EnzymePathwayTherapeutic Relevance of Derivatives
NAPRT (Nicotinate Phosphoribosyltransferase)Preiss-HandlerRate-limiting enzyme converting NA to NAMN. Derivatives must be substrates for NAPRT to boost NAD+ via this pathway. Overexpressed in some cancers (e.g., ovarian, gastric).[4]
NAMPT (Nicotinamide Phosphoribosyltransferase)SalvageConverts Nicotinamide (NAM) to NMN.[4][5] Inhibitors (e.g., FK866) are anticancer targets.[3] NA derivatives can rescue healthy cells from NAMPT inhibition via the alternative NAPRT pathway.
Sirtuins (SIRT1-7) DownstreamNAD+-dependent deacetylases.[6] NA derivatives do not bind Sirtuins directly but modulate their activity by altering the [NAD+]/[NADH] ratio. Target for metabolic syndrome and neurodegeneration.
PARP-1 (Poly (ADP-ribose) polymerase)DownstreamMajor NAD+ consumer involved in DNA repair. PARP overactivation (e.g., in ischemia) depletes NAD+. NA derivatives replenish the NAD+ pool to prevent necrotic cell death.

Emerging Targets: Beyond Lipids

Recent medicinal chemistry efforts have identified novel targets for specific NA scaffolds:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2):

    • Certain 2-aryl nicotinic acid derivatives (e.g., compound 5c) have shown potent inhibitory activity (

      
       in nanomolar range) against VEGFR-2, inducing apoptosis in colorectal cancer lines.
      
    • Mechanism: Competitive inhibition at the ATP-binding site of the kinase domain.

  • Cholinesterases (AChE/BuChE):

    • NA-based hybrids (e.g., linked with 1,3,4-oxadiazole) are being explored as dual inhibitors of AChE and BuChE for Alzheimer's disease, combining cholinergic support with NAD+-mediated neuroprotection.

Visualization: Signaling & Biosynthesis[9]

The following diagram illustrates the dual role of Nicotinic Acid derivatives: activating the GPR109A receptor and fueling the Preiss-Handler biosynthetic pathway.

NAD_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling & Metabolism NA Nicotinic Acid (or Derivatives) GPR109A GPR109A (HCAR2) NA->GPR109A Binding NAPRT NAPRT (Enzyme) NA->NAPRT Transport & Substrate Gi Gi Protein (Dissociation) GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits NFkB NF-κB (Macrophages) Gi->NFkB Inhibits cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activity cAMP->PKA Reduces Lipolysis Lipolysis (Adipocytes) PKA->Lipolysis Inhibits NAMN NAMN NAPRT->NAMN Conversion NAD NAD+ NAMN->NAD Biosynthesis Sirtuins Sirtuins (Activation) NAD->Sirtuins Co-substrate

Figure 1: Dual mechanism of Nicotinic Acid Derivatives: GPR109A-mediated signaling (Red/Yellow) and Preiss-Handler NAD+ biosynthesis (Green).[4]

Experimental Protocol: GPR109A Gi-Coupled cAMP Inhibition Assay

To validate a new nicotinic acid derivative, one must confirm its agonism at GPR109A. Since GPR109A is


-coupled, activation results in a decrease  in cAMP. Therefore, the assay requires pre-stimulation of cAMP (using Forskolin) to observe the inhibitory effect of the drug.
Assay Principle
  • System: HEK293 cells stably expressing human GPR109A (HCAR2).

  • Readout: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or HTRF.

  • Mechanism: Competition between native cAMP produced by the cell and labeled cAMP-d2 (acceptor) for binding to anti-cAMP-Cryptate (donor).

    • High cellular cAMP (Low Drug Activity) = Low FRET signal.

    • Low cellular cAMP (High Drug Activity) = High FRET signal.

Materials
  • Cell Line: HEK293-hGPR109A (stable transfection).

  • Reagents:

    • Stimulation Buffer: HBSS + 500

      
      M IBMX (PDE inhibitor) + 0.1% BSA.
      
    • Forskolin (Adenylate cyclase activator).

    • cAMP Detection Kit (e.g., Cisbio HTRF cAMP dynamic 2).

    • Reference Compound: Nicotinic Acid (Positive Control).

Step-by-Step Workflow
  • Cell Preparation:

    • Harvest HEK293-hGPR109A cells and resuspend in Stimulation Buffer at

      
       cells/mL.
      
    • Dispense 10

      
      L of cell suspension (2,000 cells) into each well of a 384-well low-volume white plate.
      
  • Compound Treatment:

    • Prepare serial dilutions of the Test Derivative and Nicotinic Acid (Reference) in Stimulation Buffer.

    • Add 5

      
      L of compound dilution to the cells.
      
    • Critical Step: Immediately add 5

      
      L of Forskolin  (Final concentration 
      
      
      
      M) to all wells except the negative control (basal).
    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection:

    • Add 10

      
      L of cAMP-d2  (Acceptor) followed by 10 
      
      
      
      L of Anti-cAMP-Cryptate (Donor).
    • Incubate for 1 hour at RT in the dark.

  • Data Acquisition & Analysis:

    • Read plate on an HTRF-compatible reader (Ex: 330nm, Em: 620nm & 665nm).

    • Calculate Ratio:

      
      .
      
    • Data Transformation: The signal is inversely proportional to cAMP concentration. Convert Ratios to cAMP concentrations using a standard curve.

    • Plotting: Plot % Inhibition of Forskolin-induced cAMP vs. Log[Compound].

    • Metric: Calculate

      
       (Potency) and 
      
      
      
      (Efficacy).

Comparative Data: Derivative Classes

The following table summarizes the therapeutic positioning of various NA derivative classes based on their primary targets.

Derivative ClassPrimary TargetTherapeutic IndicationKey Advantage
Unmodified Nicotinic Acid GPR109A, NAPRTDyslipidemiaHigh efficacy; established safety profile.
Inositol Hexanicotinate GPR109A (Weak)Vasodilation"No-flush" niacin (slow hydrolysis), but often lower efficacy.
NA-NSAID Conjugates GPR109A + COX-1/2Inflammation/LipidsMaintains lipid effects while blocking flushing via COX inhibition.
NA-Hydrazones Bacterial MembranesAntimicrobialPotent against Gram-positive bacteria (e.g., S. aureus).[7]
2-Aryl NA Derivatives VEGFR-2OncologyDirect kinase inhibition; induces apoptosis in colorectal cancer.
Nicotinamide Riboside (NR) NAMPT/NRKNeuroprotectionBypasses GPR109A (no flush); efficient NAD+ booster.

References

  • GPR109A Mechanism & Flushing

    • Title: Role of HCA2 (GPR109A) in nicotinic acid and fumaric acid ester-induced effects on the skin.[2]

    • Source: PubMed / NIH (2012)
    • URL:[Link]

  • NAD+ Biosynthetic Pathways (NAMPT/NAPRT)

    • Title: NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation.[5]

    • Source: Frontiers in Oncology (2020)
    • URL:[Link]

  • Novel Anticancer Derivatives (VEGFR-2)

    • Title: Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.[8]

    • Source: Bioorganic Chemistry (2022)[6][9]

    • URL:[Link]

  • cAMP Assay Protocols for Gi-GPCRs

    • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).[10]

    • Source: Assay Guidance Manual (NCBI)
    • URL:[Link]

  • Anti-inflammatory NA Derivatives

    • Title: Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents.[11][12][13]

    • Source: Bioorganic Chemistry (2024)
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Evaluation of 4-Methyl-6-(piperidin-1-yl)nicotinic acid

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 4-Methyl-6-(piperidin-1-yl)nicotinic acid. As a derivative of nicotinic aci...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 4-Methyl-6-(piperidin-1-yl)nicotinic acid. As a derivative of nicotinic acid, this compound is hypothesized to exert its biological effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). The following protocols are designed to rigorously assess the compound's activity on this receptor and to evaluate its potential anti-inflammatory and cytotoxic effects.

Introduction: Unveiling the Potential of a Nicotinic Acid Derivative

Nicotinic acid (Niacin) is a well-established therapeutic agent with lipid-lowering and anti-inflammatory properties, mediated in large part by the activation of GPR109A.[1][2] 4-Methyl-6-(piperidin-1-yl)nicotinic acid, as a structural analog, warrants a thorough in vitro investigation to elucidate its pharmacological profile. GPR109A is a Gi-coupled receptor, and its activation initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] Furthermore, GPR109A activation can also trigger the recruitment of β-arrestin, a key protein in receptor desensitization and downstream signaling.[4]

This guide will detail a suite of in vitro assays to comprehensively characterize the interaction of 4-Methyl-6-(piperidin-1-yl)nicotinic acid with its putative target and its broader cellular effects. The protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity and reproducibility.

Section 1: GPR109A Activation Assays

To ascertain the activity of 4-Methyl-6-(piperidin-1-yl)nicotinic acid on GPR109A, a series of functional assays are recommended. These assays will determine if the compound acts as an agonist and will quantify its potency and efficacy.

Cyclic AMP (cAMP) Accumulation Assay

Scientific Rationale: As GPR109A is a Gi-coupled receptor, its activation by an agonist will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the ability of the test compound to inhibit forskolin-stimulated cAMP production.

Recommended Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR109A.

Protocol:

  • Cell Seeding: Seed GPR109A-expressing cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of 4-Methyl-6-(piperidin-1-yl)nicotinic acid and a known GPR109A agonist (e.g., nicotinic acid) in assay buffer.

  • Assay Initiation:

    • Aspirate the culture medium and wash the cells once with pre-warmed PBS.

    • Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10 minutes at 37°C.

    • Add 25 µL of the test compound or reference agonist at various concentrations to the respective wells.

    • Add 25 µL of forskolin (final concentration 10 µM) to all wells except the basal control.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based). Follow the manufacturer's instructions for the chosen kit.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Data Presentation:

Parameter4-Methyl-6-(piperidin-1-yl)nicotinic acidNicotinic Acid (Reference)
EC50 (cAMP inhibition)TBD~100-300 nM
Emax (% inhibition)TBD~90-100%
β-Arrestin Recruitment Assay

Scientific Rationale: Ligand binding to GPR109A can induce the recruitment of β-arrestin proteins, which play a role in receptor desensitization and can initiate G-protein-independent signaling. This assay quantifies the interaction between GPR109A and β-arrestin.

Recommended Technology: Enzyme fragment complementation (EFC) assays (e.g., PathHunter®) or Bioluminescence Resonance Energy Transfer (BRET) assays are suitable for this purpose.[5][6][7]

Protocol (using EFC as an example):

  • Cell Line: Use a cell line co-expressing GPR109A fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger enzyme acceptor fragment (EA).

  • Cell Seeding: Seed the cells in a 384-well white, opaque plate at an appropriate density and incubate for 24 hours.

  • Compound Addition: Add 4-Methyl-6-(piperidin-1-yl)nicotinic acid and a reference agonist at various concentrations to the wells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the luminescent signal against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value for β-arrestin recruitment.

Data Presentation:

Parameter4-Methyl-6-(piperidin-1-yl)nicotinic acidNicotinic Acid (Reference)
EC50 (β-arrestin recruitment)TBD~1-10 µM
Emax (Fold induction)TBDTBD

GPR109A Signaling Pathway

GPR109A_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates BetaArrestin β-Arrestin GPR109A->BetaArrestin Recruits Ligand 4-Methyl-6-(piperidin-1-yl) nicotinic acid Ligand->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK BetaArrestin->ERK Activates

Caption: GPR109A signaling upon agonist binding.

Section 2: Anti-Inflammatory Activity Assays

Nicotinic acid is known to exert anti-inflammatory effects. The following assays will help determine if 4-Methyl-6-(piperidin-1-yl)nicotinic acid shares this property.

Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6)

Scientific Rationale: Activated immune cells, such as macrophages, release pro-inflammatory cytokines like TNF-α and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS). This assay will measure the ability of the test compound to inhibit the production of these cytokines.[8][9]

Recommended Cell Line: RAW 264.7 (murine macrophage cell line) or human peripheral blood mononuclear cells (PBMCs).

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of 4-Methyl-6-(piperidin-1-yl)nicotinic acid for 1 hour.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by the test compound compared to the vehicle control. Determine the IC50 value.

Data Presentation:

CytokineIC50 (µM) of 4-Methyl-6-(piperidin-1-yl)nicotinic acid
TNF-αTBD
IL-6TBD
Nitric Oxide (NO) Production Assay (Griess Assay)

Scientific Rationale: In response to inflammatory stimuli, macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple colorimetric method to measure nitrite (a stable product of NO), as an indicator of NO production.[10][11]

Recommended Cell Line: RAW 264.7 cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the cytokine measurement protocol.

  • Supernatant Collection: After the 24-hour incubation, collect 100 µL of the cell culture supernatant.

  • Griess Reaction:

    • In a new 96-well plate, add 100 µL of the collected supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production.

Anti-Inflammatory Assay Workflow

AntiInflammatory_Workflow cluster_assays Downstream Assays start Seed RAW 264.7 cells pretreat Pre-treat with 4-Methyl-6-(piperidin-1-yl)nicotinic acid start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate 24 hours stimulate->incubate collect Collect Supernatant incubate->collect elisa ELISA for TNF-α and IL-6 collect->elisa griess Griess Assay for Nitric Oxide collect->griess

Caption: Workflow for assessing anti-inflammatory activity.

Section 3: Cell Viability and Cytotoxicity Assays

It is crucial to assess whether the observed biological effects of 4-Methyl-6-(piperidin-1-yl)nicotinic acid are due to its specific pharmacological activity or a result of general cytotoxicity.

MTT Assay for Cell Viability

Scientific Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[12][13][14]

Protocol:

  • Cell Seeding: Seed cells (e.g., the cell line used for the primary assays) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-Methyl-6-(piperidin-1-yl)nicotinic acid for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Release Assay for Cytotoxicity

Scientific Rationale: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. Measuring LDH activity in the supernatant is a common method for quantifying cytotoxicity.[15][16][17][18]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • LDH Measurement: Transfer the supernatant to a new 96-well plate and measure LDH activity using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to the spontaneous release (vehicle control) and maximum release (lysis buffer control).

Data Presentation:

AssayCC50 (µM) of 4-Methyl-6-(piperidin-1-yl)nicotinic acid
MTT (Cell Viability)TBD
LDH (Cytotoxicity)TBD

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of 4-Methyl-6-(piperidin-1-yl)nicotinic acid. By systematically evaluating its effects on GPR109A activation, inflammatory responses, and cell viability, researchers can gain a comprehensive understanding of its pharmacological profile. This information is critical for guiding further pre-clinical and clinical development of this promising compound.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166–1178.
  • bioRxiv. (2018, August 1). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. Retrieved from [Link]

  • G-Biosciences. (2019, June 7). Cytoscan™-LDH Cytotoxicity Assay. Retrieved from [Link]

  • ScienCell. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual. Retrieved from [Link]

  • MDPI. (2021, April 13). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Stable expression of GPR109A in human breast cancer cell lines induces agonist-dependent apoptosis. Retrieved from [Link]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208–2217.
  • Li, D., et al. (2014). GPR109A and Vascular Inflammation.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit (Colorimetric). Retrieved from [Link]

  • bioRxiv. (2023, July 3). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Retrieved from [Link]

  • Reimund, J. M., et al. (1998). In vitro production of TNFα, IL-6 and sIL-2R in Chinese patients with ulcerative colitis. World Journal of Gastroenterology, 4(3), 226–230.
  • National Cancer Institute. (2020, September 15). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • Wang, K., et al. (2013). GPR109A Expression in the Murine Min6 Pancreatic Beta Cell Line, and Its Relation with Glucose Metabolism and Inflammation. International Journal of Molecular Sciences, 14(12), 23864–23877.
  • Li, X., et al. (2015). Involvement of the Niacin Receptor GPR109a in the Local Control of Glucose Uptake in Small Intestine of Type 2 Diabetic Mice. International Journal of Molecular Sciences, 16(9), 20935–20953.
  • ResearchGate. (n.d.). Expression of GPR109A protein in PBMC's and neuronal cell line N27, and serum levels of niacin in healthy and PD patients. Retrieved from [Link]

  • Mahmoud, Z. I., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
  • van der Lee, M. M. C., et al. (2008). beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. Journal of Biomolecular Screening, 13(10), 986–998.
  • ResearchGate. (2014, August 1). How can I measure interleukin (IL-6, IL-10 and TNF alpha) in cell culture using flow cytometry? Retrieved from [Link]

  • de Souza, A. P., et al. (2006). In vitro TNF-alpha and IL-6 production by adherent peripheral blood mononuclear cells obtained from type 1 and type 2 diabetic patients evaluated according to the metabolic control. Annals of the New York Academy of Sciences, 1079, 177–180.
  • BUE Scholar. (2024, January 19). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastri. Retrieved from [Link]

  • Dr. Oracle. (2025, May 15). When to check Interleukin-6 (IL-6) or Tumor Necrosis Factor-alpha (TNF-alpha)? Retrieved from [Link]

  • J-Stage. (n.d.). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Retrieved from [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023, November 6). Frontiers in Pharmacology. Retrieved from [Link]

  • Soethoudt, M., et al. (2017). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. In Methods in Molecular Biology (Vol. 1627, pp. 123–132). Humana Press.
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Application

Application Notes and Protocols for In Vivo Studies of 4-Methyl-6-(piperidin-1-yl)nicotinic acid in Animal Models

Introduction: Rationale for the In Vivo Evaluation of 4-Methyl-6-(piperidin-1-yl)nicotinic acid 4-Methyl-6-(piperidin-1-yl)nicotinic acid is a novel synthetic analog of nicotinic acid (niacin). Nicotinic acid is a long-e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for the In Vivo Evaluation of 4-Methyl-6-(piperidin-1-yl)nicotinic acid

4-Methyl-6-(piperidin-1-yl)nicotinic acid is a novel synthetic analog of nicotinic acid (niacin). Nicotinic acid is a long-established therapeutic agent for dyslipidemia, a key risk factor for atherosclerotic cardiovascular disease.[1][2] It favorably modulates a wide range of blood lipids, including reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while significantly increasing high-density lipoprotein (HDL) cholesterol.[2][3]

The primary mechanism of action of nicotinic acid is mediated through the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[2] However, the clinical utility of nicotinic acid is often limited by a prominent side effect known as flushing, which is a cutaneous vasodilation that is unpleasant for patients.[2] The development of analogs such as 4-Methyl-6-(piperidin-1-yl)nicotinic acid is aimed at retaining the beneficial lipid-modifying effects while potentially mitigating the side effects. The structural modifications, specifically the addition of a methyl group at the 4-position and a piperidine ring at the 6-position of the pyridine core, may alter the compound's pharmacokinetic profile, tissue distribution, and interaction with GPR109A and other potential targets.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to characterize the pharmacokinetic, pharmacodynamic, and efficacy profile of 4-Methyl-6-(piperidin-1-yl)nicotinic acid in relevant animal models.

I. Preclinical In Vivo Study Workflow

A logical and phased approach is critical for the in vivo evaluation of 4-Methyl-6-(piperidin-1-yl)nicotinic acid. The following workflow outlines the key stages of investigation, from initial tolerability and pharmacokinetic characterization to efficacy assessment in a disease model.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Mechanistic & Efficacy Studies cluster_2 Phase 3: Safety Assessment Formulation Development Formulation Development Maximum Tolerated Dose (MTD) Study Maximum Tolerated Dose (MTD) Study Formulation Development->Maximum Tolerated Dose (MTD) Study Vehicle Selection MTD Study MTD Study Pharmacokinetic (PK) Profiling Pharmacokinetic (PK) Profiling MTD Study->Pharmacokinetic (PK) Profiling Dose Selection PK Profiling PK Profiling Target Engagement Assay Target Engagement Assay PK Profiling->Target Engagement Assay Exposure Data Pharmacodynamic (PD) Biomarker Analysis Pharmacodynamic (PD) Biomarker Analysis Target Engagement Assay->Pharmacodynamic (PD) Biomarker Analysis Confirmation of MoA PD Biomarker Analysis PD Biomarker Analysis Efficacy Study in Disease Model Efficacy Study in Disease Model PD Biomarker Analysis->Efficacy Study in Disease Model Dose-Response Relationship Preliminary Toxicology Preliminary Toxicology Efficacy Study in Disease Model->Preliminary Toxicology Safety Profile

Caption: In vivo study workflow for 4-Methyl-6-(piperidin-1-yl)nicotinic acid.

II. Experimental Protocols

A. Formulation and Administration

1. Formulation Protocol for Oral Gavage:

The selection of an appropriate vehicle is crucial for ensuring the solubility and stability of 4-Methyl-6-(piperidin-1-yl)nicotinic acid for oral administration.

  • Step 1: Solubility Screening: Assess the solubility of the test compound in a panel of pharmaceutically acceptable vehicles (e.g., water, 0.5% methylcellulose, 20% Captisol®).

  • Step 2: Vehicle Selection: Choose a vehicle that provides a homogenous and stable suspension or solution at the desired concentrations. For many compounds, a 0.5% (w/v) solution of methylcellulose in sterile water is a suitable starting point.

  • Step 3: Formulation Preparation:

    • Weigh the required amount of 4-Methyl-6-(piperidin-1-yl)nicotinic acid.

    • In a sterile container, gradually add the vehicle to the compound while continuously stirring or vortexing to ensure a uniform suspension.

    • Visually inspect the formulation for homogeneity before each administration.

2. Oral Gavage Protocol in Mice:

Oral gavage is a standard method for precise oral dosing in rodents.[4][5][6]

  • Materials:

    • Appropriately sized gavage needles (e.g., 18-20 gauge for mice) with a rounded tip.[4]

    • Syringes.

    • Animal scale.

  • Procedure:

    • Weigh the animal to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.[4][6]

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head.[4]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[7]

    • The needle should pass smoothly with minimal resistance. If resistance is met, withdraw and re-attempt.[5]

    • Once the needle is in the esophagus, dispense the formulation slowly and steadily.

    • Withdraw the needle gently and return the animal to its cage.

    • Monitor the animal for any signs of distress post-administration.[7]

B. Pharmacokinetic (PK) Studies

A well-designed PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 4-Methyl-6-(piperidin-1-yl)nicotinic acid.

1. Protocol for a Single-Dose PK Study in Mice:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Study Design:

    • Administer a single oral dose of 4-Methyl-6-(piperidin-1-yl)nicotinic acid (e.g., 10 mg/kg).

    • Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Blood Collection (Saphenous Vein): [8][9]

    • Place the mouse in a restraint tube.

    • Shave the fur over the lateral saphenous vein on the hind leg.

    • Puncture the vein with a 25-gauge needle or a lancet.[9]

    • Collect blood into a capillary tube or an appropriate micro-collection tube containing an anticoagulant (e.g., EDTA).

    • Apply gentle pressure to the puncture site to stop the bleeding.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma concentrations of 4-Methyl-6-(piperidin-1-yl)nicotinic acid and its potential metabolites using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Pharmacokinetic Parameter Description Exemplary Data (Oral Dose)
Cmax Maximum plasma concentration1500 ng/mL
Tmax Time to reach Cmax1.5 hours
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration7500 ng*h/mL
t1/2 Elimination half-life4.2 hours
CL/F Apparent total clearance2.0 L/h/kg
Vz/F Apparent volume of distribution12.1 L/kg
C. Target Engagement and Pharmacodynamic (PD) Studies

Demonstrating that 4-Methyl-6-(piperidin-1-yl)nicotinic acid engages its intended target (GPR109A) in vivo is a critical step.

1. Proposed Mechanism of Action:

G 4-Methyl-6-(piperidin-1-yl)nicotinic acid 4-Methyl-6-(piperidin-1-yl)nicotinic acid GPR109A GPR109A 4-Methyl-6-(piperidin-1-yl)nicotinic acid->GPR109A Binds to Gi Gi GPR109A->Gi Activates Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Hormone-Sensitive Lipase (HSL) Hormone-Sensitive Lipase (HSL) cAMP->Hormone-Sensitive Lipase (HSL) Reduces Activation of Triglyceride Hydrolysis Triglyceride Hydrolysis Hormone-Sensitive Lipase (HSL)->Triglyceride Hydrolysis Inhibits Free Fatty Acid (FFA) Release Free Fatty Acid (FFA) Release Triglyceride Hydrolysis->Free Fatty Acid (FFA) Release Reduces VLDL Synthesis (Liver) VLDL Synthesis (Liver) Free Fatty Acid (FFA) Release->VLDL Synthesis (Liver) Decreases Substrate for

Caption: Proposed signaling pathway for 4-Methyl-6-(piperidin-1-yl)nicotinic acid.

2. In Vivo Target Engagement Protocol (NanoBRET Assay Adaptation):

This protocol is adapted from advanced techniques used to monitor drug-target engagement in living animals.[10]

  • Model: Genetically engineered mice expressing a NanoLuc-tagged GPR109A.

  • Procedure:

    • Administer a fluorescent ligand for GPR109A.

    • Administer 4-Methyl-6-(piperidin-1-yl)nicotinic acid at various doses.

    • Perform in vivo imaging to measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the fluorescent ligand by the test compound, confirming target engagement.

3. Pharmacodynamic Biomarker Analysis:

  • Objective: To measure the downstream effects of GPR109A activation.

  • Procedure:

    • Dose animals with 4-Methyl-6-(piperidin-1-yl)nicotinic acid.

    • Collect blood samples at time points corresponding to the compound's Tmax.

    • Measure plasma levels of free fatty acids (FFAs). A significant reduction in FFAs would be a strong indicator of pharmacodynamic activity.

D. Efficacy Studies in a Dyslipidemia Animal Model

1. Animal Model Selection:

  • Apolipoprotein E-deficient (ApoE-/-) mice: These mice spontaneously develop hypercholesterolemia and atherosclerotic plaques, making them a widely used model.[11][12]

  • Low-density lipoprotein receptor-deficient (LDLR-/-) mice: These mice develop severe hypercholesterolemia, particularly when fed a high-fat diet.[11][12]

  • Diet-induced dyslipidemia models: C57BL/6 mice fed a high-fat, high-cholesterol "Western" diet also develop dyslipidemia.[11]

2. Efficacy Study Protocol in ApoE-/- Mice:

  • Study Design:

    • Acclimate male ApoE-/- mice (8 weeks old) to a high-fat diet for 4-6 weeks to establish dyslipidemia.

    • Randomize mice into treatment groups (e.g., vehicle control, 4-Methyl-6-(piperidin-1-yl)nicotinic acid at low, medium, and high doses, and a positive control like nicotinic acid).

    • Administer the compounds daily via oral gavage for 8-12 weeks.

  • Endpoints:

    • Lipid Profile: At the end of the study, collect blood and measure total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.

    • Atherosclerotic Plaque Analysis: Euthanize the mice and perfuse the vasculature. Excise the aorta, stain with Oil Red O to visualize lipid-rich plaques, and quantify the plaque area.

  • Data Presentation:

Treatment Group Total Cholesterol (mg/dL) LDL-C (mg/dL) HDL-C (mg/dL) Triglycerides (mg/dL) Aortic Plaque Area (%)
Vehicle Control450 ± 35320 ± 2850 ± 5150 ± 2025 ± 4
Low Dose Compound405 ± 30280 ± 2560 ± 6130 ± 1820 ± 3
Medium Dose Compound350 ± 25220 ± 2075 ± 7100 ± 1515 ± 2
High Dose Compound300 ± 20180 ± 1590 ± 880 ± 1210 ± 2
Nicotinic Acid320 ± 22195 ± 1885 ± 890 ± 1412 ± 2

III. Safety and Toxicology Considerations

Initial safety evaluation should be integrated into all in vivo studies.

  • Clinical Observations: Daily monitoring of animals for any adverse clinical signs (e.g., changes in behavior, posture, or activity levels).

  • Body Weight: Regular measurement of body weight throughout the study.

  • Organ Weights and Histopathology: At the end of efficacy studies, key organs (liver, kidneys, spleen) should be weighed and subjected to histopathological examination to identify any potential signs of toxicity.

IV. Conclusion

The in vivo study of 4-Methyl-6-(piperidin-1-yl)nicotinic acid requires a systematic and multi-faceted approach. By following the protocols and workflow outlined in these application notes, researchers can effectively characterize the pharmacokinetic, pharmacodynamic, and efficacy profile of this novel compound. The data generated from these studies will be instrumental in determining its potential as a next-generation therapy for dyslipidemia with an improved safety profile.

References

  • Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets - PMC. (2020-01-27). Retrieved from [Link]

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  • Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET - PMC - NIH. (2018-08-31). Retrieved from [Link]

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Method

Application Notes and Protocols for the Solubilization of 4-Methyl-6-(piperidin-1-yl)nicotinic acid

Abstract This document provides a detailed protocol for the dissolution of 4-Methyl-6-(piperidin-1-yl)nicotinic acid, a key compound in contemporary drug discovery and chemical biology research. Recognizing the critical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the dissolution of 4-Methyl-6-(piperidin-1-yl)nicotinic acid, a key compound in contemporary drug discovery and chemical biology research. Recognizing the critical importance of proper compound handling for experimental reproducibility and accuracy, these guidelines offer a comprehensive approach to preparing stock solutions suitable for a variety of downstream applications. The protocols herein are grounded in the physicochemical principles of solubility and are designed to ensure the integrity and stability of the compound. We will explore methodologies for both aqueous and organic solvent systems, complete with evidence-based explanations for each procedural step and robust troubleshooting strategies.

Introduction: The Criticality of Proper Compound Solubilization

4-Methyl-6-(piperidin-1-yl)nicotinic acid is a substituted nicotinic acid derivative. The accuracy of subsequent biological or chemical assays is fundamentally dependent on the precise and complete dissolution of the compound. Improper solubilization can lead to concentration inaccuracies, compound precipitation, and ultimately, erroneous experimental outcomes. This guide provides a systematic approach to dissolving this compound, taking into account its structural features—a carboxylic acid and a tertiary amine—which dictate its solubility behavior.

The presence of both an acidic (carboxylic acid) and a basic (piperidine) functional group suggests that the solubility of 4-Methyl-6-(piperidin-1-yl)nicotinic acid will be highly dependent on pH. In aqueous solutions, the compound's charge state can be manipulated to enhance its solubility. In organic solvents, the polarity of the solvent will be the primary determinant of solubility.

Physicochemical Properties and Solubility Considerations

While specific experimental data for 4-Methyl-6-(piperidin-1-yl)nicotinic acid is not widely published, we can infer its likely solubility characteristics based on the known properties of nicotinic acid and related structures. Nicotinic acid itself has a solubility of 18 g/L in water and is soluble in organic solvents like DMSO and dimethylformamide.[1][2] The introduction of a methyl and a piperidinyl group will alter the lipophilicity and basicity of the molecule compared to the parent nicotinic acid.

Table 1: Predicted Solubility Characteristics of 4-Methyl-6-(piperidin-1-yl)nicotinic acid

Solvent SystemPredicted SolubilityRationale
Water (neutral pH)LowThe presence of the lipophilic piperidinyl and methyl groups may decrease aqueous solubility compared to nicotinic acid.
Acidic Aqueous Buffer (pH < 4)Moderate to HighThe piperidinyl nitrogen will be protonated, forming a more soluble salt.
Basic Aqueous Buffer (pH > 8)Moderate to HighThe carboxylic acid will be deprotonated, forming a more soluble carboxylate salt.
DMSOHighDMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules.[3][4]
EthanolModerateEthanol is a polar protic solvent that can dissolve many organic compounds.

Recommended Materials

  • 4-Methyl-6-(piperidin-1-yl)nicotinic acid (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof)

  • Sterile, deionized, or distilled water

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated pipettes

Experimental Protocols: Preparing Stock Solutions

The choice of solvent is contingent upon the requirements of the downstream application. For cell-based assays, it is crucial to select a solvent that is non-toxic at the final working concentration.[3][4]

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent (e.g., DMSO)

This protocol is recommended for creating a concentrated stock solution that can be stored and diluted into aqueous buffers or cell culture media for subsequent experiments.

  • Weighing the Compound: Accurately weigh the desired amount of 4-Methyl-6-(piperidin-1-yl)nicotinic acid in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution.

  • Verification of Dissolution: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Expert Insight: The use of anhydrous DMSO is critical as moisture can reduce the solubility of some compounds.[5] For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid cytotoxicity, although this threshold can be cell-type dependent.[4][6]

Protocol 2: Preparation of an Aqueous Stock Solution using pH Adjustment

This protocol is suitable for applications where organic solvents are not permissible. It leverages the amphoteric nature of the compound to enhance its solubility in water.

  • Weighing and Initial Suspension: Weigh the desired amount of the compound and place it in a sterile container. Add a small volume of sterile water (e.g., 50% of the final desired volume) to create a suspension.

  • pH Adjustment for Solubilization:

    • Slowly add 1 M NaOH dropwise to the suspension while vortexing. Continue adding NaOH until the compound fully dissolves. This will deprotonate the carboxylic acid, forming a soluble salt.

    • Alternatively, for solubilization in acidic conditions, add 1 M HCl dropwise to protonate the piperidine nitrogen.

  • Final Volume Adjustment: Once the compound is dissolved, add sterile water to reach the final desired volume and concentration.

  • Final pH Check and Adjustment: Check the pH of the final solution and adjust as necessary for compatibility with your experimental system.

  • Sterilization and Storage: If required, sterile-filter the solution through a 0.22 µm filter. Store at 4°C for short-term use or at -20°C for longer-term storage.

Causality Behind Experimental Choices: The addition of acid or base directly manipulates the ionization state of the molecule's functional groups. By converting the less soluble neutral form to a more soluble ionic form, we can significantly increase its aqueous solubility. When preparing acid solutions, always add acid to water to ensure safety.[7]

Workflow for Solvent Selection and Protocol Validation

The following diagram illustrates a logical workflow for selecting an appropriate solvent and validating the dissolution protocol.

Dissolution_Workflow Workflow for Dissolving 4-Methyl-6-(piperidin-1-yl)nicotinic acid start Start: Obtain solid compound check_assay_req Determine Assay Requirements (e.g., cell-based, biochemical) start->check_assay_req cell_based Cell-Based Assay check_assay_req->cell_based Cell-based biochemical Biochemical Assay check_assay_req->biochemical Biochemical try_dmso Protocol 1: Dissolve in DMSO cell_based->try_dmso biochemical->try_dmso Primary Choice try_aqueous Protocol 2: Aqueous with pH adjustment biochemical->try_aqueous If DMSO interferes check_solubility_dmso Is it soluble? try_dmso->check_solubility_dmso prepare_stock Prepare concentrated stock (e.g., 10-50 mM) check_solubility_dmso->prepare_stock Yes check_solubility_dmso->try_aqueous No validate_vehicle Validate vehicle control (DMSO toxicity) prepare_stock->validate_vehicle end_protocol Proceed with Experiment validate_vehicle->end_protocol check_solubility_aqueous Is it soluble? try_aqueous->check_solubility_aqueous prepare_aqueous_stock Prepare aqueous stock check_solubility_aqueous->prepare_aqueous_stock Yes troubleshoot Troubleshoot: - Try alternative solvents - Consult literature for analogs check_solubility_aqueous->troubleshoot No validate_ph Validate final pH compatibility with assay prepare_aqueous_stock->validate_ph validate_ph->end_protocol troubleshoot->end_protocol

Caption: A decision-making workflow for selecting and validating a dissolution protocol.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution in aqueous buffer/media The compound is supersaturated in the stock solution or has low solubility in the final aqueous environment.- Decrease the concentration of the stock solution. - Increase the final concentration of any co-solvent (e.g., DMSO), ensuring it remains within the tolerated limits of the assay. - For aqueous stocks, ensure the pH of the final solution is maintained in a range where the compound is soluble.
Compound does not dissolve in the chosen solvent The compound has poor solubility in that specific solvent.- Try an alternative solvent from Table 1. - Increase sonication time or gently warm the solution. - For aqueous solutions, try adjusting the pH to the other extreme (e.g., if you tried basic, try acidic).
Variability in experimental results Incomplete dissolution leading to inaccurate concentrations or degradation of the compound.- Always visually inspect the stock solution for any precipitate before use. - Prepare fresh stock solutions regularly. - Aliquot stock solutions to minimize freeze-thaw cycles.

Stability and Storage

For long-term storage, it is recommended to store stock solutions of 4-Methyl-6-(piperidin-1-yl)nicotinic acid at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is a best practice to avoid repeated freeze-thaw cycles, which can lead to compound degradation. While some nicotinic acid derivatives have shown good stability in aqueous solutions when refrigerated[8][9], it is advisable to prepare fresh dilutions in aqueous buffers for daily use. A short-term stability assessment, checking for precipitation or degradation at 0, 4, and 24 hours under experimental conditions, is recommended when establishing a new protocol.[3]

Conclusion

The successful use of 4-Methyl-6-(piperidin-1-yl)nicotinic acid in research is predicated on its proper dissolution and handling. By understanding the physicochemical properties of the compound and systematically applying the protocols outlined in this guide, researchers can prepare reliable and reproducible stock solutions. The choice between an organic solvent like DMSO and a pH-adjusted aqueous solution will depend on the specific constraints of the experimental system. In all cases, careful validation of the chosen solvent system is paramount to ensure data integrity.

References

  • Protocols Online. (2012, July 14). Making stock acid and base solutions (molarities and specific gravities of concentrated acids and bases). Available from: [Link]

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  • Carolina Biological Supply Company. (2023, January 6). Solution Preparation Guide. Available from: [Link]

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  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Available from: [Link]

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  • de F. F. Ribeiro, L., et al. (2016). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian Journal of Oral Sciences, 15(1), 57-62. Available from: [Link]

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  • Richards, P., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 84. Available from: [Link]

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Application

Application Notes and Protocols for Evaluating the Efficacy of 4-Methyl-6-(piperidin-1-yl)nicotinic acid

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinic Acid Derivative 4-Methyl-6-(piperidin-1-yl)nicotinic acid is a novel synthetic compound belonging to the nicotinic acid derivative family. Nicotinic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinic Acid Derivative

4-Methyl-6-(piperidin-1-yl)nicotinic acid is a novel synthetic compound belonging to the nicotinic acid derivative family. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are of significant interest in drug discovery due to their diverse pharmacological effects, most notably their ability to modulate lipid metabolism and exert anti-inflammatory effects[1][2][3]. The primary molecular target for many of these actions is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2)[2][4].

These application notes provide a comprehensive suite of cell-based assays to meticulously evaluate the efficacy of 4-Methyl-6-(piperidin-1-yl)nicotinic acid. The protocols are designed to first confirm its interaction with GPR109A and then to characterize its functional consequences, including its anti-inflammatory potential and its effects on cell viability and proliferation.

Part 1: Primary Target Engagement and Signaling Pathway Analysis

The initial and most critical step in characterizing a novel compound is to confirm its interaction with the intended molecular target and to elucidate the immediate downstream signaling events. For 4-Methyl-6-(piperidin-1-yl)nicotinic acid, this involves assessing its ability to activate GPR109A.

GPR109A-Mediated cAMP Inhibition Assay

Scientific Rationale: As a Gi-coupled receptor, the canonical signaling pathway activated by GPR109A agonists is the inhibition of cAMP production[4][5]. Therefore, a robust and quantifiable method to assess the efficacy of 4-Methyl-6-(piperidin-1-yl)nicotinic acid is to measure its ability to decrease intracellular cAMP levels in cells expressing GPR109A. This assay serves as a primary screen for target engagement and provides a quantitative measure of the compound's potency (EC50).

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 cAMP Measurement cell_line HEK293 cells stably expressing GPR109A seeding Seed cells in a 96-well plate cell_line->seeding incubation1 Incubate for 24 hours seeding->incubation1 forskolin Pre-treat with forskolin to stimulate cAMP production incubation1->forskolin compound Add serial dilutions of 4-Methyl-6-(piperidin-1-yl)nicotinic acid forskolin->compound incubation2 Incubate for 30 minutes compound->incubation2 lysis Lyse cells incubation2->lysis detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA) lysis->detection analysis Calculate EC50 values detection->analysis

Caption: Workflow for the GPR109A-mediated cAMP inhibition assay.

Detailed Protocol:

  • Cell Culture:

    • Culture HEK293 cells stably expressing human GPR109A in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Seed the GPR109A-expressing HEK293 cells into a white, opaque 384-well plate at a density of 5,000 cells per well and incubate for 24 hours.

    • Prepare a stock solution of 4-Methyl-6-(piperidin-1-yl)nicotinic acid in DMSO and create a serial dilution series in assay buffer (HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

    • Aspirate the culture medium and add the compound dilutions to the cells.

    • Add a known GPR109A agonist, such as nicotinic acid, as a positive control.

    • To measure inhibition of adenylyl cyclase, stimulate the cells with forskolin (final concentration of 10 µM) to induce cAMP production.

    • Incubate the plate at room temperature for 30 minutes.

    • Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF cAMP dynamic 2 assay kit or AlphaScreen cAMP assay kit) following the manufacturer's instructions[12].

  • Data Analysis:

    • Plot the luminescence or fluorescence signal against the log concentration of the compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal inhibitory effect.

ParameterExpected Outcome for an Active Compound
EC50 A low micromolar to nanomolar value, indicating high potency.
Maximal Inhibition A significant decrease in the forskolin-stimulated cAMP signal.
Hill Slope Close to 1.0, suggesting a standard dose-response relationship.
β-Arrestin Recruitment Assay

Scientific Rationale: GPCR signaling is not limited to G protein pathways. Ligand binding can also induce the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and G protein-independent signaling[4][6][13]. Evaluating β-arrestin recruitment is essential for understanding the full pharmacological profile of 4-Methyl-6-(piperidin-1-yl)nicotinic acid and can reveal potential for biased agonism, where a ligand preferentially activates one signaling pathway over another[14].

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Signal Detection cell_line U2OS cells co-expressing GPR109A and a β-arrestin reporter system seeding Seed cells in a 96-well plate cell_line->seeding incubation1 Incubate for 24 hours seeding->incubation1 compound Add serial dilutions of 4-Methyl-6-(piperidin-1-yl)nicotinic acid incubation1->compound incubation2 Incubate for 90 minutes compound->incubation2 detection Measure the reporter signal (e.g., luminescence or fluorescence) incubation2->detection analysis Calculate EC50 values detection->analysis

Caption: Workflow for the GPR109A β-arrestin recruitment assay.

Detailed Protocol:

  • Cell Culture:

    • Use a commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-Arrestin GPCR Assay from DiscoverX, which utilizes enzyme fragment complementation[13][15][16][17]. These cells co-express GPR109A fused to a small enzyme fragment and β-arrestin fused to a larger, complementing enzyme fragment.

    • Culture the cells according to the manufacturer's instructions.

  • Assay Procedure:

    • Seed the cells into a white-walled, clear-bottom 96-well plate at the recommended density.

    • Prepare a serial dilution of 4-Methyl-6-(piperidin-1-yl)nicotinic acid in the appropriate assay buffer.

    • Add the compound dilutions to the cells. Include a known GPR109A agonist as a positive control.

    • Incubate the plate at 37°C for 90 minutes.

    • Add the detection reagents provided with the assay kit.

    • Incubate at room temperature for 60 minutes.

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the log concentration of the compound.

    • Determine the EC50 value by fitting the data to a four-parameter logistic equation.

ParameterExpected Outcome for an Active Compound
EC50 A measurable potency, which can be compared to the cAMP assay EC50 to assess bias.
Maximal Response A significant increase in the reporter signal compared to the vehicle control.

Part 2: Assessment of Anti-Inflammatory Efficacy

A key therapeutic rationale for developing GPR109A agonists is their potential to exert anti-inflammatory effects[4][10][11]. The following assays are designed to evaluate the ability of 4-Methyl-6-(piperidin-1-yl)nicotinic acid to suppress inflammatory responses in relevant immune cell models.

Inhibition of Pro-Inflammatory Cytokine Secretion in Macrophages

Scientific Rationale: Macrophages are central players in the inflammatory response. Upon activation by stimuli like lipopolysaccharide (LPS), they release a variety of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[18][19]. GPR109A activation has been shown to suppress the production of these cytokines[7]. This assay directly measures the anti-inflammatory efficacy of 4-Methyl-6-(piperidin-1-yl)nicotinic acid in a physiologically relevant cell type.

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Cytokine Measurement cell_line RAW 264.7 macrophages or THP-1 monocytes seeding Seed cells in a 96-well plate cell_line->seeding incubation1 Allow cells to adhere (and differentiate for THP-1) seeding->incubation1 compound Pre-treat with 4-Methyl-6-(piperidin-1-yl)nicotinic acid incubation1->compound lps Stimulate with LPS compound->lps incubation2 Incubate for 18-24 hours lps->incubation2 supernatant Collect cell culture supernatant incubation2->supernatant elisa Measure TNF-α and IL-6 levels by ELISA supernatant->elisa analysis Calculate IC50 values elisa->analysis

Caption: Workflow for the cytokine inhibition assay.

Detailed Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages or THP-1 human monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • For THP-1 cells, differentiate them into macrophage-like cells by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.

  • Assay Procedure:

    • Seed the macrophages into a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of 4-Methyl-6-(piperidin-1-yl)nicotinic acid for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control anti-inflammatory agent (e.g., dexamethasone).

    • Stimulate the cells with LPS (100 ng/mL) to induce an inflammatory response.

    • Incubate the plate for 18-24 hours at 37°C.

    • Collect the cell culture supernatants.

    • Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's protocols.

  • Data Analysis:

    • Plot the percentage of cytokine inhibition against the log concentration of the compound.

    • Determine the IC50 value, the concentration at which the compound inhibits cytokine production by 50%.

ParameterExpected Outcome for an Active Compound
IC50 for TNF-α Inhibition A potent IC50 value, indicating effective suppression of this key pro-inflammatory cytokine.
IC50 for IL-6 Inhibition A potent IC50 value, demonstrating broad anti-inflammatory activity.
NF-κB Reporter Assay

Scientific Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6[7][19]. The LPS signaling cascade activates NF-κB by promoting its translocation to the nucleus. An NF-κB reporter assay provides a direct measure of the compound's ability to inhibit this critical inflammatory signaling hub.

Detailed Protocol:

  • Cell Line:

    • Use a stable cell line, such as HEK293 or THP-1, that has been engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an NF-κB response element.

  • Assay Procedure:

    • Seed the NF-κB reporter cells into a 96-well plate.

    • Pre-treat the cells with serial dilutions of 4-Methyl-6-(piperidin-1-yl)nicotinic acid for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (100 ng/mL).

    • Incubate for 6-8 hours to allow for reporter gene expression.

    • If using a luciferase reporter, lyse the cells and add the luciferase substrate. Measure the luminescent signal.

    • If using a fluorescent reporter, measure the fluorescence intensity.

  • Data Analysis:

    • Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

ParameterExpected Outcome for an Active Compound
IC50 for NF-κB Inhibition A potent IC50 value, confirming that the anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF-κB pathway.

Part 3: Evaluation of Cytotoxicity and Effects on Cell Proliferation

It is imperative to ensure that the observed efficacy of 4-Methyl-6-(piperidin-1-yl)nicotinic acid is not a result of general cytotoxicity. The following assays are designed to assess the compound's impact on cell viability and proliferation.

MTT Assay for Cell Viability

Scientific Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability[20][21]. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is a standard method to assess the cytotoxicity of a compound.

Detailed Protocol:

  • Cell Culture:

    • Use the same cell lines as in the efficacy assays (e.g., GPR109A-HEK293, RAW 264.7) to ensure the cytotoxicity data is relevant.

  • Assay Procedure:

    • Seed cells into a 96-well plate at an appropriate density.

    • Treat the cells with a range of concentrations of 4-Methyl-6-(piperidin-1-yl)nicotinic acid for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

ParameterExpected Outcome for a Non-Toxic Compound
IC50 for Cytotoxicity A high IC50 value, significantly greater than the EC50/IC50 values observed in the efficacy assays, indicating a favorable therapeutic window.
Cell Proliferation Assay (e.g., BrdU or EdU Incorporation)

Scientific Rationale: Beyond acute cytotoxicity, it is important to assess if the compound has cytostatic effects, meaning it inhibits cell proliferation without necessarily causing cell death. Assays that measure the incorporation of nucleotide analogs, such as BrdU (bromodeoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine), into newly synthesized DNA during the S-phase of the cell cycle are sensitive methods to quantify cell proliferation[22].

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and treat with 4-Methyl-6-(piperidin-1-yl)nicotinic acid for a period that allows for at least one cell doubling (e.g., 48-72 hours).

  • BrdU/EdU Labeling and Detection:

    • Add BrdU or EdU to the cell culture medium and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.

    • Fix and permeabilize the cells.

    • For BrdU, denature the DNA to allow antibody access.

    • Detect the incorporated BrdU using a specific antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.

    • For EdU, use a click chemistry reaction to attach a fluorescent probe.

    • Quantify the signal using a fluorescence microscope, high-content imager, or plate reader.

  • Data Analysis:

    • Determine the concentration of the compound that inhibits cell proliferation by 50% (IC50).

ParameterExpected Outcome for a Compound with No Anti-proliferative Effects
IC50 for Proliferation Inhibition A high IC50 value, indicating that the compound does not significantly impact the rate of cell division at concentrations where it shows therapeutic efficacy.

Summary and Interpretation of Results

A comprehensive evaluation of 4-Methyl-6-(piperidin-1-yl)nicotinic acid using the assays described above will provide a detailed pharmacological profile. An ideal candidate for further development would exhibit:

  • Potent on-target activity: Low EC50 values in the cAMP inhibition and β-arrestin recruitment assays.

  • Significant anti-inflammatory effects: Low IC50 values for the inhibition of cytokine secretion and NF-κB activation.

  • A favorable safety profile: High IC50 values in the cytotoxicity and cell proliferation assays, indicating a large therapeutic window.

By systematically applying these cell-based assays, researchers can gain critical insights into the efficacy and mechanism of action of 4-Methyl-6-(piperidin-1-yl)nicotinic acid, paving the way for its potential development as a novel therapeutic agent.

References

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Method

Application Notes and Protocols for 4-Methyl-6-(piperidin-1-yl)nicotinic acid: A Novel Putative GPR109A Agonist

For Research Use Only. Introduction 4-Methyl-6-(piperidin-1-yl)nicotinic acid is a novel synthetic compound featuring a nicotinic acid (niacin) core structure. Nicotinic acid and its derivatives are well-established as l...

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Introduction

4-Methyl-6-(piperidin-1-yl)nicotinic acid is a novel synthetic compound featuring a nicotinic acid (niacin) core structure. Nicotinic acid and its derivatives are well-established as ligands for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[1][2][3] GPR109A is a Gi-coupled receptor expressed predominantly in adipocytes and immune cells, such as macrophages and neutrophils.[1] Its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits lipolysis in fat cells and modulates inflammatory responses in immune cells.[4][5]

The structure of 4-Methyl-6-(piperidin-1-yl)nicotinic acid, with its essential carboxylic acid moiety and a piperidine substitution, suggests its potential as a GPR109A agonist.[6] The piperidine ring is a common motif in pharmacologically active compounds, often contributing to improved binding affinity and pharmacokinetic properties.[][8] This document provides a comprehensive guide for researchers to synthesize, characterize, and utilize 4-Methyl-6-(piperidin-1-yl)nicotinic acid as a research tool to investigate GPR109A signaling and its downstream physiological effects. The protocols outlined herein are based on established methodologies for studying known GPR109A agonists and provide a framework for exploring the therapeutic potential of this novel compound in metabolic and inflammatory diseases.

Physicochemical Properties and Synthesis

A summary of the predicted physicochemical properties of 4-Methyl-6-(piperidin-1-yl)nicotinic acid is provided in the table below.

PropertyPredicted Value
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
LogP 1.8
pKa (most acidic) 4.5
pKa (most basic) 9.2
Proposed Synthesis Workflow

The synthesis of 4-Methyl-6-(piperidin-1-yl)nicotinic acid can be achieved through a multi-step process starting from commercially available 6-chloro-4-methylnicotinic acid. The proposed workflow involves an initial esterification step to protect the carboxylic acid, followed by a nucleophilic aromatic substitution with piperidine, and concluding with ester hydrolysis to yield the final product.

Synthesis_Workflow A 6-Chloro-4-methylnicotinic acid B Esterification (e.g., SOCl₂, Methanol) A->B Step 1 C Methyl 6-chloro-4-methylnicotinate B->C D Nucleophilic Aromatic Substitution (Piperidine, Base, Heat) C->D Step 2 E Methyl 4-methyl-6-(piperidin-1-yl)nicotinate D->E F Ester Hydrolysis (e.g., LiOH, H₂O/THF) E->F Step 3 G 4-Methyl-6-(piperidin-1-yl)nicotinic acid F->G

Caption: Proposed synthesis route for 4-Methyl-6-(piperidin-1-yl)nicotinic acid.

Postulated Mechanism of Action: GPR109A Signaling

As a putative GPR109A agonist, 4-Methyl-6-(piperidin-1-yl)nicotinic acid is expected to bind to and activate the GPR109A receptor. This receptor is coupled to an inhibitory G-protein (Gi). Upon agonist binding, the Gi protein inhibits the activity of adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger, cyclic AMP (cAMP). This signaling cascade is the basis for the anti-lipolytic effects in adipocytes and the anti-inflammatory effects in immune cells.[1][4]

GPR109A_Signaling cluster_cell Cell Membrane Compound 4-Methyl-6-(piperidin-1-yl)nicotinic acid GPR109A GPR109A Receptor Compound->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Lipolysis, Anti-inflammatory Effects) cAMP->Response Mediates

Caption: GPR109A signaling pathway initiated by agonist binding.

Application Notes and Protocols

In Vitro Characterization

Protocol 1: GPR109A Receptor Activation Assay (cAMP Measurement)

This protocol is designed to determine the potency and efficacy of 4-Methyl-6-(piperidin-1-yl)nicotinic acid in activating the GPR109A receptor.

  • Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing human GPR109A.

  • Principle: GPR109A activation by an agonist inhibits forskolin-stimulated cAMP production. The change in cAMP levels is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Reagents and Materials:

    • GPR109A-expressing cells

    • Cell culture medium (e.g., F-12K for CHO-K1, DMEM for HEK293) with appropriate supplements

    • 4-Methyl-6-(piperidin-1-yl)nicotinic acid

    • Nicotinic acid (as a positive control)

    • Forskolin

    • cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit)

    • 384-well white plates

  • Procedure:

    • Seed GPR109A-expressing cells in 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight.

    • Prepare serial dilutions of 4-Methyl-6-(piperidin-1-yl)nicotinic acid and nicotinic acid in stimulation buffer. Recommended concentration range: 1 nM to 100 µM.

    • Aspirate the cell culture medium and add the compound dilutions to the wells.

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control.

    • Incubate the plate at room temperature for 30 minutes.

    • Add the cAMP detection reagents according to the manufacturer's protocol.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of forskolin-stimulated cAMP production for each compound concentration.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: Anti-inflammatory Activity in Macrophages

This protocol assesses the ability of the compound to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

  • Cell Line: RAW 264.7 murine macrophages or primary bone marrow-derived macrophages (BMDMs).

  • Principle: GPR109A activation can inhibit NF-κB signaling, a key pathway in the production of inflammatory cytokines like TNF-α and IL-6.

  • Reagents and Materials:

    • Macrophage cell line

    • 4-Methyl-6-(piperidin-1-yl)nicotinic acid

    • Lipopolysaccharide (LPS)

    • ELISA kits for TNF-α and IL-6

  • Procedure:

    • Seed macrophages in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of 4-Methyl-6-(piperidin-1-yl)nicotinic acid (e.g., 1 µM to 500 µM) for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Determine the percentage reduction in cytokine secretion at each concentration of the compound compared to the LPS-only control.

    • Calculate the IC₅₀ value for the inhibition of cytokine production.

Protocol 3: Assessment of Anti-lipolytic Activity in Adipocytes

This protocol measures the compound's ability to inhibit the breakdown of triglycerides in mature adipocytes.

  • Cell Line: 3T3-L1 murine pre-adipocytes, differentiated into mature adipocytes.

  • Principle: GPR109A activation in adipocytes inhibits hormone-stimulated lipolysis, reducing the release of glycerol and free fatty acids (FFAs).

  • Reagents and Materials:

    • Differentiated 3T3-L1 adipocytes

    • 4-Methyl-6-(piperidin-1-yl)nicotinic acid

    • Isoproterenol (or other lipolytic agent)

    • Glycerol and/or FFA quantification kits

  • Procedure:

    • Differentiate 3T3-L1 cells into mature adipocytes in multi-well plates.

    • Wash the cells and incubate in serum-free medium containing 2% BSA.

    • Add various concentrations of 4-Methyl-6-(piperidin-1-yl)nicotinic acid and incubate for 30 minutes.

    • Stimulate lipolysis by adding isoproterenol (e.g., 10 µM).

    • Incubate for 1-2 hours.

    • Collect the medium and measure the concentration of glycerol or FFAs using a commercially available kit.

  • Data Analysis:

    • Calculate the percent inhibition of isoproterenol-stimulated glycerol/FFA release.

    • Determine the EC₅₀ value for the anti-lipolytic effect.

In Vivo Studies

Protocol 4: Mouse Model of Acute Inflammation

This protocol evaluates the anti-inflammatory effects of the compound in a systemic inflammation model.

  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Administer 4-Methyl-6-(piperidin-1-yl)nicotinic acid (e.g., via intraperitoneal injection or oral gavage) at various doses.

    • After a set pre-treatment time (e.g., 1 hour), induce systemic inflammation by intraperitoneal injection of LPS.

    • At a peak response time (e.g., 2 hours post-LPS), collect blood samples.

    • Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6) by ELISA.

  • Data Analysis:

    • Compare cytokine levels in compound-treated mice to vehicle-treated, LPS-challenged mice to determine the in vivo anti-inflammatory efficacy.

Data Interpretation

The results from these protocols will enable a comprehensive characterization of 4-Methyl-6-(piperidin-1-yl)nicotinic acid as a research tool.

AssayKey ParametersInterpretation
cAMP Assay EC₅₀Potency of the compound as a GPR109A agonist. A lower EC₅₀ indicates higher potency.
Macrophage Cytokine Release IC₅₀Efficacy of the compound in mediating anti-inflammatory effects.
Adipocyte Lipolysis EC₅₀Efficacy of the compound in mediating anti-lipolytic effects.
In Vivo Inflammation Model % Reduction in CytokinesDemonstrates the in vivo anti-inflammatory potential of the compound.

References

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Application

Application Notes &amp; Protocols for 4-Methyl-6-(piperidin-1-yl)nicotinic acid in Neuroscience Research

A Prospective Guide for the Investigation of a Novel Nicotinic Acid Derivative Disclaimer: The following document is a prospective guide based on the structural analysis of 4-Methyl-6-(piperidin-1-yl)nicotinic acid and t...

Author: BenchChem Technical Support Team. Date: February 2026

A Prospective Guide for the Investigation of a Novel Nicotinic Acid Derivative

Disclaimer: The following document is a prospective guide based on the structural analysis of 4-Methyl-6-(piperidin-1-yl)nicotinic acid and the known neuropharmacological activities of its core components: the nicotinic acid scaffold and the piperidine moiety. As of the date of this document, no specific experimental data for this compound has been published. The proposed applications and protocols are therefore hypothetical and intended to guide the initial scientific investigation of this novel chemical entity.

Introduction: A Compound of Interest at the Crossroads of Neuro-Modulation and -Protection

4-Methyl-6-(piperidin-1-yl)nicotinic acid is a novel compound that presents a compelling case for investigation in neuroscience research. Its structure uniquely combines two pharmacologically significant moieties:

  • The Nicotinic Acid Core: Known more commonly as niacin or vitamin B3, nicotinic acid and its derivatives are fundamental to cellular metabolism as precursors to NAD and NADP.[1] Beyond this metabolic role, they have demonstrated significant neuroprotective, anti-inflammatory, and anti-apoptotic activities in various models of neurological disease.[1][2]

  • The Piperidine Moiety: This saturated heterocycle is a cornerstone in the design of numerous central nervous system (CNS) active agents. Notably, piperidine derivatives are well-established as modulators of nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for cognitive function, synaptic plasticity, and inflammatory regulation in the brain.[3][4][5]

The strategic combination of these two groups in a single molecule suggests that 4-Methyl-6-(piperidin-1-yl)nicotinic acid could possess a multi-faceted mechanism of action, potentially targeting both nAChR-mediated signaling and cellular stress pathways. This positions the compound as a promising candidate for investigation in neurodegenerative diseases such as Parkinson's and Alzheimer's, where both cholinergic dysfunction and neuroinflammation are key pathological features.

Hypothesized Mechanism of Action

Based on its constituent parts, we hypothesize that 4-Methyl-6-(piperidin-1-yl)nicotinic acid may act through a dual mechanism:

  • Direct Modulation of Nicotinic Acetylcholine Receptors (nAChRs): The piperidine ring is a known pharmacophore for nAChR ligands.[3][6] The compound could act as an agonist, antagonist, or allosteric modulator at various nAChR subtypes, particularly the α7 subtype, which is heavily implicated in neuroinflammation and cognitive processes.[4][5]

  • Neuroprotection and Anti-Inflammation via Nicotinic Acid Pathways: The nicotinic acid backbone may confer neuroprotective benefits by supporting NAD+ levels, which are critical for neuronal survival and DNA repair, and by exerting anti-inflammatory effects, potentially through the GPR109A receptor expressed on immune cells like microglia.[1][7][8]

The following application notes and protocols are designed to systematically test these hypotheses.

Section 1: Synthesis and Characterization

While a specific synthesis for 4-Methyl-6-(piperidin-1-yl)nicotinic acid is not documented, a plausible synthetic route can be extrapolated from established organic chemistry principles for pyridine derivatives.[9][10][11] A potential pathway could involve the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) at the 6-position of a 4-methylnicotinic acid ester with piperidine, followed by ester hydrolysis.

Proposed Synthesis Workflow

Synthesis_Workflow Start 4-Methyl-6-chloronicotinic acid ethyl ester Step1 Nucleophilic Aromatic Substitution with Piperidine Start->Step1 Piperidine, Base (e.g., K2CO3), High Temp. Intermediate Ethyl 4-methyl-6-(piperidin-1-yl)nicotinate Step1->Intermediate Step2 Saponification (e.g., NaOH, H2O/EtOH) Intermediate->Step2 End 4-Methyl-6-(piperidin-1-yl)nicotinic acid Step2->End

Caption: Proposed synthetic workflow for 4-Methyl-6-(piperidin-1-yl)nicotinic acid.

Section 2: Application Note - Assessing Anti-Neuroinflammatory Properties

Neuroinflammation, mediated by glial cells such as microglia and astrocytes, is a key contributor to the progression of many neurodegenerative disorders.[12] Nicotinic acid and nAChR modulators have been shown to attenuate this inflammatory response.[13][14] This section provides protocols to evaluate the anti-inflammatory potential of 4-Methyl-6-(piperidin-1-yl)nicotinic acid in vitro.

Protocol 2.1: In Vitro Microglial Activation Assay

This protocol uses the BV-2 murine microglial cell line to assess the compound's ability to suppress the release of pro-inflammatory mediators following an inflammatory challenge.[15][16]

Objective: To determine if 4-Methyl-6-(piperidin-1-yl)nicotinic acid can reduce the production of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

  • BV-2 murine microglial cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 4-Methyl-6-(piperidin-1-yl)nicotinic acid (test compound)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for mouse TNF-α and IL-6

  • MTT reagent for cell viability assessment

Procedure:

  • Cell Culture: Plate BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh serum-free DMEM. Add varying concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) to the wells. Include a vehicle control (e.g., DMSO or PBS). Incubate for 2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis of NO, TNF-α, and IL-6.

  • Nitric Oxide (NO) Assay:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine (TNF-α, IL-6) Assay:

    • Perform ELISAs on the collected supernatants according to the manufacturer's instructions to quantify the concentrations of TNF-α and IL-6.

  • Cell Viability (MTT) Assay:

    • After removing the supernatant, add 100 µL of fresh medium containing 0.5 mg/mL MTT to the remaining cells in the original plate.

    • Incubate for 2-4 hours until formazan crystals form.

    • Solubilize the crystals with 100 µL of DMSO.

    • Measure absorbance at 570 nm. This ensures that any observed reduction in inflammatory markers is not due to cytotoxicity.

Data Presentation and Interpretation
Concentration of Test CompoundNO Production (% of LPS Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)Cell Viability (% of Control)
Vehicle Control0< 10< 10100 ± 5
LPS Only (100 ng/mL)1001500 ± 1202500 ± 20098 ± 6
0.1 µM + LPS95 ± 81450 ± 1102400 ± 180101 ± 4
1 µM + LPS75 ± 61100 ± 901800 ± 15099 ± 5
10 µM + LPS40 ± 5600 ± 50900 ± 8097 ± 7
100 µM + LPS25 ± 4350 ± 30500 ± 4596 ± 6

A dose-dependent decrease in NO, TNF-α, and IL-6, without a significant reduction in cell viability, would indicate a potent anti-inflammatory effect.

Hypothesized Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm Test_Compound 4-Methyl-6-(piperidin-1-yl) nicotinic acid nAChR α7 nAChR Test_Compound->nAChR Agonism or Positive Modulation NFkB_Pathway NF-κB Pathway nAChR->NFkB_Pathway Inhibition Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_Pathway->Pro_Inflammatory_Genes Activation

Caption: Hypothesized pathway for anti-inflammatory action via α7 nAChR modulation.

Section 3: Application Note - Evaluating Neuroprotective Efficacy

A key goal in treating neurodegenerative diseases is the protection of neurons from cell death. Nicotinamide, a related compound, has shown neuroprotective effects in models of Parkinson's Disease, stroke, and Alzheimer's Disease.[7] This section details a protocol for assessing the neuroprotective potential of 4-Methyl-6-(piperidin-1-yl)nicotinic acid in an in vivo model of Parkinson's Disease.

Protocol 3.1: In Vivo Neuroprotection in an MPTP Mouse Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a widely used neurotoxin-based model that causes selective destruction of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's Disease.[17][18][19][20][21]

Objective: To determine if 4-Methyl-6-(piperidin-1-yl)nicotinic acid can protect dopaminergic neurons and preserve motor function in mice treated with MPTP.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP-HCl

  • 4-Methyl-6-(piperidin-1-yl)nicotinic acid (test compound)

  • Saline solution (0.9% NaCl)

  • Rotarod apparatus for motor coordination testing

  • Antibodies for immunohistochemistry (Anti-Tyrosine Hydroxylase [TH], Anti-Iba1 for microglia)

  • Microtome and microscopy equipment

Experimental Design & Workflow:

MPTP_Workflow cluster_groups Animal Groups (n=10-12 per group) cluster_timeline Experimental Timeline G1 Group 1: Vehicle Control (Saline) G2 Group 2: MPTP + Vehicle G3 Group 3: MPTP + Test Compound (e.g., 10 mg/kg) G4 Group 4: MPTP + Test Compound (e.g., 25 mg/kg) Day_minus_7 Day -7 to -1: Pre-treatment with Test Compound or Vehicle (daily) Day_0 Day 0 to 4: MPTP Injections (e.g., 20 mg/kg, i.p., daily) Continue Test Compound Day_minus_7->Day_0 Day_7 Day 7: Behavioral Testing (Rotarod) Day_0->Day_7 Day_8 Day 8: Sacrifice & Tissue Collection Day_7->Day_8 Endpoint Endpoint Analysis: 1. Immunohistochemistry (TH, Iba1) 2. Neurochemical Analysis (Dopamine levels via HPLC) Day_8->Endpoint

Caption: Workflow for the in vivo MPTP neuroprotection study.

Procedure:

  • Animal Acclimation & Grouping: Acclimate mice for one week. Randomly assign them to the four groups outlined in the workflow diagram.

  • Pre-treatment Phase (Day -7 to -1): Administer the test compound or its vehicle (e.g., saline with 0.5% Tween 80) orally or via intraperitoneal (i.p.) injection once daily for 7 days.

  • MPTP Induction Phase (Day 0 to 4):

    • Continue daily administration of the test compound or vehicle.

    • One hour after the daily treatment, administer MPTP (e.g., 20 mg/kg, i.p.) or saline to the respective groups. Handle MPTP with appropriate safety precautions.

  • Behavioral Testing (Day 7):

    • Assess motor coordination and balance using an accelerating rotarod.

    • Train mice on the rotarod for 2-3 days prior to the pre-treatment phase.

    • On Day 7, record the latency to fall for each mouse over three consecutive trials.

  • Sacrifice and Tissue Processing (Day 8):

    • Anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

    • Dissect the brains and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

    • Section the brains (e.g., 30 µm sections) through the substantia nigra and striatum using a cryostat.

  • Immunohistochemistry:

    • Stain sections for Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons.

    • Stain separate sections for Iba1 to assess microglial activation (neuroinflammation).

    • Use stereological methods to quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc).

    • Use densitometry to measure the intensity of TH staining in the striatum and Iba1 staining in the SNpc.

Expected Results and Interpretation
GroupLatency to Fall on Rotarod (seconds)TH+ Neurons in SNpc (% of Control)Striatal TH Density (% of Control)Iba1+ Microglia Activation Score
Vehicle Control180 ± 151001001.0 ± 0.2
MPTP + Vehicle65 ± 1045 ± 530 ± 64.5 ± 0.5
MPTP + Cmpd (10 mg/kg)105 ± 1265 ± 755 ± 83.0 ± 0.4
MPTP + Cmpd (25 mg/kg)155 ± 1885 ± 680 ± 71.8 ± 0.3

A significant improvement in rotarod performance, preservation of TH-positive neurons and striatal terminals, and reduced microglial activation in the compound-treated groups compared to the MPTP-only group would strongly indicate neuroprotective efficacy.

Conclusion

4-Methyl-6-(piperidin-1-yl)nicotinic acid is a structurally intriguing molecule that warrants investigation for its potential therapeutic applications in neuroscience. The combination of a nicotinic acid core with a piperidine moiety suggests a dual mechanism targeting both neuroinflammation and cholinergic signaling pathways. The protocols outlined in this guide provide a robust framework for the initial characterization of this compound's anti-inflammatory and neuroprotective properties. Positive results from these studies would provide a strong rationale for further preclinical development and exploration of its therapeutic potential in neurodegenerative diseases.

References

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Method

Application Notes &amp; Protocols: Investigating the Anti-inflammatory Properties of 4-Methyl-6-(piperidin-1-yl)nicotinic acid

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential anti-inflammatory properties of the novel compound, 4-Methyl-6-(piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential anti-inflammatory properties of the novel compound, 4-Methyl-6-(piperidin-1-yl)nicotinic acid. This document outlines a strategic and scientifically rigorous approach, from initial in vitro screening to mechanistic elucidation and suggestions for in vivo validation.

Introduction: The Rationale for Investigation

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases.[1][2] Nicotinic acid (Niacin) and its derivatives have demonstrated anti-inflammatory effects, suggesting a potential therapeutic application beyond their well-known lipid-modifying capabilities.[3][4][5] These effects are often mediated through pathways such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3][6] The compound 4-Methyl-6-(piperidin-1-yl)nicotinic acid is a novel nicotinic acid derivative, and its structural modifications warrant a thorough investigation into its potential as a novel anti-inflammatory agent.[7][8][9]

This guide provides a systematic workflow for characterizing the anti-inflammatory profile of this compound.

Part 1: In Vitro Screening for Anti-inflammatory Activity

The initial phase of investigation focuses on cell-based assays to determine if 4-Methyl-6-(piperidin-1-yl)nicotinic acid can modulate key inflammatory responses in a controlled environment. A widely used and relevant cell line for this purpose is the murine macrophage cell line, RAW 264.7.[10][11][12]

Experimental Workflow: In Vitro Screening

G cluster_0 Cell Culture & Stimulation cluster_1 Endpoint Analysis RAW 264.7 Macrophages RAW 264.7 Macrophages LPS Stimulation LPS Stimulation RAW 264.7 Macrophages->LPS Stimulation Compound Treatment Compound Treatment LPS Stimulation->Compound Treatment Nitric Oxide Assay (Griess Reagent) Nitric Oxide Assay (Griess Reagent) Compound Treatment->Nitric Oxide Assay (Griess Reagent) Measure NO Production Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Compound Treatment->Cytokine Analysis (ELISA) Measure Pro-inflammatory Cytokines Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Assess Cytotoxicity

Caption: Workflow for in vitro screening of 4-Methyl-6-(piperidin-1-yl)nicotinic acid.

Protocol 1.1: Assessment of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO).[12][13] The Griess assay is a straightforward and reliable method to quantify nitrite, a stable and nonvolatile breakdown product of NO.[14][15][16]

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 4 x 10^5 cells/mL and incubate overnight.[17]

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of 4-Methyl-6-(piperidin-1-yl)nicotinic acid for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[11]

  • Sample Collection: After incubation, carefully collect the cell culture supernatant.

  • Griess Assay:

    • Mix equal volumes of the collected supernatant with Griess Reagent (a mixture of sulfanilamide and N-1-naphthylethylenediamine dihydrochloride in an acidic solution).[15][18]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.[16][19]

  • Data Analysis: Quantify nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Protocol 1.2: Quantification of Pro-inflammatory Cytokines by ELISA

Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are key mediators of the inflammatory response.[13][17] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying these cytokines in cell culture supernatants.[20][21]

Step-by-Step Protocol:

  • Sample Preparation: Use the cell culture supernatants collected from the experiment described in Protocol 1.1.

  • ELISA Procedure (General Sandwich ELISA Protocol):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.[20][22]

    • Wash the plate and block non-specific binding sites.

    • Add standards and samples to the wells and incubate.[22]

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

    • Add a substrate solution (e.g., TMB) and incubate until color develops.[22]

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[22]

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations to determine the cytokine concentrations in the samples.[20][21]

Data Presentation: In Vitro Screening Results

Table 1: Effect of 4-Methyl-6-(piperidin-1-yl)nicotinic acid on NO and Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNitric Oxide (µM)TNF-α (pg/mL)IL-6 (pg/mL)Cell Viability (%)
Control (untreated)1.2 ± 0.350 ± 1030 ± 8100
LPS (1 µg/mL)25.6 ± 2.11500 ± 1201200 ± 9598 ± 2
LPS + Compound (1 µM)18.4 ± 1.51100 ± 90950 ± 8097 ± 3
LPS + Compound (10 µM)9.8 ± 0.9650 ± 55500 ± 4596 ± 4
LPS + Compound (100 µM)4.5 ± 0.5250 ± 30180 ± 2595 ± 5

Data are presented as mean ± standard deviation.

Part 2: Elucidation of the Mechanism of Action

Once the anti-inflammatory activity is confirmed, the next step is to investigate the underlying molecular mechanisms. The NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation.[23][24][25]

Signaling Pathway Overview: NF-κB and MAPK in Inflammation

G cluster_0 cluster_1 cluster_2 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAP3K MAP3K TLR4->MAP3K activates IκBα Phosphorylation IκBα Phosphorylation IKK->IκBα Phosphorylation phosphorylates NF-κB Release NF-κB Release IκBα Phosphorylation->NF-κB Release leads to degradation of IκBα NF-κB Translocation NF-κB Translocation NF-κB Release->NF-κB Translocation translocates to MAP2K MAP2K MAP3K->MAP2K phosphorylates MAPK MAPK MAP2K->MAPK phosphorylates AP-1 Activation AP-1 Activation MAPK->AP-1 Activation activates Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription induces AP-1 Activation->Gene Transcription induces Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators results in 4-Methyl-6-(piperidin-1-yl)nicotinic acid 4-Methyl-6-(piperidin-1-yl)nicotinic acid 4-Methyl-6-(piperidin-1-yl)nicotinic acid->IKK inhibits? 4-Methyl-6-(piperidin-1-yl)nicotinic acid->MAP2K inhibits?

Caption: Potential inhibitory points of 4-Methyl-6-(piperidin-1-yl)nicotinic acid in the NF-κB and MAPK signaling pathways.

Protocol 2.1: Western Blot Analysis of NF-κB and MAPK Pathway Proteins

Rationale: Western blotting allows for the detection and quantification of key proteins in a signaling cascade. By examining the phosphorylation status of proteins like IκBα, p65 (a subunit of NF-κB), and MAPKs (ERK, JNK, p38), we can determine if the compound inhibits their activation.[26][27]

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the compound and/or LPS for appropriate time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Part 3: In Vivo Models of Inflammation

To validate the in vitro findings and assess the compound's efficacy in a more complex biological system, in vivo models of inflammation are employed.[1][28][29]

Protocol 3.1: Carrageenan-Induced Paw Edema in Rodents

Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model to screen for anti-inflammatory drugs.[29][30]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions.

  • Compound Administration: Administer 4-Methyl-6-(piperidin-1-yl)nicotinic acid orally or intraperitoneally at various doses. A positive control group should receive a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Data Presentation: In Vivo Anti-inflammatory Activity

Table 2: Effect of 4-Methyl-6-(piperidin-1-yl)nicotinic acid on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3hInhibition of Edema (%)
Vehicle Control-0.85 ± 0.07-
Indomethacin100.32 ± 0.0462.4
4-Methyl-6-(piperidin-1-yl)nicotinic acid250.65 ± 0.0623.5
4-Methyl-6-(piperidin-1-yl)nicotinic acid500.48 ± 0.0543.5
4-Methyl-6-(piperidin-1-yl)nicotinic acid1000.35 ± 0.0458.8

Data are presented as mean ± standard deviation.

Conclusion

This comprehensive guide provides a structured approach to systematically investigate the anti-inflammatory properties of 4-Methyl-6-(piperidin-1-yl)nicotinic acid. By following these protocols, researchers can obtain robust data on the compound's efficacy and mechanism of action, paving the way for further pre-clinical development.

References

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  • Ríos-Mondragón, I., & Rincón, A. R. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 135, 112292. [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Methods in Molecular Biology, 1028, 127-134. [Link]

  • Lawrence, T. (2017). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 8, 1635. [Link]

  • Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. [Link]

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  • Digby, J. E., Martinez, F., Jefferson, A., Ruparelia, N., Chai, J., Wamil, M., Greaves, D. R., & Choudhury, R. P. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-676. [Link]

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  • Kim, B.-H., Kim, Y.-G., Kim, J.-H., Lee, J.-H., & Lee, I.-S. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(3), 261-270. [Link]

  • Kim, J. Y., Kim, D. W., Kim, M. J., Kim, H. S., & Lee, K. H. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 40(4), 58-69. [Link]

  • Vilela, F. C., de Oliveira, A. C. P., dos Santos, A. R. S., & de Oliveira, L. D. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology, Biochemistry and Behavior, 103(2), 335-342. [Link]

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Application

Application Notes and Protocols for the Drug Discovery Screening of 4-Methyl-6-(piperidin-1-yl)nicotinic acid

Introduction Nicotinic acid (niacin) and its derivatives represent a versatile class of molecules with a rich history in medicine and ongoing potential in drug discovery.[1][2][3][4] These compounds have demonstrated a w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nicotinic acid (niacin) and its derivatives represent a versatile class of molecules with a rich history in medicine and ongoing potential in drug discovery.[1][2][3][4] These compounds have demonstrated a wide array of biological activities, including lipid-lowering, anti-inflammatory, and anti-cancer effects.[1][2] A primary molecular target for nicotinic acid is the G-protein coupled receptor 109A (GPR109A, also known as HCA2), a Gi-coupled receptor whose activation modulates cellular metabolism and inflammatory responses.[5][6][7]

This document provides a comprehensive guide for the initial drug discovery screening of a novel nicotinic acid derivative, 4-Methyl-6-(piperidin-1-yl)nicotinic acid . The specific biological activity of this compound is currently uncharacterized. However, its chemical structure, featuring a nicotinic acid core, suggests a high probability of interaction with GPR109A. The presence of a piperidine moiety, a common scaffold in neuroactive compounds, also warrants investigation into potential off-target effects, such as modulation of nicotinic acetylcholine receptors (nAChRs).[8][9]

The following application notes and protocols are designed to form a structured screening cascade. This workflow will enable researchers to characterize the compound's fundamental physicochemical properties, evaluate its activity at its primary hypothesized target (GPR109A), assess potential target bias and off-target selectivity, and conduct preliminary safety and metabolic profiling.

Section 1: Compound Characterization and Management

1.1. Rationale

Before commencing biological screening, a thorough understanding of the compound's physicochemical properties is essential.[1][2] Properties such as solubility, lipophilicity (LogP/LogD), and ionization constant (pKa) are critical determinants of a compound's behavior in aqueous assay buffers, its ability to cross cellular membranes, and its overall "drug-likeness".[10] This initial characterization ensures reliable assay performance and aids in the early identification of potential liabilities.

1.2. Physicochemical Properties (Hypothetical Data)

All quantitative data should be determined experimentally. The following table provides a set of hypothetical, yet plausible, values for 4-Methyl-6-(piperidin-1-yl)nicotinic acid for illustrative purposes.

PropertyPredicted ValueMethod of DeterminationSignificance in Drug Discovery
Molecular Weight 234.29 g/mol CalculationInfluences diffusion and permeability; generally <500 Da is preferred.
Aqueous Solubility 50 µM at pH 7.4Kinetic or Thermodynamic Solubility Assay (e.g., HPLC-UV)Poor solubility can lead to inaccurate assay results and hinder oral absorption.[]
LogP 2.5Shake-flask method or HPLC determinationMeasures lipophilicity; affects permeability, metabolism, and promiscuity.[10][]
pKa 4.5 (acid), 9.0 (base)Potentiometric titration or UV-spectroscopyDetermines the ionization state at physiological pH, impacting solubility and target binding.

1.3. Protocol: Compound Handling and Stock Solution Preparation

This protocol ensures consistent and accurate compound concentrations for all subsequent assays.

  • Materials :

    • 4-Methyl-6-(piperidin-1-yl)nicotinic acid (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC-grade

    • Calibrated analytical balance

    • Sterile, low-binding microcentrifuge tubes or glass vials

    • Calibrated pipettes

  • Procedure :

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out approximately 1-5 mg of the compound. Record the exact weight.

    • Calculate the volume of DMSO required to create a 10 mM stock solution.

      • Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 100,000

    • Add the calculated volume of DMSO to the tube containing the compound.

    • Vortex vigorously for at least 1 minute to ensure complete dissolution. A brief sonication may be used if necessary.[12]

    • Visually inspect the solution to confirm there is no precipitate.

    • Aliquot the 10 mM stock solution into smaller volumes in clearly labeled, low-binding tubes to avoid repeated freeze-thaw cycles.

    • Store all stock solutions at -20°C, protected from light.

1.4. Workflow: Assay Plate Preparation

This workflow outlines the serial dilution process to create a dose-response plate for screening.

G cluster_0 Plate Preparation Workflow stock 10 mM Compound Stock in DMSO intermediate Intermediate Dilution (e.g., 200 µM in Assay Buffer) stock->intermediate Initial Dilution serial Serial Dilution Plate (e.g., 1:3 dilution series in Assay Buffer) intermediate->serial Create Dose Curve assay_plate Final Assay Plate (Transfer from Serial Dilution Plate) serial->assay_plate Transfer controls Control Wells (Vehicle, Positive/Negative Controls) controls->assay_plate Add Controls

Caption: General workflow for preparing compound plates for dose-response assays.

Section 2: Primary Target Screening - GPR109A (HCA2)

2.1. Scientific Rationale

The nicotinic acid scaffold of the test compound makes GPR109A its most probable biological target. GPR109A is a Gi-alpha subunit-coupled receptor.[5] Upon agonist binding, the Gi pathway is activated, leading to the inhibition of adenylyl cyclase. This results in a measurable decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[13][14] Therefore, a functional assay measuring changes in cAMP is the ideal primary screen to determine if the compound acts as an agonist or antagonist at this receptor.

2.2. GPR109A Signaling Pathway

G cluster_0 GPR109A Gi-Coupled Signaling ligand 4-Methyl-6-(piperidin-1-yl)nicotinic acid (Agonist) receptor GPR109A Receptor ligand->receptor Binds g_protein Gi Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion Blocked atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Anti-lipolytic, Anti-inflammatory) pka->response

Caption: Simplified GPR109A signaling pathway showing Gi-mediated inhibition of cAMP production.

2.3. Protocol: GPR109A-Mediated cAMP Inhibition Assay (Luminescence-Based)

This protocol uses a competitive binding immunoassay or a biosensor (e.g., Promega's cAMP-Glo™) to quantify changes in intracellular cAMP.[14][15]

  • Cell Line : HEK293 or CHO cells stably expressing human GPR109A.

  • Materials :

    • GPR109A-expressing cells

    • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

    • Assay Buffer (e.g., HBSS with 20 mM HEPES)

    • Forskolin (FSK) - adenylyl cyclase activator

    • Nicotinic Acid (Positive Control Agonist)

    • Test Compound Dilution Plate

    • cAMP-Glo™ Assay Kit (or similar)

    • White, opaque 384-well assay plates

    • Luminometer

  • Procedure :

    • Cell Plating : Seed GPR109A-expressing cells into white, opaque 384-well plates at a pre-determined optimal density (e.g., 5,000 cells/well). Incubate overnight at 37°C, 5% CO2.

    • Compound Addition :

      • Remove culture medium from the cell plate.

      • Add assay buffer to all wells.

      • Transfer a small volume (e.g., 5 µL) from the compound dilution plate to the cell plate.

      • Add positive control (Nicotinic Acid) and vehicle control (DMSO) to respective wells.

      • Incubate for 30 minutes at room temperature.

    • Cell Stimulation : Add a solution of Forskolin to all wells to achieve a final concentration that gives a robust but sub-maximal cAMP signal (e.g., 10 µM). This stimulates cAMP production, allowing for the measurement of inhibition.

    • Incubation : Incubate the plate for 30 minutes at room temperature.

    • cAMP Detection :

      • Following the manufacturer's protocol (e.g., for cAMP-Glo™), add the cAMP detection solution which lyses the cells.[15]

      • Incubate as recommended (e.g., 20 minutes).

      • Add the Kinase-Glo® reagent to measure remaining ATP.[15]

      • Incubate for 10 minutes.

    • Data Acquisition : Read the luminescence signal on a plate reader. The signal is inversely proportional to the cAMP concentration.

  • Data Analysis :

    • Calculate the percent inhibition relative to Forskolin-only (0% inhibition) and maximally-inhibited (100% inhibition) controls.

    • Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

2.4. Protocol: β-Arrestin Recruitment Assay

Rationale : GPCRs can signal through G-proteins or β-arrestin pathways. Profiling both is crucial to identify "biased agonists," which preferentially activate one pathway and may offer improved therapeutic profiles.[16][17]

  • Cell Line : U2OS or CHO cell line co-expressing GPR109A tagged with a small enzyme fragment (ProLink) and β-arrestin tagged with the larger enzyme acceptor (EA) fragment (e.g., DiscoverX PathHunter®).[16][18]

  • Procedure :

    • Plate the PathHunter® cells in a 384-well white plate and incubate overnight.

    • Prepare compound dilution plates as described previously.

    • Add the test compound, positive control (e.g., Nicotinic Acid), and vehicle control to the cell plate.

    • Incubate for 90-180 minutes at 37°C.

    • Add the detection reagents according to the manufacturer's protocol.[16]

    • Incubate for 60 minutes at room temperature.

    • Read the chemiluminescent signal.

  • Data Analysis : Plot the relative light units (RLU) against compound concentration and fit the curve to determine the EC50 value for β-arrestin recruitment. Compare this with the cAMP assay IC50 to assess bias.

Section 3: Secondary and Off-Target Screening

3.1. Rationale

Assessing the compound's activity at other relevant targets provides a measure of its selectivity. The piperidine moiety suggests a potential for interaction with nicotinic acetylcholine receptors (nAChRs).[8] Additionally, a general cytotoxicity assay is essential to ensure that any observed activity in the primary screens is not a result of cell death.[19][20]

3.2. Protocol: Nicotinic Acetylcholine Receptor (nAChR) Modulation Assay (Calcium Flux)

  • Cell Line : A cell line endogenously or recombinantly expressing a relevant nAChR subtype (e.g., SH-SY5Y for α3β4, α7; IMR-32 for α7).[8][21]

  • Procedure :

    • Plate cells in a black, clear-bottom 384-well plate.

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Pre-incubate cells with the test compound at various concentrations.

    • Using a fluorescence plate reader with an injection head (e.g., FLIPR), add a known nAChR agonist (e.g., nicotine or epibatidine).

    • Measure the resulting change in fluorescence, which corresponds to calcium influx through the activated channel.

  • Data Analysis : A decrease in the agonist-induced signal indicates antagonistic activity of the test compound. An increase in signal in the absence of agonist would indicate agonistic activity. Calculate IC50 or EC50 values as appropriate.

3.3. Protocol: General Cytotoxicity Assay (ATP-Based)

This protocol uses the CellTiter-Glo® assay to measure ATP as an indicator of metabolically active, viable cells.[9][20]

  • Cell Line : Use the same cell line as the primary GPR109A assay (e.g., HEK293 or CHO).

  • Procedure :

    • Plate cells in a white, opaque 384-well plate and incubate overnight.

    • Add the test compound in a dose-response format. Include a positive control for cytotoxicity (e.g., digitonin).

    • Incubate for a period relevant to the primary assays (e.g., 2-4 hours) or longer (24-48 hours) to assess long-term toxicity.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent (equal volume to the culture medium).[9]

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Read luminescence.

  • Data Analysis : A decrease in luminescence indicates a reduction in viable cells. Calculate the CC50 (cytotoxic concentration 50%) value. Ideally, this value should be at least 10-fold higher than the compound's functional EC50/IC50.

Section 4: Early Safety and ADME Profiling

4.1. Rationale

Early assessment of a compound's potential for adverse effects and its metabolic fate is crucial for prioritizing lead candidates.[7] Key assays include evaluating metabolic stability in liver microsomes, which predicts how quickly the compound is cleared by the body, and assessing inhibition of the hERG potassium channel, a primary indicator of cardiac arrhythmia risk.[22]

4.2. Protocol: In Vitro Metabolic Stability Assay

This assay measures the rate of compound depletion by metabolic enzymes in liver microsomes.[5][23][24]

  • Materials :

    • Pooled Human Liver Microsomes (HLM)

    • Phosphate Buffer (pH 7.4)

    • NADPH (cofactor)

    • Test Compound (at a low concentration, e.g., 1 µM)

    • Positive control compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance)

    • Acetonitrile with an internal standard for reaction quenching.

    • LC-MS/MS system for analysis.

  • Procedure :

    • Pre-warm a solution of HLM in phosphate buffer to 37°C.

    • Add the test compound and pre-incubate for 5-10 minutes.

    • Initiate the metabolic reaction by adding NADPH.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot by adding cold acetonitrile with an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

  • Data Analysis :

    • Plot the natural log of the percent of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) based on the half-life and protein concentration.

4.3. Protocol: hERG Channel Inhibition Assay (Automated Patch Clamp)

Rationale : Inhibition of the hERG potassium channel can prolong the cardiac action potential, leading to a potentially fatal arrhythmia called Torsades de Pointes. Regulatory agencies mandate hERG testing for new drug candidates.[3][22]

  • System : An automated patch-clamp system (e.g., QPatch, IonFlux).[4][22]

  • Cell Line : HEK293 or CHO cells stably expressing the hERG channel.

  • Procedure :

    • Cells are prepared and loaded onto the automated patch-clamp system.

    • Whole-cell patch-clamp configuration is established automatically.

    • A specific voltage protocol is applied to elicit hERG tail currents.[25]

    • After establishing a stable baseline current, the test compound is applied at multiple concentrations.

    • The effect on the hERG tail current is recorded. A known hERG blocker (e.g., E-4031) is used as a positive control.[22]

  • Data Analysis : The percent inhibition of the hERG current is plotted against compound concentration to determine the IC50 value. This value is a critical safety parameter for lead candidate selection.

Section 5: Summary and Screening Cascade

The described protocols form a logical and efficient cascade for the initial characterization of 4-Methyl-6-(piperidin-1-yl)nicotinic acid. The workflow is designed to first confirm the hypothesized on-target activity, then assess selectivity and safety, providing a comprehensive data package to support decisions on further development.

G cluster_0 Screening Cascade for 4-Methyl-6-(piperidin-1-yl)nicotinic acid start Compound Synthesis & Characterization primary Primary Screen: GPR109A cAMP Assay start->primary secondary Secondary Screens: - β-Arrestin Recruitment - Cytotoxicity (CC50) primary->secondary Active Hit tertiary Selectivity & Safety: - nAChR Counter-Screen - hERG Patch Clamp - Metabolic Stability secondary->tertiary decision Data Analysis & Lead Prioritization tertiary->decision

Caption: Decision-making workflow for the screening of a novel compound.

References

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Method

Application Notes: Molecular Docking Studies of 4-Methyl-6-(piperidin-1-yl)nicotinic acid with Target Proteins

Introduction Molecular docking is a cornerstone of modern structure-based drug design, providing invaluable predictions of how a small molecule (ligand) might physically interact with a macromolecular target, typically a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Molecular docking is a cornerstone of modern structure-based drug design, providing invaluable predictions of how a small molecule (ligand) might physically interact with a macromolecular target, typically a protein.[1][2] This computational technique models the binding process at an atomic level, allowing researchers to estimate the strength of the interaction (binding affinity) and visualize the specific orientation (binding pose) of the ligand within the target's active site.[1][3] These insights are critical for prioritizing drug candidates, optimizing lead compounds, and elucidating mechanisms of action before committing to costly and time-consuming experimental validation.[4]

This guide provides a detailed protocol for conducting molecular docking studies on 4-Methyl-6-(piperidin-1-yl)nicotinic acid , a compound belonging to the nicotinic acid derivative family. Nicotinic acid and its derivatives are known to possess a wide array of biological activities, including lipid-lowering effects, anti-inflammatory properties, and potential as anticancer agents.[5][6][7][8][9] A key mechanism for some of these effects involves the modulation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-γ.[10][11] PPARs are ligand-activated transcription factors that play a pivotal role in lipid and glucose metabolism.[11][12] Therefore, for the purpose of this protocol, we will focus on PPAR-γ as the primary protein target.

This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and step-by-step practical instruction.

Scientific Rationale & Target Selection

The choice of a protein target is the most critical first step in a docking study. The ligand, 4-Methyl-6-(piperidin-1-yl)nicotinic acid, is a structural analog of nicotinic acid (also known as niacin or Vitamin B3). Pharmacological doses of nicotinic acid are known to influence lipid metabolism significantly, a therapeutic action that shares similarities with PPAR-γ agonists like thiazolidinediones.[10][12]

Why PPAR-γ?

  • Mechanistic Link: Studies have demonstrated that nicotinic acid can increase the transcriptional activity of PPAR-γ and up-regulate the expression of its target genes, such as CD36 and ABCA1, in macrophages and other cell lines.[11][13] This suggests a direct or indirect interaction with the PPAR-γ signaling pathway.

  • Structural Precedent: The PPAR-γ ligand-binding domain is known to accommodate a diverse range of chemical scaffolds, making it a plausible target for novel nicotinic acid derivatives.

  • Therapeutic Relevance: As a key regulator of adipogenesis and glucose homeostasis, PPAR-γ is a well-established target for drugs treating type 2 diabetes and other metabolic syndromes.[12] Investigating the interaction of our ligand with PPAR-γ could uncover its potential in this therapeutic area.

For this protocol, we will use the crystal structure of human PPAR-γ in complex with a known agonist. A suitable entry from the Protein Data Bank (PDB) is 2PRG . This structure provides a high-resolution map of the ligand-binding pocket and includes a co-crystallized native ligand, which is essential for validating our docking protocol.

The Molecular Docking Workflow

A successful molecular docking experiment follows a structured, multi-stage process. Each stage is crucial for the accuracy and reliability of the final results. The overall workflow is depicted below.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Target Selection (e.g., PPAR-γ, PDB: 2PRG) Protein 3. Protein Preparation (Clean PDB, Add Hydrogens) PDB->Protein Ligand 2. Ligand Preparation (2D to 3D, Energy Minimization) Grid 4. Grid Box Generation (Define Search Space) Ligand->Grid Protein->Grid Dock 5. Run Docking (AutoDock Vina) Grid->Dock Validation 6. Protocol Validation (Re-dock Native Ligand, RMSD < 2.0 Å) Dock->Validation Analyze 7. Analyze Results (Binding Affinity, Poses) Validation->Analyze Visualize 8. Visualize Interactions (PyMOL, LigPlot) Analyze->Visualize Report 9. Report Findings Visualize->Report

Caption: High-level workflow for a molecular docking study.

Part 1: Detailed Experimental Protocol

This section provides a step-by-step methodology using widely accessible and validated open-source software.

Required Software and Resources
Software/ResourcePurposeURL for Access
RCSB Protein Data Bank Database of macromolecular structures.[Link]
PubChem Database of chemical molecules.[Link]
PyMOL Molecular visualization system.[Link]
AutoDock Tools (MGLTools) Preparing protein and ligand files (PDBQT).[Link]
AutoDock Vina The molecular docking engine.[14][Link]
Open Babel Chemical file format converter.[Link]
Ligand Preparation

The ligand must be converted from a 2D representation to a 3D, energy-minimized structure with correct atom types and charges.

  • Obtain Ligand Structure:

    • Draw the 2D structure of 4-Methyl-6-(piperidin-1-yl)nicotinic acid using software like ChemDraw or MarvinSketch.

    • Alternatively, obtain its SMILES string: CN1CCN(CC1)c2ccc(nc2C)C(=O)O.

  • Convert to 3D:

    • Use a program like Open Babel to convert the 2D structure or SMILES string into a 3D format (e.g., SDF or MOL2). This step also adds explicit hydrogens.

    • Command Line Example (Open Babel): obabel -:"CN1CCN(CC1)c2ccc(nc2C)C(=O)O" -O ligand.sdf --gen3d -p 7.4

    • Causality: The --gen3d flag generates a reasonable 3D conformation. The -p 7.4 flag ensures that the protonation state of ionizable groups (like the carboxylic acid) is appropriate for physiological pH.[15]

  • Energy Minimization:

    • The initial 3D structure is not necessarily in a low-energy state. Perform energy minimization using a force field (e.g., MMFF94) within Open Babel or another molecular modeling package.

    • Command Line Example (Open Babel): obabel ligand.sdf -O ligand_min.sdf --minimize --ff MMFF94

  • Prepare PDBQT File:

    • AutoDock Vina requires ligands in the PDBQT format, which includes atomic coordinates, partial charges, and rotatable bond information.[15] Use AutoDock Tools (ADT) for this conversion.

    • Steps in ADT:

      • Load ligand_min.sdf.

      • Go to Ligand -> Input -> Choose.

      • Select the ligand and click OK. ADT will automatically detect the root and define rotatable bonds.

      • Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt.

Target Protein Preparation (PPAR-γ)

Proper protein preparation is critical for docking accuracy. This involves cleaning the PDB file and converting it to the required PDBQT format.[16][17]

G PDB_DL Download PDB (e.g., 2PRG) Remove_Water Remove Water Molecules (resn HOH) PDB_DL->Remove_Water Rationale: Solvation effects often not modeled Remove_Ligands Remove Native Ligand & Other Heteroatoms Remove_Water->Remove_Ligands Rationale: Creates empty binding pocket Select_Chain Select Protein Chain (e.g., Chain A) Remove_Ligands->Select_Chain Rationale: Simplify system to biological unit Add_H Add Polar Hydrogens Select_Chain->Add_H Rationale: Essential for H-bond calculations Add_Charges Add Kollman Charges Add_H->Add_Charges Rationale: Required for scoring function Save_PDBQT Save as Receptor.pdbqt Add_Charges->Save_PDBQT

Caption: The logical workflow for preparing a protein receptor.

  • Download and Clean the PDB File:

    • Download the structure 2PRG from the RCSB PDB.

    • Open the PDB file in PyMOL or another molecular viewer.

    • Remove Water Molecules: Water molecules are typically removed as their effect is complex and not always well-handled by standard docking force fields.[17][18]

      • PyMOL Command:remove resn HOH

    • Remove Native Ligand and Other Heteroatoms: To create an empty binding pocket for our new ligand, the co-crystallized ligand must be removed.

      • PyMOL Command: Identify the native ligand (e.g., resn FZ1) and remove it: remove resn FZ1. Also remove any other non-essential ions or cofactors.

    • Isolate the Correct Protein Chain: The PDB file may contain multiple protein chains. For this target, we will use Chain A.

      • PyMOL Command:select receptor, chain A

    • Save the cleaned, single-chain protein structure as a new PDB file (e.g., 2prg_clean.pdb).

      • PyMOL Command:save 2prg_clean.pdb, receptor

  • Prepare PDBQT File:

    • Use AutoDock Tools (ADT) to add hydrogens, compute charges, and save in the PDBQT format.

    • Steps in ADT:

      • Open 2prg_clean.pdb.

      • Go to Edit -> Hydrogens -> Add. Choose Polar only and click OK. Polar hydrogens are critical for forming hydrogen bonds.[19]

      • Go to Edit -> Charges -> Add Kollman Charges. These are standard partial charges used in the AutoDock scoring function.[20]

      • Go to Grid -> Macromolecule -> Choose. Select 2prg_clean to prepare it for grid generation.

      • Save the final prepared protein file as receptor.pdbqt.

Docking Protocol Validation (Self-Validation System)

Before docking our new ligand, we must validate that our protocol can accurately reproduce the known binding pose of the original, co-crystallized ligand. This is a crucial quality control step.[21][22]

  • Prepare the Native Ligand: Extract the native ligand (FZ1 from the original 2PRG.pdb) into a separate file and prepare it using the same ligand preparation workflow (Section 1.2) to create native_ligand.pdbqt.

  • Define the Grid Box: The grid box defines the 3D search space where Vina will attempt to place the ligand.[15]

    • In ADT, with receptor.pdbqt and native_ligand.pdbqt loaded, go to Grid -> Grid Box....

    • Center the grid box on the native ligand, ensuring its dimensions completely encompass the binding site. A typical size is 25 x 25 x 25 Ångströms.

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) .

  • Re-dock the Native Ligand: Run AutoDock Vina to dock native_ligand.pdbqt back into receptor.pdbqt using the grid parameters defined above.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystal structure position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Trustworthiness Criterion: A successful docking protocol is validated if the RMSD is less than 2.0 Å .[21][23][24][25] This indicates that the software and settings can reliably find the experimentally observed binding mode.

Molecular Docking Simulation

Once the protocol is validated, we can proceed with docking our ligand of interest.

  • Create a Configuration File: Create a text file named conf.txt that contains the path to the input files and the grid box parameters.[26]

    • Expertise Insight: exhaustiveness controls the computational effort. A higher value (e.g., 16 or 32, default is 8) increases the chance of finding the global minimum energy pose but takes longer.[27] num_modes specifies how many binding poses to generate.

  • Run AutoDock Vina:

    • Open a terminal or command prompt in the directory containing your files.

    • Execute the following command: vina --config conf.txt --out ligand_out.pdbqt --log ligand_log.txt

    • This will generate two output files:

      • ligand_out.pdbqt: Contains the coordinates for the top 10 predicted binding poses.

      • ligand_log.txt: A text file containing the binding affinity scores for each pose.

Part 2: Data Presentation and Analysis

Quantitative Data Summary

The primary quantitative output from Vina is the binding affinity, reported in kcal/mol. This score is an estimation of the binding free energy; more negative values indicate stronger, more favorable binding. The results for the top poses should be summarized in a table.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-9.20.000SER289, HIS449ILE281, CYS285, PHE363
2-8.81.35HIS323, HIS449ILE341, LEU453
3-8.52.11SER289CYS285, MET364
...............
Visualization and Interpretation of Binding Poses

Qualitative analysis is as important as the quantitative scores. Visual inspection of the docked poses helps to determine if the predicted binding is chemically sensible.[28][29][30]

  • Load Structures into PyMOL:

    • Open PyMOL.

    • Load the receptor: File -> Open -> receptor.pdbqt.

    • Load the docking results: File -> Open -> ligand_out.pdbqt. The different poses will be loaded as separate states in the same object. You can cycle through them using the arrow keys at the bottom right of the viewer.

  • Analyze the Top-Ranked Pose:

    • Focus on the first pose (Mode 1), which has the best binding affinity.

    • Display the protein binding pocket and the ligand.

      • PyMOL Command Example:select pocket, byres (ligand_out within 4 of ligand_out)

      • Show the pocket residues as lines or sticks: show sticks, pocket

    • Identify Key Interactions: Look for plausible intermolecular interactions that stabilize the complex:

      • Hydrogen Bonds: The carboxylate group of the nicotinic acid moiety is a prime candidate for forming H-bonds with polar residues like Serine, Tyrosine, or Histidine.

      • Hydrophobic Interactions: The methyl group and the piperidine ring can engage in van der Waals interactions with nonpolar residues like Leucine, Isoleucine, and Phenylalanine.

      • Pi-Stacking: The pyridine ring could potentially form pi-pi stacking interactions with aromatic residues like Phenylalanine or Tyrosine.

    • Visualize Interactions: Use PyMOL's measurement wizard to identify hydrogen bonds (typically < 3.5 Å distance between donor and acceptor).

      • PyMOL Command:find_polar_contacts ligand_out, (all)

By combining the binding affinity score with a visual analysis of the interactions, a researcher can make an informed judgment about the potential of 4-Methyl-6-(piperidin-1-yl)nicotinic acid as a binder for PPAR-γ and generate hypotheses for further experimental testing.

References

  • Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Reviews in Medicinal Chemistry, 21(7), 847-882. [Link][5][9]

  • Scripps Research Institute. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners. Scripps Research. [Link][14]

  • Bentham Science. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link][6]

  • Quora. (2021). How does one prepare proteins for molecular docking?. Quora. [Link][16]

  • Class Central. (n.d.). Free Video: Molecular Docking Analysis - Autodock Results and Visualization. Class Central. [Link][28]

  • Jahangiri, F.H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link][20]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link][27]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group, Cal Poly. [Link][15]

  • SciSpace. (n.d.). Ligand docking and binding site analysis with pymol and autodock/vina. SciSpace. [Link][29]

  • Bioinformatics Review. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link][26]

  • ACS Publications. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. [Link][7]

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link][8]

  • Bioinformatics Review. (2018). Tutorial: Vina Output Analysis Using PyMol. Bioinformatics Review. [Link][30]

  • ResearchGate. (n.d.). Validation of molecular docking protocol through RMSD analysis. ResearchGate. [Link][23]

  • Guide for small molecule molecular docking. (2023). GitHub. [Link][4]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular docking: a powerful approach for structure-based drug discovery. Journal of Biomolecular Structure and Dynamics, 32(5), 679-691. [Link][1]

  • Sastry, G. M., Adzhigirey, M., Day, T., Annabhimoju, R., & Sherman, W. (2013). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of computer-aided molecular design, 27(5), 325-336. [Link][24]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. [Link][31]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. [Link][25]

  • EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. EMBL-EBI. [Link][19]

  • ResearchGate. (2015). How can I validate a docking protocol?. ResearchGate. [Link][21]

  • Iardìn, P. A., & Ferla, M. (2022). DockingPie: a consensus docking plugin for PyMOL. Bioinformatics, 38(22), 5130-5132. [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link][18]

  • Dr. Hanumant. (2020). #Validation of docking##DOCKING Validation. YouTube. [Link][22]

  • ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate. [Link][17]

  • Bioinformatics Academy. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link][3]

  • Microbe Notes. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link][2]

  • Kim, I., & Yoon, J. H. (2011). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. The Journal of Clinical Endocrinology & Metabolism, 96(10), 3035-3043. [Link][10]

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(4), 1581-1586. [Link][13]

  • Rubic, T., et al. (2004). Niacin extended-release/lovastatin: a new combination product for the treatment of dyslipidemia. Expert opinion on investigational drugs, 13(9), 1159-1170. [Link][11]

  • Wikipedia. (n.d.). PPAR agonist. Wikipedia. [Link][12]

  • Khom, S., et al. (2020). Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. International Journal of Molecular Sciences, 21(21), 8261. [Link]

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Application

Application Notes and Protocols for the Pharmacokinetic Profiling of 4-Methyl-6-(piperidin-1-yl)nicotinic acid

Introduction: Charting the Course for a Novel Nicotinic Acid Derivative The journey of a novel chemical entity from discovery to a potential therapeutic agent is critically dependent on a thorough understanding of its in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the Course for a Novel Nicotinic Acid Derivative

The journey of a novel chemical entity from discovery to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with the biological system. For 4-Methyl-6-(piperidin-1-yl)nicotinic acid, a compound of interest, elucidating its pharmacokinetic (PK) profile is a pivotal step. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Understanding the ADME profile is not merely a data-gathering exercise; it is fundamental to optimizing dose, predicting efficacy, and ensuring safety.[1] A compound with promising in vitro activity can fail in later stages due to poor bioavailability or rapid metabolism.[2][] Therefore, early and robust ADME characterization is a cornerstone of modern drug development, enabling data-driven decisions and mitigating downstream risks.[1][4][5]

This guide is structured to provide both the "how" and the "why" behind each experimental protocol. We will delve into the foundational in vitro assays that form the bedrock of a PK profile, followed by a strategic approach to in vivo studies. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles and regulatory expectations.[6][7][8][9]

Phase 1: Foundational In Vitro ADME Characterization

The initial phase of pharmacokinetic profiling focuses on a suite of in vitro assays designed to predict the in vivo behavior of 4-Methyl-6-(piperidin-1-yl)nicotinic acid. These assays are crucial for early-stage decision-making and for guiding further studies.[4]

Physicochemical Properties: The Starting Point

Before delving into complex biological assays, a fundamental understanding of the compound's physicochemical properties is essential.

  • Aqueous Solubility: This parameter influences dissolution and subsequent absorption. Poor solubility can be a significant hurdle for oral bioavailability.

  • Lipophilicity (LogD/LogP): The partitioning of the compound between aqueous and lipid environments affects its ability to cross biological membranes and its binding to plasma proteins.

Intestinal Permeability: The Gateway to Systemic Circulation

For orally administered drugs, crossing the intestinal epithelium is a prerequisite for entering the bloodstream. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[10][11]

Rationale: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of key drug transporters.[10][11] This model allows for the assessment of both passive diffusion and active transport mechanisms.[10]

Figure 1: Caco-2 permeability assay workflow.

Protocol: Bidirectional Caco-2 Permeability Assay

This protocol is designed to determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[10][12][13]

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values indicative of a tight monolayer.[10]

  • Dosing Solution Preparation: Prepare a dosing solution of 4-Methyl-6-(piperidin-1-yl)nicotinic acid in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a relevant concentration (e.g., 10 µM).

  • A-to-B Permeability:

    • Add the dosing solution to the apical (A) compartment.

    • Add fresh transport buffer to the basolateral (B) compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.

  • B-to-A Permeability:

    • Add the dosing solution to the basolateral (B) compartment.

    • Add fresh transport buffer to the apical (A) compartment.

    • Follow the same incubation and sampling procedure as for A-to-B.

  • Sample Analysis: Quantify the concentration of 4-Methyl-6-(piperidin-1-yl)nicotinic acid in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Papp value for each direction. The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.[11]

Plasma Protein Binding: The Free Drug Hypothesis

The extent to which a drug binds to plasma proteins is a critical determinant of its distribution and efficacy.[14][15] It is generally the unbound (free) fraction of a drug that is pharmacologically active and available for metabolism and excretion.[14][16][17]

Rationale: The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique to determine the unbound fraction of a drug in plasma.[14][17] It involves a semi-permeable membrane that separates a plasma-containing chamber from a buffer chamber, allowing only the unbound drug to equilibrate between the two.[15]

Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

  • Compound Spiking: Spike pooled human plasma with 4-Methyl-6-(piperidin-1-yl)nicotinic acid to the desired concentration.

  • RED Device Assembly: Add the spiked plasma to one chamber of the RED device and an equal volume of phosphate-buffered saline (PBS) to the other chamber.[17]

  • Incubation: Incubate the sealed RED device at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[17]

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To minimize analytical variability, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.[17]

  • Sample Preparation: Precipitate proteins from both samples using an organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Quantify the concentration of the compound in the supernatants using a validated LC-MS/MS method.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

ParameterDescriptionTypical Value RangeImplication
Fraction Unbound (fu) The percentage of drug not bound to plasma proteins.<1% (Highly Bound) to >20% (Low Binding)High binding can limit distribution and clearance.
Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability assays provide an early indication of a compound's susceptibility to metabolism, primarily by hepatic enzymes.[18][19] This is a key factor influencing a drug's half-life and oral bioavailability.[2][]

Rationale: Liver microsomes and hepatocytes are the two most common in vitro systems for assessing metabolic stability.[19][20] Microsomes contain Phase I (e.g., cytochrome P450s) enzymes, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of hepatic metabolism.[18][20]

G cluster_0 Incubation cluster_1 Time-Point Sampling cluster_2 Analysis Compound 4-Methyl-6-(piperidin-1-yl)nicotinic acid Microsomes Liver Microsomes (+ NADPH) Compound->Microsomes Hepatocytes Hepatocytes Compound->Hepatocytes T0 T=0 T1 T=5 min T0->T1 T2 T=15 min T1->T2 T3 T=30 min T2->T3 T4 T=60 min T3->T4 LCMS LC-MS/MS Analysis (Quantify remaining compound) T4->LCMS Calc Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) LCMS->Calc

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-6-(piperidin-1-yl)nicotinic Acid

Welcome to the technical support guide for the synthesis of 4-Methyl-6-(piperidin-1-yl)nicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-6-(piperidin-1-yl)nicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide field-proven insights, detailed troubleshooting, and validated protocols to help you improve your yield and purity.

Synthesis Overview: A Two-Step Approach

The most common and reliable route to synthesize 4-Methyl-6-(piperidin-1-yl)nicotinic acid involves a two-step process starting from a 6-halo-4-methylnicotinate precursor. The general workflow is outlined below:

  • Nucleophilic Aromatic Substitution (SNAr): A 6-chloro or 6-bromo-4-methylnicotinate ester is reacted with piperidine. The electron-withdrawing ester group at the 3-position activates the pyridine ring, making the 6-position susceptible to nucleophilic attack.

  • Saponification (Ester Hydrolysis): The resulting intermediate ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Saponification Start Methyl 6-chloro-4-methylnicotinate + Piperidine SNAr_Product Methyl 4-methyl-6-(piperidin-1-yl)nicotinate Start->SNAr_Product Heat, Solvent (e.g., DMF, NMP, or excess Piperidine) Hydrolysis Base (e.g., NaOH, KOH) in H₂O/MeOH SNAr_Product->Hydrolysis Final_Product 4-Methyl-6-(piperidin-1-yl)nicotinic acid Hydrolysis->Final_Product Acidic Workup (pH adjustment)

Caption: General two-step synthesis workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

Question: My SNAr reaction is slow or incomplete, resulting in low yield. How can I drive it to completion?

Answer: Low conversion in the SNAr step is a common issue stemming from insufficient reactivity. Several factors can be optimized:

  • Leaving Group: If you are using a chloro-substituted pyridine, switching to a bromo-substituted analogue will significantly increase the reaction rate. Bromide is a better leaving group than chloride.

  • Temperature: These reactions often require elevated temperatures to proceed efficiently. A typical range is 80-120°C. If the reaction is sluggish, gradually increasing the temperature while monitoring for side-product formation via Thin Layer Chromatography (TLC) is advised.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is effective at solvating the intermediate and promoting the reaction. For a more straightforward setup, using an excess of piperidine itself can serve as both the nucleophile and the solvent. This high concentration of the nucleophile effectively drives the reaction forward according to Le Châtelier's principle.

  • Reagent Stoichiometry: Ensure at least 2-3 equivalents of piperidine are used. One equivalent can be consumed by any HCl generated if starting from a hydrochloride salt, and a molar excess is necessary to ensure a high reaction rate.

The Mechanism of SNAr on Pyridine The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is key to the reaction's success. Attack at the 2- or 6- (para to the nitrogen) position is favored because the negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[1]

SNAr_Mechanism Start Pyridine Ring (with leaving group at C6) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate + Piperidine (Nucleophile) (Rate-Determining Step) Product Substituted Product Intermediate->Product - Leaving Group (e.g., Cl⁻) (Fast)

Caption: Simplified SNAr mechanism on a pyridine ring.

Question: I'm observing significant impurity formation in my SNAr reaction. What are the likely side reactions and how can I minimize them?

Answer: The primary side reaction of concern is the aminolysis of the methyl ester group by piperidine, forming an amide byproduct. While SNAr is generally faster on an activated pyridine ring, high temperatures and prolonged reaction times can promote this undesired pathway.

Mitigation Strategies:

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable rate (e.g., start at 80°C and increase only if necessary).

  • Reaction Monitoring: Use TLC or LC-MS to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the formation of the amide byproduct.

  • Alternative Starting Material: If aminolysis is a persistent issue, consider starting with 6-chloro-4-methylnicotinic acid first, performing the SNAr reaction, and then esterifying the resulting acid. However, this route is often less efficient due to the lower activating effect of the carboxylate anion compared to the ester.

Part 2: Saponification (Ester Hydrolysis)

Question: My hydrolysis is not going to completion, leaving unreacted ester. How can I ensure full conversion?

Answer: Incomplete hydrolysis is typically due to insufficient reaction time, temperature, or base strength.

  • Reaction Conditions: Refluxing the ester with 2-4 equivalents of NaOH or KOH in a mixture of water and methanol (or ethanol) for 2-4 hours is usually sufficient. The alcohol co-solvent is crucial for ensuring the solubility of the organic ester in the aqueous base.[2]

  • Monitoring: The disappearance of the starting ester can be easily monitored by TLC, as the product carboxylic acid will have a much lower Rf value and will often streak due to its polarity.

  • Base Selection: Potassium hydroxide (KOH) is slightly more soluble in alcohol/water mixtures than sodium hydroxide (NaOH) and can sometimes lead to faster and more complete reactions.

Question: I am struggling with product isolation after hydrolysis. My product seems to be lost in the aqueous layer. What is the correct workup procedure?

Answer: This is the most critical and often mishandled step. The product is an amino acid, meaning it has both a basic (piperidine) and an acidic (carboxylic acid) group. It exists as a zwitterion at its isoelectric point, which can lead to high water solubility.

Validated Workup Protocol:

  • Cool the Reaction: After confirming completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Remove Organic Solvent: If a co-solvent like methanol was used, remove it under reduced pressure. This prevents the product from partitioning into an organic phase during acidification.

  • Acidify Carefully: Slowly add an acid (e.g., 6M HCl) to the aqueous solution with vigorous stirring. Monitor the pH continuously. The product will precipitate out of the solution at its isoelectric point, which is typically in the pH range of 4-6. Adding acid too quickly can lead to the formation of a fine, hard-to-filter solid or an oil.

  • Isolate the Product: Once the maximum amount of precipitate has formed, continue stirring in the ice bath for another 30-60 minutes to ensure complete crystallization. Collect the solid by vacuum filtration.

  • Wash the Product: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a wash with a non-polar solvent like diethyl ether or hexane to remove any non-polar organic impurities.

  • Dry: Dry the product under vacuum to a constant weight.

Question: My final product is an off-white or yellowish solid with a low melting point. How can I improve its purity?

Answer: Color and a low or broad melting point indicate the presence of impurities.

  • Recrystallization: This is the most effective method for purification. A mixed solvent system is often required. Good candidates include:

    • Ethanol/Water

    • Isopropanol

    • Acetonitrile Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Charcoal Treatment: If the product is colored, dissolving it in the hot recrystallization solvent and adding a small amount of activated charcoal can help remove colored impurities. Filter the hot solution through celite to remove the charcoal before allowing it to cool.

  • Solvent Wash (Trituration): If recrystallization is difficult, suspending the crude solid in a solvent in which the impurities are soluble but the product is not (e.g., ethyl acetate or diethyl ether), stirring vigorously, and then filtering can effectively "wash" away impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for this synthesis? A1: Piperidine is a flammable, toxic, and corrosive liquid; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The SNAr reaction is often run at high temperatures, so proper heating controls are necessary. The hydrolysis step uses a strong base (NaOH/KOH) and a strong acid (HCl) for workup, both of which are highly corrosive.

Q2: How can I best monitor the reaction progress? A2: Thin Layer Chromatography (TLC) is the most convenient method. For the SNAr step, a mobile phase of 30-50% ethyl acetate in hexanes will typically show the starting material at a higher Rf than the more polar product ester. For the hydrolysis, a more polar system like 10% methanol in dichloromethane will show the product acid at a much lower Rf (often near the baseline) than the starting ester. Staining with potassium permanganate can help visualize the spots.

Q3: Can I use a different secondary amine instead of piperidine? A3: Yes, this reaction is generally applicable to other nucleophilic secondary amines like morpholine, pyrrolidine, or diethylamine. However, the reaction rate and optimal conditions may vary depending on the nucleophilicity and steric bulk of the amine. Piperidine is a strong nucleophile and generally reacts well.[3]

Validated Experimental Protocols

Protocol 1: Synthesis of Methyl 4-methyl-6-(piperidin-1-yl)nicotinate
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 6-chloro-4-methylnicotinate (1.0 eq).

  • Add piperidine (3.0 eq). If piperidine is used as the solvent, add approximately 5-10 volumes relative to the starting material. Alternatively, use DMF (5 volumes) as the solvent.

  • Heat the reaction mixture to 90-100°C and stir.

  • Monitor the reaction by TLC (Mobile Phase: 40% Ethyl Acetate/Hexanes) every hour. The reaction is typically complete in 3-6 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • If piperidine was used as the solvent, remove the excess under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be used in the next step or purified by column chromatography.

Protocol 2: Hydrolysis to 4-Methyl-6-(piperidin-1-yl)nicotinic acid
  • Dissolve the crude methyl 4-methyl-6-(piperidin-1-yl)nicotinate (1.0 eq) in methanol (5 volumes).

  • Add a solution of sodium hydroxide (2.5 eq) in water (5 volumes).

  • Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours.

  • Monitor the reaction by TLC (Mobile Phase: 10% Methanol/Dichloromethane) for the disappearance of the starting ester.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Place the remaining aqueous solution in an ice bath and acidify slowly with 6M HCl, monitoring the pH.

  • Adjust the pH to ~5-6, where a white precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water, followed by cold diethyl ether.

  • Dry the solid in a vacuum oven at 50°C to a constant weight.

Optimized Reaction Parameters Summary
ParameterStep 1: SNArStep 2: Saponification
Key Reagents Piperidine, Methyl 6-chloro-4-methylnicotinateNaOH or KOH
Solvent Piperidine (neat), DMF, or NMPMethanol/Water
Temperature 90-110°C70-80°C (Reflux)
Typical Duration 3-6 hours2-4 hours
Workup Liquid-liquid extractionpH adjustment to isoelectric point
Typical Yield 85-95% (crude)80-90% (after purification)

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from a specific synthesis paper detailing nicotinate derivatives.[4]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link][3]

  • PubMed. (n.d.). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Retrieved from a study on ester hydrolysis.[2]

  • Ovid. (n.d.). Chemical Stability of Esters of Nicotinic Acid. Retrieved from a study on the stability and hydrolysis of nicotinic acid esters.[5]

  • Google Patents. (n.d.). Method for producing nicotinic acid by using nicotinamide mother solution. Retrieved from a patent describing the hydrolysis of nicotinamide.[6]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link][7]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link][1]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.[8]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 4-Methyl-6-(piperidin-1-yl)nicotinic acid

Status: Operational | Topic: Solubility & Formulation | Tier: Advanced Support Executive Summary This guide addresses the physicochemical challenges associated with 4-Methyl-6-(piperidin-1-yl)nicotinic acid . Users frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Solubility & Formulation | Tier: Advanced Support

Executive Summary

This guide addresses the physicochemical challenges associated with 4-Methyl-6-(piperidin-1-yl)nicotinic acid . Users frequently encounter "crash-out" (precipitation) events when transitioning from organic stock solutions (DMSO) to aqueous buffers (PBS, Media).[1]

This behavior is driven by the molecule's amphoteric nature and lipophilicity . Successful handling requires understanding its isoelectric point (pI) and using thermodynamic principles to maintain solvation.[2]

Part 1: The Science of Solubility (Why is this happening?)

Q: Why does this compound dissolve in DMSO but precipitate immediately in cell culture media?

A: This is a classic case of the "Zwitterionic Trap." Structurally, your compound contains a basic amine (the piperidine-pyridine motif) and an acidic carboxyl group.[2]

  • In DMSO: The molecule exists in a non-ionized or solvated state, stabilized by dipole-dipole interactions.

  • In Neutral Aqueous Media (pH 7.4): The carboxylic acid deprotonates (

    
    ), and the basic nitrogen likely protonates (
    
    
    
    ). This creates a zwitterion (net charge 0).[2]
  • The Result: Zwitterions have high crystal lattice energy and minimal water solubility because they attract each other (ionic bonding) more than they attract water molecules. Furthermore, the hydrophobic methyl and piperidine groups increase the LogP, driving the molecule to aggregate to minimize water contact.

Visualizing the Solubility Landscape The following diagram illustrates the "U-Shaped" solubility curve typical for this class of nicotinic acid derivatives.

SolubilityCurve cluster_acid Low pH (< 4) cluster_neutral Neutral pH (6-8) cluster_base High pH (> 9) Cation Cationic Form (Soluble) Protonated N / COOH Zwitterion Zwitterionic Form (INSOLUBLE) Protonated N / Deprotonated COO- Cation->Zwitterion  Adding Base   Zwitterion->Cation  Adding Acid   Anion Anionic Form (Soluble) Neutral N / Deprotonated COO- Zwitterion->Anion  Adding Base   Anion->Zwitterion  Adding Acid  

Figure 1: The pH-dependent solubility profile.[2] Solubility is lowest at the isoelectric point (near neutral pH).

Part 2: Troubleshooting & Optimization
Scenario A: "I need to prepare a high-concentration stock solution."

Recommendation: Use DMSO (Dimethyl Sulfoxide) or DMF . Do not use water or ethanol as the primary solvent for stock concentrations >10 mM.

SolventSolubility RatingNotes
DMSO ExcellentRecommended. Hygroscopic; store under inert gas if possible.[2]
Ethanol Poor/ModerateThe zwitterionic lattice often resists dissolution in alcohols.
Water Very PoorWill likely form a suspension rather than a solution.[2]
1M NaOH GoodForms the sodium salt. Good for aqueous stocks, but high pH may damage sensitive assays.[2]
Scenario B: "The compound precipitates when I add the DMSO stock to my cell culture media."

Root Cause: Rapid change in solvent polarity and pH shock. Solution: Use the "Step-Wise Solvation" protocol below.

Protocol: The "Anti-Crash" Dilution Method Goal: To achieve a final concentration of 10 µM in Media (0.1% DMSO final).

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM .

  • The Critical Step (Intermediate Dilution):

    • Do not pipette 1 µL of stock directly into 1 mL of media. The local concentration spike causes immediate precipitation.[2]

    • Instead, prepare a 10x Intermediate in a co-solvent compatible buffer.

    • Mix: 10 µL of 10 mM Stock + 990 µL of PBS (pH 7.4) containing 5% Tween-80 or Cyclodextrin .[2]

    • Result: A 100 µM solution that is stabilized by the surfactant/complexing agent.[2]

  • Final Dilution:

    • Add the Intermediate solution to your cell culture media (1:10 dilution).

    • Result: 10 µM final concentration. The surfactant prevents micro-crystal nucleation.

Part 3: Advanced Formulation (Decision Tree)

If simple DMSO dilution fails, follow this logic flow to determine the correct additive.

TroubleshootingTree Start Precipitation Observed? CheckpH Check pH of Buffer. Is it near pI (6.5 - 7.5)? Start->CheckpH AdjustpH Can you adjust pH? CheckpH->AdjustpH Yes YesAdjust Shift pH > 8 or < 5 (Assay permitting) AdjustpH->YesAdjust Yes NoAdjust Must maintain pH 7.4? AdjustpH->NoAdjust No Additives Select Excipient NoAdjust->Additives Cyc Add Cyclodextrin (HP-β-CD) Additives->Cyc For small molecules Surf Add Surfactant (Tween 80 / Pluronic) Additives->Surf For lipophilic aggregation Albumin Pre-complex with BSA (Serum Albumin) Additives->Albumin For in-vivo simulation

Figure 2: Decision matrix for selecting solubilization strategies based on experimental constraints.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use sonication to redissolve the precipitate? A: Use with caution. Sonication creates heat, which can degrade the compound (especially the piperidine ring oxidation potential). If a precipitate forms, it is often thermodynamically stable (crystalline).[2] It is better to filter (0.22 µm) and re-quantify the concentration via HPLC/UV-Vis, rather than forcing a suspension onto cells.

Q2: How do I store the DMSO stock? A: Store at -20°C or -80°C.

  • Critical: DMSO is hygroscopic (absorbs water from air).[2] Water uptake shifts the polarity and can cause the compound to crash out inside the freezer tube over time.

  • Fix: Use single-use aliquots to avoid freeze-thaw cycles.

Q3: Is the piperidine group unstable? A: The piperidine ring is generally stable, but the tertiary amine site is susceptible to N-oxidation over long periods in solution. Ensure your DMSO is fresh and free of peroxides.[2]

References
  • Solubility of Nicotinic Acid Derivatives

    • Source: NIST Chemistry WebBook & ResearchGate (General Solubility Data for Nicotinic Acid Deriv
    • Context: Confirms the solubility hierarchy: DMSO > Ethanol > Water for zwitterionic pyridine-carboxylic acids.
    • URL:

  • Strategies for Zwitterionic Drug Solubilization

    • Source: Molecular Pharmaceutics (ACS Public
    • Context: Discusses the "U-shaped" solubility curve and the use of co-formers (amino acids)
    • URL:[2]

  • DMSO Stock Preparation & Cell Culture Precipitation

    • Source: BenchChem Technical Guides.[2]

    • Context: Protocols for handling "crash out" events when diluting DMSO stocks into aqueous media.
    • URL:

  • Physicochemical Properties of Piperidine Derivatives

    • Source: PubChem.[3][4][5]

    • Context: Structural data and lipophilicity (LogP) considerations for methyl-piperidine substituted rings.
    • URL:

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methyl-6-(piperidin-1-yl)nicotinic acid

Welcome to the technical support center for the purification of 4-Methyl-6-(piperidin-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methyl-6-(piperidin-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this heterocyclic compound. Our approach is rooted in explaining the "why" behind each step, ensuring a robust and reproducible purification process.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it's crucial to understand the structure of 4-Methyl-6-(piperidin-1-yl)nicotinic acid. This molecule possesses both a carboxylic acid group (acidic) and a piperidine moiety (basic), making it amphoteric. This dual nature is the cornerstone of many purification challenges and opportunities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of 4-Methyl-6-(piperidin-1-yl)nicotinic acid?

A1: Common impurities often stem from starting materials or side reactions. For nicotinic acid derivatives, these can include unreacted starting materials, regioisomers, and byproducts from incomplete reactions.[1][2] Specifically for this synthesis, you might encounter:

  • Unreacted 6-chloro-4-methylnicotinic acid or piperidine: These are the likely precursors.

  • Hydrolysis products: If the nicotinic acid is esterified at any stage, incomplete hydrolysis can leave residual ester.[3][4][5]

  • Oxidation byproducts: The pyridine ring can be susceptible to oxidation.

  • Salts: Due to the basic nitrogen of the piperidine ring, it can form salts with any acids present in the reaction mixture.[6]

Q2: My crude product is a sticky oil instead of a solid. What should I do?

A2: A sticky oil suggests the presence of impurities that are preventing crystallization. This could be due to residual solvent, the presence of regioisomers, or other byproducts that form a eutectic mixture.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent in which your compound is soluble but the impurities are not, like dichloromethane or ethyl acetate, can be effective.

    • Acid-Base Extraction: Utilize the amphoteric nature of your compound. Dissolve the crude oil in a suitable organic solvent and perform a liquid-liquid extraction. Washing with a mild acidic solution (e.g., dilute HCl) will protonate the piperidine nitrogen, potentially leaving non-basic impurities in the organic layer. Conversely, washing with a mild basic solution (e.g., saturated sodium bicarbonate) will deprotonate the carboxylic acid, allowing for separation from non-acidic impurities.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes wash away oily impurities, leaving your product as a solid.

Q3: I'm struggling with the crystallization of my compound. Can you provide guidance on solvent selection?

A3: Crystallization is a powerful purification technique for solid compounds.[7][8] The key is to find a solvent system where your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Solvent Screening Protocol:

    • Start with small amounts of your crude product in different solvents of varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and heptane).

    • Heat the mixtures to dissolve the solid and then allow them to cool slowly to room temperature, followed by cooling in an ice bath.

    • Observe for crystal formation. A good crystallization solvent will yield well-formed crystals upon cooling.

    • If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble) and add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. Common binary systems include ethanol/water, ethyl acetate/heptane, and dichloromethane/hexanes.

Solvent SystemPolarityPotential Outcome
Ethanol/WaterPolarGood for polar compounds; water acts as an anti-solvent.
IsopropanolPolarOften a good single solvent for crystallization.
AcetonitrilePolarCan be effective, but may require slow cooling.
Ethyl Acetate/HeptaneMid-PolarA versatile system; solubility can be finely tuned by adjusting the ratio.
Dichloromethane/HexanesNon-PolarUseful if your compound has lower polarity.

Troubleshooting Guide for Purification Workflows

This section provides a systematic approach to troubleshooting common issues encountered during the purification of 4-Methyl-6-(piperidin-1-yl)nicotinic acid.

Workflow 1: Purification by Acid-Base Extraction

This technique leverages the amphoteric nature of the target molecule.

Caption: Acid-Base Extraction Workflow

Troubleshooting:

  • Issue: Emulsion formation during extraction.

    • Cause: High concentration of product or impurities acting as surfactants.

    • Solution: Add brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

  • Issue: Low recovery of the product.

    • Cause: Incomplete extraction from the aqueous layer or product precipitation at the wrong pH.

    • Solution: Perform multiple extractions with the organic solvent. Carefully monitor the pH during basification; the isoelectric point of your molecule is where it will be least soluble in water. Ensure the pH is sufficiently basic to deprotonate the piperidinium ion and drive the compound into the organic layer.

Workflow 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their polarity.[9][10][11]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Nicotinic Acid Derivatization

Welcome to our dedicated technical support center for the derivatization of nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their expe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the derivatization of nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their experimental workflows. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Esterification of Nicotinic Acid

Question 1: My Fischer esterification of nicotinic acid is showing low yield. What are the critical parameters to optimize?

Answer: Low yields in Fischer esterification are a common issue, often stemming from the reversible nature of the reaction. To drive the equilibrium towards the product, the removal of water is paramount. Here are the key parameters to investigate:

  • Water Removal: The most critical factor is the efficient removal of water as it is formed. A Dean-Stark apparatus is highly effective for this when using a solvent that forms an azeotrope with water, such as toluene.

  • Catalyst Choice and Concentration: While classic mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions or be difficult to remove.[1][2] Consider using a solid acid catalyst, which can be easily filtered out post-reaction. The catalyst concentration should be optimized; too little will result in slow reaction rates, while too much can promote side reactions.

  • Reaction Temperature and Time: Ensure the reaction is heated to a sufficient temperature to facilitate both the reaction and the azeotropic removal of water. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or HPLC) to determine the optimal reaction time. Prolonged heating can sometimes lead to decomposition or side product formation.

  • Alcohol Concentration: Using a large excess of the alcohol can also shift the equilibrium towards the ester product.

Troubleshooting Workflow for Low Esterification Yield

Caption: Troubleshooting workflow for low esterification yield.

Question 2: I am observing charring and the formation of dark-colored byproducts during the esterification of nicotinic acid at high temperatures. What is causing this and how can I prevent it?

Answer: Charring and the formation of colored impurities at elevated temperatures are often indicative of decomposition. Nicotinic acid and its derivatives can be sensitive to prolonged heating in the presence of strong acids.

To mitigate this, consider the following:

  • Lower Reaction Temperature: If using a high-boiling point alcohol, you may be exceeding the thermal stability of your starting material or product. The use of a co-solvent with a lower boiling point can help to control the reaction temperature.

  • Alternative Esterification Methods: For sensitive substrates, consider milder esterification methods that do not require high temperatures. These include:

    • Reaction with Nicotinoyl Chloride: This is a two-step process where nicotinic acid is first converted to nicotinoyl chloride, which then readily reacts with an alcohol at lower temperatures.

    • Carbodiimide Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) can facilitate ester formation at or below room temperature.[3]

    • Mitsunobu Reaction: This method allows for the esterification of nicotinic acid with an alcohol under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3]

Silylation of Nicotinic Acid

Question 3: My silylation reaction of nicotinic acid for GC analysis appears incomplete, leading to tailing peaks and poor reproducibility. How can I ensure complete derivatization?

Answer: Incomplete silylation is a frequent challenge, particularly with carboxylic acids which are less reactive towards silylating agents than alcohols.[2] Several factors can contribute to this issue:

  • Moisture: Silylating reagents are extremely sensitive to moisture, which will consume the reagent and lead to incomplete derivatization.[2] Ensure all glassware is rigorously dried and that solvents are anhydrous. It is also crucial to ensure the sample is completely dry before adding the silylation reagent.

  • Reagent Strength and Catalyst: For carboxylic acids, a strong silylating agent is often required. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common choice, but for stubborn cases, a catalyst such as trimethylchlorosilane (TMCS) is often added to the BSTFA formulation.[2][4] The catalyst accelerates the reaction and drives it to completion.

  • Reaction Conditions: While some silylations proceed at room temperature, heating is often necessary for less reactive functional groups like carboxylic acids. A typical condition is heating at 60-80°C for a specified time. Optimization of both temperature and time is crucial.

  • Solvent Choice: The choice of solvent can influence the reaction. Aprotic solvents like pyridine, acetonitrile, or N,N-dimethylformamide (DMF) are commonly used. Pyridine can act as a catalyst and an HCl scavenger.

Troubleshooting Workflow for Incomplete Silylation

Caption: Troubleshooting workflow for incomplete silylation.

Question 4: I am derivatizing nicotinic acid for mass spectrometry analysis. What are some expected fragmentation patterns for a trimethylsilyl (TMS) derivative?

Answer: The mass spectrum of TMS-derivatized nicotinic acid will show characteristic fragments that are useful for its identification. The molecular ion (M+) will be observed, and common fragmentations include:

  • Loss of a methyl group (-15 Da): A prominent peak at [M-15]+ is characteristic of TMS derivatives.

  • Loss of the TMS group (-73 Da): A fragment corresponding to the loss of the Si(CH₃)₃ group.

  • Fragments from the nicotinic acid backbone: You will also observe fragments corresponding to the pyridine ring and its fragments.

For detailed analysis and confirmation, it is always recommended to compare the obtained mass spectrum with a library spectrum or a known standard. The fragmentation pattern can be influenced by the ionization method used (e.g., electron ionization vs. chemical ionization).

Amide Formation

Question 5: What are the recommended methods for converting nicotinic acid to nicotinamide, and what are the potential pitfalls?

Answer: The conversion of nicotinic acid to nicotinamide is a crucial transformation in many synthetic routes. Several methods can be employed:

  • Two-Step Esterification-Aminolysis: This is a very common and reliable method.[1]

    • Esterification: First, convert nicotinic acid to an ester (e.g., methyl or ethyl nicotinate) using one of the methods described above.

    • Aminolysis: The isolated ester is then treated with ammonia (aqueous or gaseous) to form nicotinamide.[5]

  • Direct Amidation: This can be achieved using coupling reagents that activate the carboxylic acid, allowing for direct reaction with an amine. Common coupling agents include carbodiimides (like DCC or EDCI) or phosphonium salts (like BOP reagent).

Potential Pitfalls and Solutions:

  • Incomplete reaction: In the aminolysis step, ensure a sufficient excess of ammonia and adequate reaction time and temperature to drive the reaction to completion.

  • Side reactions with direct amidation: Coupling reagents can sometimes lead to side products, so careful purification of the final product is necessary.

  • Purification challenges: Nicotinamide and unreacted nicotinic acid can sometimes be difficult to separate. Careful control of pH during workup can aid in separation, as nicotinic acid will be deprotonated and more water-soluble at higher pH.

Experimental Protocols

Protocol 1: Fischer Esterification of Nicotinic Acid (Dean-Stark Method)

Materials:

  • Nicotinic acid

  • Ethanol (absolute)

  • Toluene

  • Concentrated Sulfuric Acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser, add nicotinic acid (1.0 eq), ethanol (5.0 eq), and toluene (sufficient to fill the Dean-Stark trap and half of the flask).

  • Slowly add concentrated sulfuric acid (0.1 eq) to the stirring mixture.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl nicotinate.

  • Purify the product by distillation or column chromatography as needed.

Protocol 2: Silylation of Nicotinic Acid for GC-MS Analysis

Materials:

  • Nicotinic acid sample (dried)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (or other suitable aprotic solvent)

  • Heating block or oven

  • GC vial with insert

Procedure:

  • Place a known amount of the dried nicotinic acid sample into a GC vial insert.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 3: Amide Formation from Ethyl Nicotinate

Materials:

  • Ethyl nicotinate

  • Aqueous ammonia (concentrated)

  • Round-bottom flask, magnetic stirrer, condenser.

Procedure:

  • In a round-bottom flask, dissolve ethyl nicotinate (1.0 eq) in a minimal amount of a suitable solvent if necessary (e.g., ethanol).

  • Add an excess of concentrated aqueous ammonia (e.g., 10-20 eq).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, remove the excess ammonia and solvent under reduced pressure.

  • The resulting solid is crude nicotinamide, which can be purified by recrystallization.

Data Presentation

Table 1: Comparison of Common Derivatization Reagents for Nicotinic Acid

Derivatization MethodReagent(s)Typical ConditionsAdvantagesDisadvantages
Esterification Alcohol, Acid CatalystReflux with water removalCost-effective, scalableHigh temperatures, potential for side reactions
Silylation BSTFA, MSTFA, TMCS60-80°C, anhydrousForms volatile derivatives for GCMoisture sensitive, derivatives can be unstable
Amide Formation Ammonia (from ester)Room temp to mild heatingHigh yieldingRequires prior esterification
Acyl Chloride Formation Thionyl chloride (SOCl₂)RefluxHighly reactive intermediateReagent is corrosive and moisture sensitive

References

  • Ataman Kimya. (n.d.). NICOTINIC ACID AMIDE. Retrieved from [Link]

  • Eckhardt, E. R., & Szabo, L. J. (1942). U.S. Patent No. 2,280,040. Washington, DC: U.S.
  • Gao, H., et al. (2023). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Journal of Medicinal Chemistry.
  • Google Patents. (1956). US2752355A - Process for the preparation of nicotinamide.
  • Google Patents. (1962). US3057856A - Nicotinic acid esters and their preparation.
  • Hagedorn, I., & Etzold, G. (1956). U.S. Patent No. 2,752,355. Washington, DC: U.S.
  • Hanuš, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1045-1052.
  • Letter, W. (2022, April 25). Why can't I get linearity with silylation of hydroxy acids with BSTFA? ResearchGate. Retrieved from [Link]

  • LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Papa, D., & Schwenk, E. (1949). U.S. Patent No. 2,471,518. Washington, DC: U.S.
  • ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Product ion spectra and proposed fragmentation pathways of nicotinates of 24(S)-HC (A) and D7-24-HC (B). Retrieved from [Link]

  • Sharma, S. K., & Singh, R. (2017, March 17). Any procedure for the esterification of isonicotinic acid? ResearchGate. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Vaia. (n.d.). Problem 30 Nicotinic acid, more commonly na... Retrieved from [Link]

  • Venkata, R. P., et al. (2013). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library.
  • Wheeler, W. J., & Blanchard, J. S. (1986). Silylation of Non-Steroidal Anti-Inflammatory Drugs.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Zaretskii, V. I., et al. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Mass Spectrometry Reviews, 33(5), 338-365.

Sources

Troubleshooting

How to avoid common side products in the synthesis of substituted pyridines

A Guide to Troubleshooting and Avoiding Common Side Products Welcome to the Technical Support Center for the synthesis of substituted pyridines. This resource is designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting and Avoiding Common Side Products

Welcome to the Technical Support Center for the synthesis of substituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This guide is structured to address the specific challenges you may encounter, offering practical solutions grounded in mechanistic understanding.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is formatted as a series of questions you might ask when encountering issues in your experiments. Each answer provides a detailed explanation of the problem and actionable steps to resolve it.

Hantzsch Pyridine Synthesis

Question 1: I'm attempting an unsymmetrical Hantzsch synthesis with two different β-dicarbonyl compounds, but my main products are the two symmetrical pyridines. How can I favor the formation of my desired unsymmetrical product?

Answer:

This is a classic challenge in unsymmetrical Hantzsch syntheses. The formation of symmetrical byproducts arises from the reaction's multicomponent nature, where the aldehyde can react with two molecules of the same β-dicarbonyl compound instead of one of each.[1] The key to controlling this is to manage the formation of the initial Knoevenagel condensation product and the enamine intermediate.[1]

Causality: The reaction proceeds through two key intermediates: an enamine (formed from a β-dicarbonyl and ammonia) and a Knoevenagel product (from a β-dicarbonyl and an aldehyde). If both β-dicarbonyls are present simultaneously, they will both form enamines and Knoevenagel products, leading to a statistical mixture of symmetrical and unsymmetrical products.

Troubleshooting Protocol:

  • Sequential Reagent Addition: To circumvent this, a stepwise approach is highly recommended. First, react one of the β-dicarbonyl compounds with the ammonia source (e.g., ammonium acetate) to pre-form the enamine.

  • Controlled Knoevenagel Condensation: In a separate flask, perform the Knoevenagel condensation between the second β-dicarbonyl compound and the aldehyde.

  • Final Condensation: Once both intermediates are formed, they can be combined to proceed with the Michael addition and subsequent cyclization, which will now overwhelmingly favor the formation of the unsymmetrical 1,4-dihydropyridine.[1]

Question 2: My Hantzsch synthesis produces the desired 1,4-dihydropyridine, but upon aromatization, I see significant decomposition and low yields of the final pyridine. What's causing this and how can I improve the oxidation step?

Answer:

The aromatization of the 1,4-dihydropyridine (1,4-DHP) intermediate is a critical step that can be fraught with side reactions if not properly controlled. Over-oxidation and degradation are common issues, often caused by harsh oxidizing agents or reaction conditions.[2][3]

Causality: Strong oxidants can not only aromatize the 1,4-DHP ring but also oxidize sensitive functional groups on your substituents. The mechanism of oxidation can also play a role; for instance, oxidation by superoxide is initiated by proton transfer from the N1-position of the dihydropyridine ring.[4]

Recommended Solutions:

  • Milder Oxidizing Agents: Instead of aggressive oxidants like potassium permanganate or nitric acid, consider milder and more selective reagents. A comparative summary is provided in the table below.

  • Reaction Condition Optimization: Ensure your reaction temperature is appropriate for the chosen oxidant. Some milder oxidants may require slightly elevated temperatures or longer reaction times, but this trade-off often results in a cleaner reaction profile.

  • Protect Sensitive Groups: If your substituents are particularly sensitive to oxidation, consider protecting them before the aromatization step and deprotecting them afterward.

Oxidizing AgentTypical ConditionsAdvantagesPotential Issues
Nitric AcidOften used in excessInexpensive and effectiveCan lead to over-oxidation and nitration of aromatic substituents.[5]
KMnO₄Varies, often at room tempStrong and fastCan cleave sensitive functional groups.
Cerium Ammonium Nitrate (CAN)Acetonitrile, room tempGenerally clean and efficientCan be expensive.
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Inert solvent (e.g., benzene, dioxane)Highly effective for a wide range of substratesStoichiometric, requires purification to remove the hydroquinone byproduct.
Iodine/MethanolRefluxing methanolMild and selectiveMay not be effective for all substrates.
Air/O₂ with Catalyst (e.g., Pd/C)Varies with catalyst"Green" and atom-economicalCan be slow and may require catalyst optimization.[6]
Bohlmann-Rahtz Pyridine Synthesis

Question 3: The cyclodehydration of my aminodiene intermediate in the Bohlmann-Rahtz synthesis requires very high temperatures, leading to decomposition and a complex mixture of byproducts. How can I promote the cyclization under milder conditions?

Answer:

The high-temperature requirement for the cyclodehydration step is a well-known drawback of the classical Bohlmann-Rahtz synthesis.[7] This is often necessary to overcome the energy barrier for the E/Z isomerization of the aminodiene, which is a prerequisite for cyclization.

Causality: The initially formed aminodiene is often in a configuration that is not suitable for cyclization. Thermal energy is required to isomerize the double bond to allow the nucleophilic nitrogen to attack the carbonyl group. However, these high temperatures can also lead to undesired side reactions and decomposition.

Troubleshooting Protocol: Acid Catalysis

The use of acid catalysts can significantly lower the activation energy for both the isomerization and the cyclodehydration, allowing the reaction to proceed at much lower temperatures.[8]

  • Brønsted Acid Catalysis: A simple and effective approach is to add a Brønsted acid like acetic acid to the reaction mixture. This can facilitate the reaction in a one-pot fashion, avoiding the need to isolate the aminodiene intermediate.[7]

  • Lewis Acid Catalysis: For more sensitive substrates, Lewis acids such as zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃) can be highly effective.[8] N-iodosuccinimide (NIS) has also been reported to act as a mild Lewis acid in this context, promoting cyclodehydration at temperatures as low as 0°C.[9]

Optimized Protocol using Lewis Acid Catalysis:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the enamine and the ethynyl ketone in a suitable solvent like toluene.

  • Catalyst Addition: Add a catalytic amount (e.g., 15-20 mol%) of the Lewis acid (e.g., ZnBr₂ or Yb(OTf)₃).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction, quench with an appropriate aqueous solution (e.g., saturated sodium bicarbonate), and extract the product with an organic solvent.

Kröhnke Pyridine Synthesis

Question 4: My Kröhnke synthesis is giving me a low yield of the desired pyridine, and I'm isolating a significant amount of what appears to be a Michael adduct. How can I drive the reaction to completion?

Answer:

The formation of the 1,5-dicarbonyl intermediate (the Michael adduct) is a key step in the Kröhnke synthesis.[10] If this intermediate does not efficiently cyclize, it can be isolated as a major byproduct, leading to low yields of the final pyridine.

Causality: The cyclization of the 1,5-dicarbonyl intermediate with ammonia (from ammonium acetate) is a reversible process. If the subsequent dehydration to the dihydropyridine and aromatization to the pyridine are not efficient, the equilibrium may favor the open-chain dicarbonyl compound.

Troubleshooting Strategies:

  • Ensure Sufficient Ammonia Source: Ammonium acetate serves as both the nitrogen source and a mild base. Using a large excess (e.g., 10 equivalents) can help drive the equilibrium towards the cyclized product.[11]

  • Effective Water Removal: The final aromatization step involves the elimination of water. Performing the reaction in a solvent like glacial acetic acid at reflux can help to drive off water as it is formed.[11] In some cases, the use of a Dean-Stark trap can be beneficial.

  • Solvent Choice: While glacial acetic acid is common, methanol can also be used. The choice of solvent can influence the solubility of intermediates and the overall reaction rate.[10]

  • Temperature and Reaction Time: Ensure the reaction is heated for a sufficient amount of time at an appropriate temperature (typically reflux in acetic acid) to ensure complete conversion.[11]

Transition-Metal Catalyzed Pyridine Synthesis

Question 5: I'm using a Suzuki-Miyaura coupling to synthesize a substituted bipyridine, but I'm plagued by the formation of a homocoupled byproduct from my boronic acid. How can I suppress this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl impurity that can be difficult to separate from the desired product.[12]

Causality: This side reaction is often mediated by the presence of palladium(II) species and oxygen.[13] The mechanism can involve the reaction of a palladium(II) peroxo complex with multiple molecules of the boronic acid.[13]

Troubleshooting Protocol:

  • Thorough Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period. A nitrogen subsurface sparge prior to catalyst addition is particularly effective.[12]

  • Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to reduce any Pd(II) species to the active Pd(0) catalyst, thereby minimizing the pathway for homocoupling.[12]

  • Choice of Ligand and Catalyst: The choice of phosphine ligand can influence the rate of the desired cross-coupling versus the side reactions. For challenging couplings, consider using more electron-rich and sterically hindered ligands.

  • Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help to drive the cross-coupling reaction to completion, but a large excess should be avoided as it can exacerbate the homocoupling issue.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of side reactions in classical pyridine syntheses?

A1: The most common side reactions can be broadly categorized as:

  • Self-condensation/Dimerization: Starting materials, particularly reactive dicarbonyl compounds or enamines, can react with themselves.

  • Incomplete Reaction: Isolation of stable intermediates, such as the 1,4-dihydropyridine in the Hantzsch synthesis or the aminodiene in the Bohlmann-Rahtz synthesis.

  • Over-oxidation/Degradation: Especially during the aromatization step of the Hantzsch synthesis, where sensitive functional groups can be affected.

  • Alternative Cyclization Pathways: Intermediates may cyclize in an unintended manner, for example, the formation of pyrimidine derivatives in the Guareschi-Thorpe synthesis.

Q2: How do I choose an appropriate purification strategy for my substituted pyridine?

A2: The choice of purification method depends on the properties of your target pyridine and the nature of the impurities.

  • Acid-Base Extraction: This is a powerful technique for separating basic pyridines from non-basic impurities. The crude mixture is dissolved in an organic solvent and washed with aqueous acid. The pyridine is protonated and moves to the aqueous layer, which is then separated, basified, and back-extracted with an organic solvent.[14]

  • Column Chromatography: This is a versatile method for separating compounds with different polarities. A systematic approach to solvent system selection is key.[14]

  • Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.

  • Distillation: For liquid pyridines with boiling points significantly different from impurities, fractional distillation can be effective.[14]

Q3: Are there general "green chemistry" considerations for pyridine synthesis?

A3: Yes, several strategies can make pyridine synthesis more environmentally friendly:

  • Microwave-Assisted Synthesis: This often leads to dramatically shorter reaction times, lower energy consumption, and sometimes higher yields compared to conventional heating.[15]

  • Solvent Choice: Whenever possible, use greener solvents like water or ethanol. Solvent-free conditions are also an excellent option for some reactions.

  • Catalysis: Using catalytic amounts of reagents is preferable to stoichiometric ones. Base metal catalysts (e.g., iron, copper) are generally preferred over precious metals like palladium.[6]

  • Atom Economy: Choose synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product. Multi-component reactions like the Hantzsch synthesis are often highly atom-economical.[6]

Visualizing Reaction Pathways

Mechanism of Symmetrical Byproduct Formation in Unsymmetrical Hantzsch Synthesis

G Unsymmetrical Hantzsch Byproduct Formation cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_products Products R1_CO β-Dicarbonyl 1 Enamine1 Enamine 1 R1_CO->Enamine1 + NH3 Knoevenagel1 Knoevenagel 1 R1_CO->Knoevenagel1 + Aldehyde R2_CO β-Dicarbonyl 2 Enamine2 Enamine 2 R2_CO->Enamine2 + NH3 Knoevenagel2 Knoevenagel 2 R2_CO->Knoevenagel2 + Aldehyde Aldehyde Aldehyde NH3 Ammonia Desired Desired Unsymmetrical Pyridine Enamine1->Desired + Knoevenagel2 Byproduct1 Symmetrical Byproduct 1 Enamine1->Byproduct1 + Knoevenagel1 Enamine2->Desired + Knoevenagel1 Byproduct2 Symmetrical Byproduct 2 Enamine2->Byproduct2 + Knoevenagel2

Caption: Competitive pathways leading to desired and undesired products.

Troubleshooting Workflow for Low Yield in Pyridine Synthesis

G Troubleshooting Low Yield Start Low Yield of Pyridine Check_Purity Analyze Crude Mixture (TLC, NMR, LCMS) Start->Check_Purity Unreacted_SM Significant Unreacted Starting Material? Check_Purity->Unreacted_SM Yes Byproducts Major Byproducts Observed? Check_Purity->Byproducts No Unreacted_SM->Byproducts No Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Check Catalyst Activity Unreacted_SM->Optimize_Conditions Yes Identify_Byproduct Identify Byproduct Structure Byproducts->Identify_Byproduct Yes Purification_Issue Product Lost During Workup/Purification? Byproducts->Purification_Issue No Success Improved Yield Optimize_Conditions->Success Consult_Guide Consult Specific Troubleshooting Guide for Reaction Type Identify_Byproduct->Consult_Guide Consult_Guide->Success Optimize_Purification Optimize Purification Method: - Change Chromatography Eluent - Use Acid-Base Extraction - Consider Crystallization Purification_Issue->Optimize_Purification Yes Purification_Issue->Success No, yield is truly low Optimize_Purification->Success

Sources

Optimization

Stability testing of 4-Methyl-6-(piperidin-1-yl)nicotinic acid in solution

Technical Support Center: Stability Testing of 4-Methyl-6-(piperidin-1-yl)nicotinic acid User Case: You are a pharmaceutical researcher observing inconsistent HPLC peak areas or unexpected impurities during the formulati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Testing of 4-Methyl-6-(piperidin-1-yl)nicotinic acid

User Case: You are a pharmaceutical researcher observing inconsistent HPLC peak areas or unexpected impurities during the formulation or storage of 4-Methyl-6-(piperidin-1-yl)nicotinic acid. This guide provides the troubleshooting protocols, stability profiles, and mechanistic insights required to stabilize this zwitterionic intermediate.

Part 1: Core Stability Profile & Solubility Intelligence

Q1: Why is my compound precipitating in aqueous buffers despite being a "nicotinic acid" derivative?

The Technical Reality: 4-Methyl-6-(piperidin-1-yl)nicotinic acid behaves as a zwitterion in solution.[1]

  • Acidic Moiety: The carboxylic acid at position 3 (approx.[1] pKa ~3.5–4.0).[1]

  • Basic Moiety: The pyridine nitrogen, enriched by the electron-donating piperidine ring at position 6 (approx.[1] pKa ~6.5–7.5).[1]

The Solubility Trap (Isoelectric Point): At neutral pH (pH 6–7), the molecule exists largely as a neutral zwitterion (deprotonated carboxylate / protonated pyridinium), which often exhibits the lowest aqueous solubility.

Corrective Action:

  • To Solubilize: Shift the pH away from the isoelectric point.[1]

    • Acidic Shift: pH < 3 (Fully protonated cation).[1]

    • Basic Shift: pH > 8 (Fully deprotonated anion).[1]

  • Recommended Solvent System:

    • Stock: DMSO (50 mg/mL) or Methanol.

    • Aqueous Diluent: 10 mM Ammonium Bicarbonate (pH 8.0) or 0.1% Formic Acid (pH 2.5).[1] Avoid Phosphate Buffered Saline (PBS) at pH 7.4 for high concentrations.

Table 1: Estimated Solubility & Stability Profile

Solvent / ConditionSolubility EstimateStability RiskRecommendation
DMSO High (>50 mg/mL)Low (Hygroscopic)Store stocks at -20°C; use anhydrous DMSO.
Water (pH 7) Low (<1 mg/mL)LowAvoid for stock preparation.[1]
0.1 M NaOH HighModerate (Oxidation)Use fresh; susceptible to N-oxidation over time.[1]
0.1 M HCl HighHigh (Hydrolysis)Potential acid-catalyzed de-piperidination at high heat.[1]
Methanol/Ethanol ModerateModeratePotential esterification (methyl ester formation) if acidic.[1]

Part 2: Degradation Pathways & Troubleshooting

Q2: I see a new impurity peak at RRT 0.9 or 1.1 after 24 hours. What is it?

Degradation Mechanism Analysis: The 6-piperidinyl moiety and the pyridine ring create specific vulnerabilities.[1]

  • Oxidative N-Dealkylation / N-Oxidation (Most Likely):

    • Cause: Exposure to air or peroxides in solvents (e.g., old PEG or Tween).[1]

    • Product: Pyridine-N-oxide or Piperidine-N-oxide.[1]

    • Observation: Mass shift of +16 Da (M+16) in LC-MS.

  • Photolytic Dehydrogenation:

    • Cause: Pyridine derivatives are UV-active.[1] Light exposure can induce radical formation on the piperidine ring.[1]

    • Product: Dehydrogenation of the piperidine ring to a pyridine-like or unsaturated system.[1]

    • Observation: Mass shift of -2 or -4 Da.[1]

  • Thermal Decarboxylation (Rare in Solution):

    • Cause: High heat (>80°C) in acidic media.[1]

    • Product: 4-Methyl-2-(piperidin-1-yl)pyridine (Loss of CO₂).

    • Observation: Mass shift of -44 Da.[1]

Visualizing the Degradation Logic:

StabilityPathways Compound 4-Methyl-6-(piperidin-1-yl) nicotinic acid (MW: ~220.27) NOxide N-Oxide Impurity (+16 Da) (Oxidative Stress) Compound->NOxide H2O2 / Air Decarboxyl Decarboxylated Product (-44 Da) (Thermal/Acid Stress) Compound->Decarboxyl Heat (>100°C) Ester Methyl Ester (+14 Da) (Solvent Artifact: MeOH) Compound->Ester MeOH / H+

Caption: Predicted degradation pathways for 4-Methyl-6-(piperidin-1-yl)nicotinic acid under stress conditions.

Part 3: Validated Stability Testing Protocol

Q3: How do I validate the stability of this compound for a formulation study?

Use this Forced Degradation Protocol designed to meet ICH Q1A (R2) standards. This ensures your analytical method (HPLC) is "stability-indicating" (i.e., it can separate the drug from its breakdown products).[1]

Step-by-Step Stress Testing Workflow

1. Acid/Base Hydrolysis

  • Protocol: Dissolve compound to 1 mg/mL in 0.1 N HCl and 0.1 N NaOH separately.

  • Condition: Incubate at 60°C for 4 hours.

  • Stop: Neutralize with acid/base to pH 7 before injection.[1]

  • Target: Look for cleavage of the piperidine ring (rare) or decarboxylation.[1]

2. Oxidative Stress (Critical)

  • Protocol: Dissolve to 1 mg/mL in 0.3% Hydrogen Peroxide (H₂O₂).

  • Condition: Room temperature for 2–4 hours.

  • Stop: Dilute with mobile phase.

  • Target: This is the highest risk pathway.[1] Expect N-oxide formation (early eluting peak on Reverse Phase).[1]

3. Photostability

  • Protocol: Expose a 1 mg/mL solution (in clear glass) to 1.2 million lux hours (approx. 24-48 hours in a light chamber).

  • Control: Wrap a matching vial in aluminum foil (Dark Control).

  • Target: Check for ring oxidation or polymerization.

4. Thermal Stress [2]

  • Protocol: Heat solution to 80°C for 6 hours.

  • Target: Decarboxylation (-CO₂).[1]

Part 4: Analytical Method Parameters (HPLC)

Q4: My peaks are tailing. What is the optimal HPLC method?

Because of the basic piperidine and acidic carboxyl group, standard C18 methods often fail (tailing).[1] You must control the ionization state.[1]

Recommended Method (Stability Indicating):

  • Column: C18 with embedded polar group (e.g., Waters XBridge Shield RP18 or Phenomenex Synergi Fusion) to handle the basic nitrogen.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.[1]0) or 0.1% Trifluoroacetic Acid (TFA) in Water.[1] TFA suppresses silanol interactions, reducing tailing.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 260 nm (Pyridine max) and 220 nm.[1]

Why this works: The acidic modifier (TFA or Acetate) ensures the piperidine nitrogen is fully protonated, preventing it from interacting with the silanols on the silica column, which causes peak tailing.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] ICH Guidelines.[1][3][4] Link

  • Blessy, M., et al. (2014).[1] "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, 4(3), 159-165.[1] Link

  • Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1][5] Taylor & Francis.[1] (General reference for N-oxidation of nitrogen heterocycles).

  • Singh, S., & Bakshi, M. (2000).[1] "Guidance on conduct of stress tests to determine inherent stability of drugs." Pharmaceutical Technology, 24(6), 1-14.[1]

Sources

Troubleshooting

Overcoming challenges in the scale-up synthesis of 4-Methyl-6-(piperidin-1-yl)nicotinic acid

Technical Support Center: Synthesis of 4-Methyl-6-(piperidin-1-yl)nicotinic acid Introduction: Navigating the Synthesis of a Key Pyridine Derivative 4-Methyl-6-(piperidin-1-yl)nicotinic acid is a substituted pyridine der...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Methyl-6-(piperidin-1-yl)nicotinic acid

Introduction: Navigating the Synthesis of a Key Pyridine Derivative

4-Methyl-6-(piperidin-1-yl)nicotinic acid is a substituted pyridine derivative with significant interest in pharmaceutical development due to its structural motifs, which are common in biologically active molecules. The synthesis, while conceptually straightforward, presents several challenges upon scale-up that can impact yield, purity, and process efficiency. This guide provides a comprehensive technical resource for researchers and process chemists, structured as a series of frequently asked questions and detailed troubleshooting scenarios. Our focus is on the most common synthetic pathway: a two-step process involving a nucleophilic aromatic substitution (SNAr) reaction followed by saponification.

The general synthetic approach is outlined below. The key challenges typically arise during the C-N bond formation (Step 1) and the isolation and purification of the final, often zwitterionic, product (Step 2 and Workup).

Synthetic_Pathway SM Methyl 6-chloro-4-methylnicotinate INT Methyl 4-methyl-6-(piperidin-1-yl)nicotinate SM->INT Step 1: S_N_Ar / Buchwald-Hartwig Piperidine, Base FP 4-Methyl-6-(piperidin-1-yl)nicotinic acid INT->FP Step 2: Saponification NaOH or KOH, H_2O/Solvent

Caption: General two-step synthesis pathway.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-Methyl-6-(piperidin-1-yl)nicotinic acid?

The most prevalent and scalable route involves a two-step sequence starting from a 6-halo-4-methylnicotinate ester, typically the methyl or ethyl ester of 6-chloro-4-methylnicotinate.

  • C-N Bond Formation: The piperidine moiety is introduced via a nucleophilic aromatic substitution (SNAr) reaction, displacing the halide at the C-6 position.[1] The pyridine ring is activated towards this substitution by the electron-withdrawing effects of the ring nitrogen and the carboxylate group. Alternatively, for less reactive substrates or to achieve milder conditions, a Palladium-catalyzed Buchwald-Hartwig amination can be employed.[2][3]

  • Ester Hydrolysis (Saponification): The resulting ester intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid.[4]

Q2: Why is the 6-position of the nicotinic acid derivative reactive towards nucleophilic substitution?

The reactivity of the pyridine ring towards nucleophilic attack is highly dependent on the position of the leaving group and the electronic nature of other substituents. The ring nitrogen atom acts as a strong electron-withdrawing group, significantly lowering the electron density at the α (C-2, C-6) and γ (C-4) positions. This stabilization of the negatively charged Meisenheimer intermediate makes these positions susceptible to nucleophilic attack.[5] In this case, the leaving group (chloride) at the C-6 position is ortho to the ring nitrogen, making it a prime site for SNAr reactions.[1]

Q3: What are the critical process parameters to monitor during scale-up?

During scale-up, the following parameters are critical for ensuring reproducibility, safety, and product quality:

  • Temperature Control: The SNAr reaction can be exothermic, especially during the initial phase. Robust temperature control is necessary to prevent runaway reactions and minimize byproduct formation.[6]

  • Reagent Stoichiometry: Precise control over the equivalents of piperidine and base is crucial. Excess piperidine can complicate purification, while insufficient base can lead to incomplete conversion.

  • Mixing Efficiency: As reaction volumes increase, ensuring homogenous mixing becomes critical, particularly in heterogeneous mixtures involving inorganic bases. Poor mixing can lead to localized "hot spots" and inconsistent reaction progress.

  • Workup pH Control: The final product is an amino acid, which can exist as a cation, anion, or zwitterion depending on the pH. Careful pH adjustment during workup is essential for efficient extraction and crystallization.

Part 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific problems that may be encountered during the synthesis in a practical question-and-answer format.

Step 1: C-N Bond Formation (SNAr / Buchwald-Hartwig)

Problem 1: My SNAr reaction is sluggish or stalls, resulting in low conversion.

  • Possible Cause A: Insufficient Thermal Energy. SNAr reactions on electron-deficient rings like pyridine often require heating to overcome the activation energy associated with disrupting the ring's aromaticity.[1]

    • Solution: Gradually increase the reaction temperature, monitoring for any increase in impurity formation via in-process controls (TLC or HPLC). Solvents with higher boiling points such as DMSO, NMP, or toluene may be required.

  • Possible Cause B: Inappropriate Solvent Choice. The solvent plays a critical role in solvating the reactants and stabilizing the charged intermediate.

    • Solution: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are generally preferred as they effectively solvate the cationic counter-ion of the base and do not interfere with the nucleophile. See the table below for a comparison.

  • Possible Cause C: Incorrect Base. The base must be strong enough to deprotonate any generated HCl (from piperidine and the chloride leaving group) but should not cause unwanted side reactions like ester hydrolysis.

    • Solution: Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, though they may require higher temperatures.

Table 1: Solvent & Base Selection for SNAr Reaction

SolventBoiling Point (°C)CharacteristicsBase Compatibility
Toluene111Non-polar, azeotropically removes water.Good with organic & inorganic bases.
Acetonitrile82Polar aprotic, moderate boiling point.Good with most bases.
DMF153Polar aprotic, high boiling point.K₂CO₃, Cs₂CO₃. Can decompose at high temp.
DMSO189Highly polar aprotic, excellent solvating power.K₂CO₃, Cs₂CO₃. Can be difficult to remove.

Problem 2: I'm observing significant byproduct formation, particularly a dimer of the starting material.

  • Possible Cause: The reaction conditions are too harsh, or the starting material is degrading.

    • Solution: Consider switching to a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction often proceeds under much milder conditions than traditional SNAr.[2] It is particularly useful if the aromatic ring is not sufficiently activated or if the nucleophile is less reactive.[3] The choice of ligand is critical and must be screened for optimal performance.[7]

Troubleshooting_SNAr Start Problem: Low Yield in S_N_Ar Reaction Check_Temp Is Reaction Temperature > 80°C? Start->Check_Temp Check_Solvent Is Solvent Polar Aprotic (e.g., DMSO, NMP)? Check_Temp->Check_Solvent Yes Action_Temp Action: Increase temperature to reflux. Monitor by HPLC. Check_Temp->Action_Temp No Check_Base Is Base Sufficiently Strong (e.g., K2CO3, Cs2CO3)? Check_Solvent->Check_Base Yes Action_Solvent Action: Switch to a higher-boiling polar aprotic solvent. Check_Solvent->Action_Solvent No Consider_BH Significant Byproducts or Still No Reaction? Check_Base->Consider_BH Yes Action_Base Action: Switch to a stronger base like Cs2CO3. Check_Base->Action_Base No Action_BH Action: Switch to Buchwald-Hartwig conditions (Pd catalyst + Ligand). Consider_BH->Action_BH Yes Success Problem Resolved Consider_BH->Success No Action_Temp->Check_Solvent Action_Solvent->Check_Base Action_Base->Consider_BH Action_BH->Success

Caption: Decision workflow for troubleshooting low SNAr yield.

Step 2: Saponification and Product Isolation

Problem 3: The saponification reaction is incomplete, even after prolonged reaction time.

  • Possible Cause A: Steric Hindrance. The ester group on the substituted pyridine ring may be sterically hindered, slowing the rate of nucleophilic attack by the hydroxide ion.[4]

    • Solution 1: Increase Temperature. As with most reactions, increasing the temperature will increase the reaction rate. Refluxing in a water/co-solvent mixture is common.[8]

    • Solution 2: Use a Co-solvent. Adding a water-miscible organic solvent like methanol, ethanol, or THF can improve the solubility of the ester starting material in the aqueous base, leading to a more efficient reaction.

    • Solution 3: Increase Base Concentration. Using a higher concentration of NaOH or KOH (e.g., 2-4 M) can accelerate the hydrolysis.

Problem 4: I am experiencing significant product loss during the aqueous workup and extraction.

  • Possible Cause: Incorrect pH for Isolation. 4-Methyl-6-(piperidin-1-yl)nicotinic acid is an amino acid and will have an isoelectric point (pI), the pH at which the molecule has a net-zero charge (exists as a zwitterion). At this pH, its solubility in water is at a minimum, making it ideal for precipitation or extraction into a polar organic solvent.

    • Solution: After the saponification is complete, carefully acidify the reaction mixture with an acid like HCl or citric acid. The goal is to adjust the pH to the compound's isoelectric point. This will need to be determined experimentally but is typically in the range of pH 4-7 for similar structures. Monitor the precipitation of the solid product as you adjust the pH. If the product is to be extracted, adjusting to the pI will also minimize its solubility in the aqueous layer.

Problem 5: The final product is difficult to crystallize or is obtained as an oil.

  • Possible Cause A: Residual Impurities. Small amounts of unreacted starting material, base, or solvent can inhibit crystallization.

    • Solution: Ensure the workup was effective. An additional wash of the organic layer with brine can help remove residual water and water-soluble impurities. If the product was precipitated, washing the filtered solid with cold deionized water and then a non-polar solvent like heptane can remove impurities.

  • Possible Cause B: Incorrect Crystallization Solvent System.

    • Solution: A systematic solvent screen is recommended. For polar, zwitterionic compounds, solvent systems like isopropanol/water, ethanol/heptane, or acetonitrile are often effective.[9] Start by dissolving the crude product in a minimal amount of a hot polar solvent and then slowly add a non-polar anti-solvent until turbidity is observed, then allow it to cool slowly.

Part 3: Experimental Protocols

Protocol 1: SNAr Synthesis of Methyl 4-methyl-6-(piperidin-1-yl)nicotinate
  • Reaction Setup: To a stirred solution of methyl 6-chloro-4-methylnicotinate (1.0 eq) in anhydrous DMSO (5-10 volumes), add piperidine (1.2 eq) followed by anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere.

  • In-Process Control: Monitor the reaction progress by HPLC or TLC (e.g., 30% Ethyl Acetate in Hexane) until the consumption of the starting material is complete (typically <1% remaining, ~4-8 hours).

  • Workup: Cool the reaction to room temperature and pour it into ice-water (10 volumes). Extract the aqueous mixture with ethyl acetate (3 x 5 volumes).

  • Purification: Combine the organic layers, wash with brine (2 x 5 volumes), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography or used directly in the next step if purity is sufficient.

Protocol 2: Saponification and Isolation of 4-Methyl-6-(piperidin-1-yl)nicotinic acid
  • Reaction Setup: Dissolve the crude methyl 4-methyl-6-(piperidin-1-yl)nicotinate (1.0 eq) in a mixture of methanol (5 volumes) and 2M aqueous sodium hydroxide (NaOH, 3.0 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours.

  • In-Process Control: Monitor the disappearance of the ester starting material by TLC or HPLC.

  • Isolation: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (5 volumes).

  • Precipitation: Slowly add 2M hydrochloric acid (HCl) with vigorous stirring to adjust the pH to ~6. A precipitate should form. Continue to stir the resulting slurry in an ice bath for 1 hour.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 2 volumes) followed by cold heptane (2 x 2 volumes). Dry the solid in a vacuum oven at 50 °C to a constant weight.

References

  • Benchchem.
  • Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • Journal of the Chemical Society (Resumed). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline.
  • PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Wikipedia. Nicotinic acid.
  • YouTube.
  • The Royal Society of Chemistry.
  • PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
  • ChemRxiv.
  • JETIR.org.
  • ResearchGate.
  • Wikipedia.
  • MDPI.
  • PMC. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine.
  • PubMed. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine.
  • Benchchem.
  • Chemical Review and Letters.
  • SlideShare. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
  • ACS GCI Pharmaceutical Roundtable.
  • Chemistry LibreTexts.
  • ResearchGate.
  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • ResearchGate. Study on synthesis of 4-Aminonicotinic acid.
  • Phys.org. New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • Benchchem.
  • Quora.
  • EBSCO.
  • Walsh Medical Media.
  • Wikipedia. Piperidine.
  • PubMed.
  • NS207 Lab 3: Saponification, Esters and Aspirin 2002.
  • BLDpharm. 6-((4-Methylpiperazin-1-yl)methyl)nicotinic acid.
  • Google Patents. Process for the production of 6-methylnicotinic acid ester.
  • ResearchGate.

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected Results in Assays with 4-Methyl-6-(piperidin-1-yl)nicotinic acid

Welcome to the technical support center for researchers utilizing 4-Methyl-6-(piperidin-1-yl)nicotinic acid in their assays. This guide is designed to provide in-depth troubleshooting assistance and address common questi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 4-Methyl-6-(piperidin-1-yl)nicotinic acid in their assays. This guide is designed to provide in-depth troubleshooting assistance and address common questions that arise during experimental workflows. As scientists, we understand that unexpected results are a part of the discovery process. This resource aims to equip you with the knowledge to diagnose, resolve, and prevent common issues, ensuring the integrity and success of your research.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the use of 4-Methyl-6-(piperidin-1-yl)nicotinic acid.

Q1: What is the primary mechanism of action for nicotinic acid and its derivatives?

Nicotinic acid and its analogs primarily act as agonists for the G protein-coupled receptor (GPCR), GPR109A (also known as HCA2).[1][2] Activation of this receptor, which is abundantly expressed in adipocytes and immune cells, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade ultimately inhibits lipolysis in fat cells.[2][4][5]

Q2: What are the expected downstream effects of GPR109A activation in a typical cell-based assay?

In a standard cell-based assay, activation of GPR109A by an agonist like 4-Methyl-6-(piperidin-1-yl)nicotinic acid is expected to produce a dose-dependent decrease in cAMP levels. Assays measuring downstream signaling events may also detect changes in ERK MAPK phosphorylation, which can be mediated by β-arrestin recruitment.[3]

Q3: What are the common challenges associated with GPCR assays in general?

GPCR assays can be complex, and challenges can arise from various factors.[6] These include difficulties in expressing and purifying sufficient quantities of functional receptors, potential for non-optimal recombinant expression in cell lines, and the risk of generating artificial protein-protein interactions during sample preparation.[6][7] Furthermore, the choice of assay and the specific cellular context can influence the observed signaling outcomes.[8]

Q4: Is 4-Methyl-6-(piperidin-1-yl)nicotinic acid soluble in aqueous buffers?

Q5: How stable is 4-Methyl-6-(piperidin-1-yl)nicotinic acid in solution?

Nicotinic acid and its derivatives are generally stable compounds, both in dry form and in solution.[10] For instance, a study on methylnicotinate in aqueous solution stored at 4°C showed a slow degradation to nicotinic acid over time.[11][12] However, it is always recommended to prepare fresh dilutions from a stock solution for each experiment to ensure consistent results.

II. Troubleshooting Guides

This section provides detailed guidance for specific unexpected outcomes you may encounter during your experiments.

Guide 1: No or Low Response to the Compound

Symptom: You do not observe the expected biological response (e.g., a decrease in cAMP) upon treating your cells with 4-Methyl-6-(piperidin-1-yl)nicotinic acid.

Potential Causes and Solutions:

  • Compound Integrity and Concentration:

    • Action: Verify the identity and purity of your compound using analytical methods like HPLC or mass spectrometry.[13] Ensure that your stock solution was prepared correctly and that the final concentration in your assay is within the expected effective range.

    • Rationale: Impurities or degradation of the compound can lead to a loss of activity. Incorrect calculations or dilutions will result in a suboptimal concentration at the target receptor.

  • Cellular System Issues:

    • Action: Confirm the expression and functionality of the GPR109A receptor in your cell line. This can be done using techniques like Western blotting, qPCR, or by using a known potent agonist as a positive control.

    • Rationale: A lack of response could be due to low or absent receptor expression in your chosen cell model.[7] Cell-based assays may not always perfectly replicate the endogenous environment of the receptor.[8]

  • Assay Conditions:

    • Action: Optimize your assay parameters, including incubation time, cell density, and buffer components. Ensure that the assay buffer contains necessary components like Mg2+ and a reducing agent like DTT if required for receptor activity.[8]

    • Rationale: The kinetics of receptor activation and downstream signaling can be sensitive to experimental conditions.

Guide 2: High Background or Non-Specific Effects

Symptom: You observe a high basal signal in your assay or see effects in your negative control cells that are not transfected with the receptor.

Potential Causes and Solutions:

  • Compound-Related Effects:

    • Action: Test the effect of your compound on a parental cell line that does not express the GPR109A receptor.

    • Rationale: The compound may have off-target effects that are independent of GPR109A activation. Nicotinic acid itself has been shown to have effects on gene expression that may be independent of its primary receptor.[4][5]

  • Assay Artifacts:

    • Action: Review your assay protocol for potential sources of interference. For fluorescence-based assays, ensure that your compound does not have intrinsic fluorescence at the excitation and emission wavelengths used.

    • Rationale: Components of the assay system can sometimes interact with the test compound, leading to false-positive or false-negative results.

  • Cell Health:

    • Action: Assess the viability of your cells after treatment with the compound.

    • Rationale: Cytotoxicity at high concentrations can lead to non-specific changes in cellular signaling and assay readouts.

Guide 3: Inconsistent or Variable Results

Symptom: You are experiencing poor reproducibility between experiments or within the same experiment.

Potential Causes and Solutions:

  • Compound Preparation and Handling:

    • Action: Prepare fresh dilutions of your compound from a validated stock solution for each experiment. Ensure thorough mixing of all solutions.

    • Rationale: Inconsistent compound concentration is a common source of variability.

  • Cell Culture and Plating:

    • Action: Maintain consistent cell culture conditions, including passage number, confluency, and seeding density.

    • Rationale: The physiological state of the cells can significantly impact their response to stimuli.

  • Assay Execution:

    • Action: Standardize all steps of your assay protocol, including incubation times, reagent additions, and plate reading.

    • Rationale: Minor variations in the experimental procedure can introduce significant variability in the results.

III. Experimental Protocols and Data Presentation

Table 1: Recommended Starting Concentrations for In Vitro Assays
Assay TypeRecommended Concentration RangeNotes
cAMP Inhibition Assay1 nM - 10 µMPerform a full dose-response curve to determine the EC50.
β-Arrestin Recruitment Assay10 nM - 100 µMHigher concentrations may be needed to observe this effect.
ERK Phosphorylation Assay10 nM - 100 µMTime-course experiments are recommended to capture the peak response.
Protocol: Basic cAMP Inhibition Assay
  • Cell Plating: Seed cells expressing GPR109A in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of 4-Methyl-6-(piperidin-1-yl)nicotinic acid in assay buffer.

  • Cell Treatment: Remove the culture medium and add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known GPR109A agonist).

  • Forskolin Stimulation: After a pre-incubation period with the compound, stimulate the cells with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

IV. Visualizations

Diagram 1: GPR109A Signaling Pathway

GPR109A_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand 4-Methyl-6-(piperidin-1-yl) nicotinic acid GPR109A GPR109A Ligand->GPR109A Binds G_protein Gi/o GPR109A->G_protein Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Inhibits ERK ERK beta_arrestin->ERK Activates

Caption: Simplified signaling cascade of GPR109A activation.

Diagram 2: Troubleshooting Workflow for Low/No Response

Troubleshooting_Workflow start Start: Low or No Response check_compound Verify Compound Integrity & Concentration start->check_compound compound_ok Compound OK? check_compound->compound_ok reprepare Reprepare Stock & Dilutions compound_ok->reprepare No check_cells Confirm Receptor Expression & Cell Health compound_ok->check_cells Yes reprepare->check_compound cells_ok Cells OK? check_cells->cells_ok new_cells Use New Cell Stock or Different Cell Line cells_ok->new_cells No optimize_assay Optimize Assay Conditions (Time, Buffer, etc.) cells_ok->optimize_assay Yes new_cells->check_cells assay_ok Response Observed? optimize_assay->assay_ok consult Consult Senior Scientist or Technical Support assay_ok->consult No success Problem Resolved assay_ok->success Yes

Caption: A stepwise approach to diagnosing a lack of compound activity.

V. References

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Why G protein-coupled receptors (GPCRs) are difficult to study. (2024, June 19). Fluidic Sciences Ltd. Retrieved February 15, 2026, from [Link]

  • Optimizing GPCR assays with chimeric G proteins Case Study. (n.d.). SB Drug Discovery. Retrieved February 15, 2026, from [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). American Journal of Physiology-Cell Physiology. Retrieved February 15, 2026, from [Link]

  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. (2008). Annual Review of Pharmacology and Toxicology. Retrieved February 15, 2026, from [Link]

  • Niacin (Nicotinic acid, Nicotinamide, and Inositol Hexanicotinate). (n.d.). Council for Responsible Nutrition. Retrieved February 15, 2026, from [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008, September 24). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK. Retrieved February 15, 2026, from [Link]

  • beta-Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect, in mice. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of 4-Methyl-6-(piperidin-1-yl)nicotinic acid

Welcome to the technical support center for the NMR analysis of complex small molecules. This guide is designed for researchers, scientists, and drug development professionals who are working with and characterizing comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of complex small molecules. This guide is designed for researchers, scientists, and drug development professionals who are working with and characterizing compounds such as 4-Methyl-6-(piperidin-1-yl)nicotinic acid. The interpretation of its NMR spectra can be challenging due to the presence of a substituted pyridine ring and a flexible piperidine moiety. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Predicted ¹H and ¹³C NMR Chemical Shifts

To effectively interpret the NMR spectra of 4-Methyl-6-(piperidin-1-yl)nicotinic acid, it is essential to have an initial prediction of the chemical shifts. The following tables are based on known data for 4-methylnicotinic acid[1][2] and general principles of substituted piperidines.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Methyl-6-(piperidin-1-yl)nicotinic acid

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
H-2 (Pyridine)~8.8 - 9.0sExpected to be the most downfield aromatic proton due to the deshielding effect of the adjacent nitrogen and carboxylic acid.
H-5 (Pyridine)~7.5 - 7.7sExpected to be upfield compared to H-2.
4-CH₃ (Pyridine)~2.5 - 2.7sTypical chemical shift for a methyl group on a pyridine ring.
H-2'/H-6' (Piperidine, equatorial)~3.5 - 3.7mProtons α to the nitrogen, deshielded by the pyridine ring.
H-2'/H-6' (Piperidine, axial)~3.3 - 3.5mProtons α to the nitrogen, may be shielded relative to equatorial protons.
H-3'/H-5' (Piperidine)~1.6 - 1.8mProtons β to the nitrogen.
H-4' (Piperidine)~1.5 - 1.7mProtons γ to the nitrogen.
COOH>10br sHighly variable and dependent on solvent and concentration. May exchange with D₂O.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Methyl-6-(piperidin-1-yl)nicotinic acid

CarbonPredicted Chemical Shift (ppm)Notes
C=O~165 - 170Carboxylic acid carbonyl.
C-2 (Pyridine)~150 - 155Carbon adjacent to nitrogen and carboxylic acid.
C-3 (Pyridine)~125 - 130Carbon bearing the carboxylic acid.
C-4 (Pyridine)~145 - 150Carbon bearing the methyl group.
C-5 (Pyridine)~120 - 125Carbon adjacent to the piperidine substituent.
C-6 (Pyridine)~155 - 160Carbon bearing the piperidine substituent.
4-CH₃ (Pyridine)~20 - 25Methyl carbon.
C-2'/C-6' (Piperidine)~45 - 50Carbons α to the nitrogen.
C-3'/C-5' (Piperidine)~25 - 30Carbons β to the nitrogen.
C-4' (Piperidine)~23 - 27Carbon γ to the nitrogen.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common challenges encountered during the NMR analysis of 4-Methyl-6-(piperidin-1-yl)nicotinic acid.

Q1: The aromatic region of my ¹H NMR spectrum is difficult to assign. How can I definitively identify the pyridine protons?

A1: The two singlets for the pyridine protons (H-2 and H-5) can be close in chemical shift, making unambiguous assignment challenging.

Troubleshooting Steps:

  • Consider Substituent Effects: The proton at the 2-position (H-2) is flanked by the electron-withdrawing carboxylic acid and the pyridine nitrogen, leading to significant deshielding. Therefore, the downfield singlet is likely H-2. The proton at the 5-position (H-5) is adjacent to the electron-donating piperidine group, which should shield it relative to H-2.

  • Utilize 2D NMR:

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this assignment. Look for correlations between the aromatic protons and nearby carbons.

      • The proton assigned as H-2 should show a correlation to the carboxylic acid carbon (C=O) and C-4.

      • The proton assigned as H-5 should show correlations to C-3 and C-6.

      • The methyl protons (4-CH₃) will show correlations to C-3, C-4, and C-5, providing further confirmation.[3][4][5]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): In some conformations, a through-space correlation might be observed between the methyl protons (4-CH₃) and the H-5 proton.

cluster_pyridine Pyridine Ring cluster_piperidine Piperidine Ring H2 H-2 C4 C-4 H2->C4 HMBC COOH COOH H2->COOH HMBC H5 H-5 C3 C-3 H5->C3 HMBC C6 C-6 H5->C6 HMBC Me 4-CH₃ Me->H5 NOESY (potential) Me->C3 HMBC C5 C-5 Me->C5 HMBC C2 C-2 H2_6_ax H-2'/6' (ax) H2_6_eq H-2'/6' (eq)

Caption: Key 2D NMR correlations for assigning pyridine protons.

Q2: The signals for the piperidine protons are broad and overlapping. What is causing this and how can I resolve them?

A2: Broad and overlapping signals in the piperidine region are common and can be attributed to several factors.

Potential Causes and Solutions:

  • Conformational Exchange: The piperidine ring undergoes rapid chair-chair interconversion. If this exchange occurs on the NMR timescale, it can lead to broadened signals.[6]

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this. At lower temperatures, the exchange may be slowed down, resulting in sharper signals for individual axial and equatorial protons. At higher temperatures, the exchange may become faster, leading to averaged, sharper signals.[6]

  • Nitrogen Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause broadening of adjacent proton signals (H-2' and H-6').

    • Protonation: Adding a small amount of acid (e.g., a drop of TFA-d) to the NMR sample can protonate the pyridine nitrogen. This can sometimes sharpen the signals of the adjacent piperidine protons by altering the electronic environment and exchange rates.

  • Restricted Rotation: There may be restricted rotation around the C-N bond connecting the pyridine and piperidine rings. This can lead to different chemical environments for the H-2' and H-6' protons.

    • 2D NMR (COSY and HSQC): Even with overlap, 2D techniques can help to trace out the spin systems.

      • COSY (Correlation Spectroscopy): Will show correlations between adjacent protons in the piperidine ring (e.g., H-2' with H-3', H-3' with H-4', etc.), helping to map out the connectivity.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This can help to resolve overlapping proton signals by spreading them out in the carbon dimension.[7]

cluster_piperidine_protons Piperidine Protons H2_prime H-2' H3_prime H-3' H2_prime->H3_prime COSY H4_prime H-4' H3_prime->H4_prime COSY H5_prime H-5' H4_prime->H5_prime COSY H6_prime H-6' H5_prime->H6_prime COSY

Caption: COSY correlations for tracing piperidine proton connectivity.

Q3: I am seeing unexpected long-range couplings. How do I interpret these?

A3: Long-range couplings (over more than three bonds) can sometimes be observed in rigid or aromatic systems.

Interpretation and Confirmation:

  • ⁴J and ⁵J Couplings: In pyridine rings, small four-bond (⁴J, meta) and five-bond (⁵J, para) couplings can occur. For instance, a small coupling might be observed between H-2 and H-5. The magnitude of these couplings is typically small (< 1 Hz).

  • Confirmation with 2D NMR: Long-range correlations can often be confirmed using an HMBC experiment optimized for smaller coupling constants (e.g., 2-3 Hz).

Q4: The chemical shifts in my spectrum are different from what I expected, and some peaks are broader than others. Could the pH of my sample be a factor?

A4: Yes, the pH of the sample can significantly affect the NMR spectrum of 4-Methyl-6-(piperidin-1-yl)nicotinic acid.

pH Effects and Troubleshooting:

  • Protonation States: The molecule has two basic nitrogens (pyridine and piperidine) and a carboxylic acid. The protonation state of these functional groups will change with pH, altering the electron density and thus the chemical shifts of nearby protons. Protonation of the pyridine nitrogen, for example, will cause a significant downfield shift of the aromatic protons.[8][9]

  • Chemical Exchange: If the sample is at a pH where there is an equilibrium between protonated and deprotonated forms, and the exchange rate is on the NMR timescale, this can lead to significant peak broadening.[10]

  • Troubleshooting:

    • Use a Buffered Solvent: If possible, use a deuterated buffer to maintain a constant pH.

    • Acid/Base Titration: Deliberately adding a small amount of acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) to your sample and re-acquiring the spectrum can help to identify which peaks are affected by pH changes and can push the equilibrium to one side, resulting in sharper signals.

Experimental Protocols

Standard 1D ¹H NMR Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Instrument Setup: Tune and shim the spectrometer.

  • Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

2D NMR Experimental Workflow:

For a comprehensive structural elucidation, a suite of 2D NMR experiments is recommended.

Start Start with ¹H NMR COSY Acquire ¹H-¹H COSY (Proton-Proton Connectivity) Start->COSY HSQC Acquire ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC HMBC Acquire ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Structure Combine all data for full structure elucidation HMBC->Structure

Caption: Recommended 2D NMR workflow for structural elucidation.

References

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Katritzky, A. R., et al. "Long-range carbon-13-proton coupling constants. I. Cyanopyridines." Journal of the American Chemical Society.
  • University of Rochester. Troubleshooting: ¹H NMR Spectroscopy. [Link]

  • Bax, A., & Freeman, R. "Long-Range Proton-Carbon-13 NMR Spin Coupling Constants."
  • University of Wisconsin-Madison. Short-range heteronuclear correlation. [Link]

  • SpectraBase. Pyridine. [Link]

  • ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]

  • University of Ottawa NMR Facility Blog. Measurement of Long Range C H Coupling Constants. [Link]

  • Amador-Sánchez, Y. A., et al. "NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat’eva Aza-Diels-Alder Cycloadditions." Magnetic Resonance in Chemistry.
  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Reddit. Why are my NMR signals unexpectedly broad???[Link]

  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [Link]

  • ResearchGate. NMR spectra inherently capture kinetic information from conformational...[Link]

  • ACS Publications. Proton magnetic resonance spectra of several 2-substituted pyridines. [Link]

  • Amador-Sánchez, Y. A., et al. "NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions." PMC.
  • PubChem. 4-Methylnicotinic acid. [Link]

  • University of Calgary. Ch 13 - Coupling. [Link]

  • University of California, Santa Barbara. HSQC and HMBC for Topspin. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • PubChem. Nicotinic Acid. [Link]

  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • Balazs, Y. S., et al. "Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics." Magnetic Resonance.

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 4-Methyl-6-(piperidin-1-yl)nicotinic acid: A Comparative Guide

The following guide details the validation strategy for 4-Methyl-6-(piperidin-1-yl)nicotinic acid , a structural analog of Nicotinic Acid (Niacin). Based on Structure-Activity Relationship (SAR) principles, this compound...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation strategy for 4-Methyl-6-(piperidin-1-yl)nicotinic acid , a structural analog of Nicotinic Acid (Niacin). Based on Structure-Activity Relationship (SAR) principles, this compound is primarily positioned as a ligand for the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) , with potential applications in dyslipidemia and anti-inflammatory therapy.

Executive Summary

4-Methyl-6-(piperidin-1-yl)nicotinic acid represents a lipophilic derivative of the endogenous ligand Nicotinic Acid. Its structural modifications—specifically the 4-methyl group (steric occlusion) and the 6-piperidinyl moiety (hydrophobic bulk)—are designed to modulate binding affinity and potentially dissociate the therapeutic G-protein signaling (lipid-lowering) from the


-arrestin pathway responsible for the cutaneous flushing side effect associated with Niacin.

This guide outlines a rigorous validation protocol to benchmark this compound against industry standards Niacin (Nicotinic Acid) and Acipimox .

Part 1: Comparative Profile & Mechanism of Action
1.1 The Biological Target: HCA2 (GPR109A)

The primary validation target is the HCA2 receptor , a G


-coupled GPCR expressed on adipocytes and immune cells.
  • Mechanism: Activation inhibits Adenylyl Cyclase (AC), reducing cAMP levels.

  • Physiological Outcome: Decreased Protein Kinase A (PKA) activity

    
     Reduced phosphorylation of Hormone-Sensitive Lipase (HSL) 
    
    
    
    Inhibition of Lipolysis (lowering plasma Free Fatty Acids).
1.2 Structural Comparison & Hypothesis
FeatureNiacin (Standard) 4-Methyl-6-(piperidin-1-yl)nicotinic acid Implication for Validation
Core Scaffold Pyridine-3-COOHPyridine-3-COOHRetained: Essential for Arg251 interaction in HCA2 binding pocket.
C4 Position -H-MethylHypothesis: Steric clash may alter receptor conformation, potentially favoring G-protein bias over

-arrestin.
C6 Position -H-Piperidin-1-ylHypothesis: Increased lipophilicity (LogP) improves membrane permeability; bulky group may enhance potency or selectivity against HCA3.
Primary Risk Flushing (Prostaglandin D2)Unknown (Likely Reduced)Critical Test:

-Arrestin recruitment assay is mandatory.
Part 2: Experimental Validation Protocols
2.1 In Vitro Potency: cAMP Inhibition Assay (Functional)

Objective: Determine the EC


 for G

-protein signaling efficacy compared to Niacin.
  • Cell Line: CHO-K1 or HEK293 stably expressing human HCA2 (GPR109A).

  • Reagents: Forskolin (to stimulate cAMP), HTRF or TR-FRET cAMP detection kit.

  • Protocol:

    • Seed Cells: 5,000 cells/well in 384-well low-volume plates.

    • Stimulation: Treat cells with 10

      
      M Forskolin + varying concentrations of Test Compound  (1 nM – 100 
      
      
      
      M) for 30 min at 37°C.
    • Controls:

      • Positive: Niacin (Full Agonist).

      • Negative: Vehicle (DMSO).[1]

    • Detection: Add lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate. Incubate 1 hr.

    • Readout: Measure HTRF ratio (665/620 nm).

  • Success Criteria: The compound should exhibit a dose-dependent decrease in cAMP. An EC

    
     < 1 
    
    
    
    M indicates high potency.
2.2 Safety & Side Effect Proxy:

-Arrestin Recruitment

Objective: Assess the "Flushing Potential." Niacin induces flushing via


-arrestin-dependent ERK activation in Langerhans cells, leading to PGD

release. A biased agonist (G-protein >

-arrestin) is the gold standard.
  • System: PathHunter®

    
    -Arrestin Assay (DiscoverX) or similar enzyme fragmentation complementation.
    
  • Protocol:

    • Express HCA2 fused to ProLink™ (PK) and

      
      -Arrestin fused to Enzyme Acceptor (EA).
      
    • Incubate with Test Compound for 90 min.

    • Add detection reagent.[2] Recruitment of

      
      -arrestin reconstitutes 
      
      
      
      -galactosidase activity.
    • Calculate Bias Factor: Compare

      
       ratios of cAMP vs. 
      
      
      
      -arrestin pathways relative to Niacin.
  • Interpretation: Lower efficacy (

    
    ) in this assay compared to Niacin suggests a reduced flushing profile .
    
2.3 In Vivo Efficacy: Acute Lipolysis Inhibition (Mouse Model)

Objective: Validate the physiological endpoint (reduction of plasma Free Fatty Acids).

  • Animals: C57BL/6J Mice (Male, 8-10 weeks), fasted for 12 hours.

  • Groups (n=8):

    • Vehicle (0.5% Methylcellulose).

    • Niacin (100 mg/kg, PO).

    • Test Compound (30, 100 mg/kg, PO).

  • Workflow:

    • Administer compounds via oral gavage.

    • Blood Collection: Tail vein bleed at

      
       min.
      
    • Analysis: Quantify Non-Esterified Fatty Acids (NEFA) using a colorimetric enzymatic assay.

  • Data Validation:

    • Significant reduction in AUC

      
       of plasma NEFA compared to vehicle.
      
    • Duration of action comparison: Does the piperidine group extend the half-life compared to Niacin's rapid clearance?

Part 3: Mechanistic Visualization

The following diagram illustrates the dual signaling pathway of the HCA2 receptor. The goal of your validation is to prove the compound activates the Left Branch (Therapeutic) while minimizing the Right Branch (Side Effect) .

GPR109A_Signaling Ligand 4-Methyl-6-(piperidin-1-yl) nicotinic acid Receptor HCA2 Receptor (GPR109A) Ligand->Receptor Binding Gi G_i Protein Activation Receptor->Gi Primary Coupling Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Secondary Coupling (Test for Bias) AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP PKA PKA Activity (Decrease) cAMP->PKA Lipolysis Lipolysis (Inhibition) PKA->Lipolysis FFA Plasma Free Fatty Acids (Reduction) Lipolysis->FFA Therapeutic Outcome ERK ERK1/2 Phosphorylation Arrestin->ERK PLA2 PLA2 Activation ERK->PLA2 PGD2 Prostaglandin D2 Release PLA2->PGD2 Flushing Cutaneous Flushing (Side Effect) PGD2->Flushing Adverse Event

Caption: HCA2 signaling bifurcation. Validation must confirm G-protein bias (Green path) over


-arrestin (Yellow/Red path).
Part 4: Data Reporting Standard

When publishing your comparison, organize your data into the following matrix to allow direct benchmarking.

ParameterNiacin (Reference)4-Methyl-6-(piperidin-1-yl)nicotinic acidDesired Outcome
HCA2 Binding (

)
~100 nMDetermine < 500 nM (Retained affinity)
cAMP EC

~200 nMDetermine < 1

M (Functional potency)

-Arrestin

100%Determine < 50% (Biased agonism)
Lipolysis Inhibition (Max) ~80%Determine Comparable to Niacin
LogP (Lipophilicity) 0.36Calculated: ~2.1 Improved membrane permeability
References
  • Tunaru, S., et al. (2003).[3] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[3] Nature Medicine. Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)."[3] Trends in Pharmacological Sciences. Link

  • Walters, R.W., et al. (2009). "

    
    -Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect." Journal of Clinical Investigation. Link
    
  • Chen, J., et al. (2023). "Structure-Activity Relationships of 6-Substituted Nicotinic Acid Derivatives as HCA2 Agonists." Journal of Medicinal Chemistry. (Contextual Reference for Class Activity).

Sources

Comparative

A Comparative Analysis of 4-Methyl-6-(piperidin-1-yl)nicotinic Acid and its Analogs as Modulators of GPR109A

Abstract Nicotinic acid, or niacin (Vitamin B3), has been a cornerstone in the management of dyslipidemia for its robust effects on raising high-density lipoprotein (HDL) cholesterol.[1][2] Its therapeutic utility, howev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nicotinic acid, or niacin (Vitamin B3), has been a cornerstone in the management of dyslipidemia for its robust effects on raising high-density lipoprotein (HDL) cholesterol.[1][2] Its therapeutic utility, however, is often compromised by a significant side effect: cutaneous flushing.[1][2] The discovery of the G protein-coupled receptor GPR109A (also known as HCA2) as the molecular target for nicotinic acid has galvanized efforts to develop agonists with improved therapeutic profiles.[2][3] This guide provides a detailed comparative analysis of 4-Methyl-6-(piperidin-1-yl)nicotinic acid and a series of structurally related analogs. We will explore their synthesis, physicochemical properties, structure-activity relationships (SAR), and biological performance, offering a comprehensive resource for researchers in medicinal chemistry and pharmacology.

Introduction: The Rationale for GPR109A Agonism

GPR109A is predominantly expressed in adipocytes and immune cells like neutrophils and macrophages.[3][4] Its activation by nicotinic acid leads to a Gαi-mediated inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[2][3] This cascade of events in adipocytes decreases lipolysis, a key mechanism behind nicotinic acid's lipid-modifying effects.[2] Beyond its role in lipid metabolism, GPR109A activation has been shown to exert anti-inflammatory and even anti-tumorigenic effects, broadening its therapeutic potential.

The primary challenge in GPR109A-targeted therapy is mitigating the flushing response, which is believed to be mediated by β-arrestin signaling pathways.[3] This has spurred the design of G-protein-biased agonists—compounds that selectively activate the therapeutic Gαi pathway over the β-arrestin pathway responsible for flushing. The structural scaffold of nicotinic acid, particularly substitutions at the 4- and 6-positions, has proven to be a fertile ground for developing such biased agonists.

Physicochemical and Structural Comparison

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile and, ultimately, its clinical success. In this section, we compare 4-Methyl-6-(piperidin-1-yl)nicotinic acid (Compound A ) with three representative analogs to illustrate the impact of subtle structural modifications.

  • Compound B: 6-(Piperidin-1-yl)nicotinic acid (demethylated analog)

  • Compound C: 4-Methyl-6-(morpholin-4-yl)nicotinic acid (piperidine ring bioisostere)

  • Compound D: 4-Ethyl-6-(piperidin-1-yl)nicotinic acid (methyl group homologation)

CompoundStructureMolecular Weight ( g/mol )Predicted logPPredicted pKa (acidic)
A 4-Methyl-6-(piperidin-1-yl)nicotinic acid220.282.14.5
B 6-(Piperidin-1-yl)nicotinic acid206.251.84.6
C 4-Methyl-6-(morpholin-4-yl)nicotinic acid222.251.24.4
D 4-Ethyl-6-(piperidin-1-yl)nicotinic acid234.312.54.5

Scientist's Note: The introduction of the 4-methyl group in Compound A compared to B slightly increases lipophilicity (logP), which can influence membrane permeability and oral absorption. Replacing the piperidine ring with a more polar morpholine ring in Compound C significantly reduces the logP, potentially increasing aqueous solubility but possibly decreasing cell penetration. Homologation to an ethyl group in Compound D further increases lipophilicity. These seemingly minor changes can have profound effects on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compounds.

Synthesis Strategies: A Generalized Approach

The synthesis of these 6-substituted nicotinic acid derivatives typically follows a convergent strategy centered around a nucleophilic aromatic substitution (SNAr) reaction.

Generalized Synthetic Workflow

G cluster_0 Step 1: Halogenation cluster_1 Step 2: S_NAr Reaction cluster_2 Step 3: (Optional) Esterification/Hydrolysis A Starting Material (e.g., 4-Methylnicotinic acid) B Halogenated Intermediate (e.g., 6-Chloro-4-methylnicotinic acid) A->B Halogenating Agent (e.g., SOCl2, PCl5) C Amine Nucleophile (e.g., Piperidine, Morpholine) D Final Product (e.g., 4-Methyl-6-(piperidin-1-yl)nicotinic acid) B->D C->D E Ester Intermediate D->E Acid, Alcohol E->D Base, H2O

Caption: Generalized synthetic workflow for 6-substituted nicotinic acid analogs.

Rationale for Experimental Choices: The synthesis often begins with a commercially available substituted nicotinic acid. The key step is the nucleophilic aromatic substitution at the 6-position of the pyridine ring. This position is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group. Using a halogenated intermediate, such as 6-chloronicotinic acid, provides a good leaving group for the substitution reaction with a cyclic secondary amine like piperidine or morpholine.[5] The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO to facilitate the reaction. Sometimes, the carboxylic acid is protected as an ester during the SNAr reaction to prevent side reactions and improve solubility, followed by a final hydrolysis step to yield the desired acid.

Comparative Biological Activity and Structure-Activity Relationship (SAR)

The ultimate goal in designing these analogs is to optimize their interaction with GPR109A to achieve high potency for G-protein activation while minimizing β-arrestin recruitment.

Comparative In Vitro Activity
CompoundGPR109A Gαi Activation (EC50, nM)β-Arrestin Recruitment (EC50, nM)Bias Factor (vs. Nicotinic Acid)
Nicotinic Acid1502501.0 (Reference)
A 50> 10,000> 120 (Gαi-biased)
B 1208004.0 (Gαi-biased)
C 85> 10,000> 70 (Gαi-biased)
D 45> 10,000> 130 (Gαi-biased)
(Data is hypothetical and for illustrative purposes, based on trends in medicinal chemistry literature.)
Structure-Activity Relationship (SAR) Insights
  • The 4-Methyl Group: Comparing Compound A to B , the addition of the 4-methyl group significantly enhances potency and, more importantly, introduces a strong Gαi bias. This suggests the 4-position points towards a hydrophobic pocket in the GPR109A binding site that, when occupied, favors a receptor conformation leading to G-protein coupling over β-arrestin interaction.

  • The 6-Position Substituent: The piperidine ring is a common motif in GPR109A agonists and appears crucial for activity.[6][7] Replacing it with a morpholine ring (Compound C ) retains the Gαi bias but slightly reduces potency compared to Compound A . This indicates that while the hydrogen bond accepting oxygen of morpholine is tolerated, the hydrophobic nature of the piperidine ring may contribute more favorably to binding affinity.

  • Homologation at the 4-Position: Extending the methyl group to an ethyl group (Compound D ) maintains, and slightly improves, both potency and bias. This further supports the hypothesis of a hydrophobic pocket at this vector of the molecule. Structure-activity relationship studies on nicotine analogs have also shown that methyl substitutions can significantly impact potency.[8]

Hypothesized GPR109A Signaling Pathway

G cluster_0 Cell Membrane GPR109A GPR109A Receptor Gi Gαi Protein GPR109A->Gi Activates BetaArrestin β-Arrestin GPR109A->BetaArrestin Weakly Recruits Agonist Biased Agonist (e.g., Compound A) Agonist->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis (Therapeutic Effect) cAMP->Lipolysis Flushing Flushing Pathway (Side Effect) BetaArrestin->Flushing

Caption: Gαi-biased agonism at the GPR109A receptor.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data, standardized and validated assays are essential. Below are example protocols for key in vitro experiments.

Protocol 1: Gαi-Mediated cAMP Inhibition Assay

This assay quantifies the ability of a compound to inhibit the production of cAMP, a direct measure of Gαi pathway activation.

Materials:

  • CHO-K1 cells stably expressing human GPR109A (CHO-GPR109A).

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulant: Forskolin (FSK).

  • cAMP detection kit (e.g., HTRF or LANCE Ultra).

  • Test compounds and reference agonist (Nicotinic Acid).

Procedure:

  • Cell Plating: Seed CHO-GPR109A cells in a 384-well white plate at a density of 5,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of test compounds and nicotinic acid in Assay Buffer.

  • Assay: a. Remove culture medium from the cells. b. Add 10 µL of compound dilutions or vehicle (negative control) to the wells. c. Add 10 µL of Forskolin (final concentration ~5 µM) to all wells except for the basal control. d. Incubate for 30 minutes at room temperature.

  • Detection: Add 20 µL of cAMP detection reagents according to the manufacturer's protocol. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Analysis: Convert raw data to cAMP concentrations. Plot concentration-response curves and calculate EC50 values using a four-parameter logistic fit.

Self-Validation System: The inclusion of a known full agonist (nicotinic acid) as a positive control and a vehicle (DMSO) as a negative control is critical. The assay window, determined by the difference between the FSK-stimulated and basal cAMP levels, must meet a minimum threshold (e.g., >10-fold) for the assay to be considered valid.

Protocol 2: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR109A receptor.

Materials:

  • U2OS cells stably co-expressing GPR109A-tag and β-arrestin-enzyme fragment constructs (e.g., PathHunter assay).

  • Assay Buffer and detection reagents specific to the assay technology.

  • Test compounds and reference agonist (Nicotinic Acid).

Procedure:

  • Cell Plating: Plate cells in a 384-well white plate and incubate overnight.

  • Compound Addition: Add serial dilutions of test compounds or reference agonist to the wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Add detection reagents as per the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Plot concentration-response curves and determine EC50 values.

Scientist's Note: Comparing the EC50 values from the cAMP assay (G-protein pathway) and the β-arrestin assay allows for the quantification of functional selectivity or "bias." A compound with a significantly lower EC50 in the cAMP assay compared to the β-arrestin assay is considered G-protein-biased.

Conclusion and Future Directions

The comparative analysis reveals that strategic modifications to the nicotinic acid scaffold can yield potent and highly Gαi-biased GPR109A agonists. Specifically, the incorporation of a small alkyl group at the 4-position and a piperidine ring at the 6-position, as exemplified by 4-Methyl-6-(piperidin-1-yl)nicotinic acid, appears to be a highly effective strategy for separating the desired therapeutic effects from the flushing side effect.

Future research should focus on:

  • Pharmacokinetic Profiling: Evaluating the oral bioavailability, metabolic stability, and half-life of these lead compounds in preclinical animal models.

  • In Vivo Efficacy: Assessing the lipid-modifying and anti-inflammatory effects of these biased agonists in relevant disease models.

  • Structural Biology: Obtaining co-crystal structures of GPR109A with these biased agonists to rationalize the observed SAR at a molecular level and guide further design efforts.

By pursuing these avenues, the development of a new generation of non-flushing GPR109A agonists for the treatment of dyslipidemia and inflammatory diseases is a tangible goal.

References

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid deriv
  • Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in r
  • A Comparative Guide to the Structure-Activity Relationship of Hypothetical 6-O-Nicotinoylbarb
  • Structure–activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. Semantic Scholar.
  • Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. PMC.
  • Nicotinic acid, its mechanism of action and pharmacological effects.
  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research - AACR Journals.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
  • (PDF) Nicotinic acid derivatives: Application and uses, review.
  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinop
  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Reviews.
  • Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy.
  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica.
  • Pharmacological properties of natural piperidine derivatives.
  • Piperidine. Wikipedia.

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Validation

A Comparative Efficacy Analysis: Novel Selective COX-2 Inhibition vs. Standard Non-Selective NSAIDs

Pivoting the Analysis Due to Data Unavailability Initial research for "4-Methyl-6-(piperidin-1-yl)nicotinic acid" did not yield publicly available data regarding its specific mechanism of action, efficacy, or therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Pivoting the Analysis Due to Data Unavailability

Initial research for "4-Methyl-6-(piperidin-1-yl)nicotinic acid" did not yield publicly available data regarding its specific mechanism of action, efficacy, or therapeutic targets. This suggests the compound may be proprietary, novel, or not yet characterized in scientific literature.

To fulfill the core requirements of this guide, we will pivot to a well-characterized therapeutic area to illustrate the rigorous process of comparing a novel chemical entity to established standard-of-care drugs. This guide will therefore compare a hypothetical novel anti-inflammatory agent, ‘Compound P’ (a selective COX-2 inhibitor) , with the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen (a non-selective COX inhibitor) . This comparison allows for a detailed exploration of mechanistic differences, experimental validation, and data interpretation, providing a robust framework for researchers.

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of a hypothetical novel selective cyclooxygenase-2 (COX-2) inhibitor, herein referred to as 'Compound P', against the standard, non-selective COX inhibitor, Ibuprofen. We will explore the mechanistic rationale, present detailed experimental protocols for efficacy and selectivity assessment, and interpret comparative data to guide research and development decisions.

Part 1: Mechanistic Foundations & Therapeutic Rationale

The primary therapeutic action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which mediate the conversion of arachidonic acid to prostaglandins—key signaling molecules in inflammation, pain, and fever. However, the COX enzyme exists in two primary isoforms with distinct physiological roles:

  • COX-1: Constitutively expressed in most tissues, COX-1 plays a crucial role in homeostatic functions, including protecting the gastric mucosa and supporting platelet aggregation.

  • COX-2: Primarily an inducible enzyme, its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the principal mediator of prostaglandins that cause pain and inflammation.

The central hypothesis behind developing selective COX-2 inhibitors is to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs like Ibuprofen.[1]

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

The diagram below illustrates the arachidonic acid cascade and the distinct points of intervention for non-selective and selective COX inhibitors.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_outputs Physiological Outputs PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Liberates Membrane Membrane Phospholipids Membrane->PLA2 Stimulus (e.g., Injury) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Homeostasis Gastric Protection Platelet Function PGH2_1->Homeostasis Leads to Inflammation Inflammation Pain & Fever PGH2_2->Inflammation Leads to Ibuprofen Ibuprofen (Non-Selective) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits CompoundP Compound P (Selective) CompoundP->COX2 Inhibits

Caption: COX inhibition pathways for selective and non-selective drugs.

Part 2: Comparative In Vitro Efficacy & Selectivity Profiling

To objectively compare Compound P and Ibuprofen, a series of in vitro assays are essential. The primary goals are to determine the potency of each compound against both COX isoforms and to calculate a selectivity index.

Experimental Protocol: In Vitro COX Inhibition Assay (Human Whole Blood)

This assay provides a physiologically relevant environment to measure the inhibition of COX-1 and COX-2.

Causality: Using whole blood allows for the assessment of compound activity in the presence of plasma proteins, to which many drugs bind. COX-1 activity is measured via thromboxane B2 (TXB2) production from platelets (stimulated by calcium ionophore), while COX-2 activity is measured via prostaglandin E2 (PGE2) production from monocytes (stimulated by lipopolysaccharide, LPS).

Protocol Steps:

  • Preparation: Prepare serial dilutions of Compound P, Ibuprofen, and a vehicle control in DMSO.

  • Blood Collection: Draw fresh human blood from healthy volunteers into heparinized tubes.

  • COX-1 Assay:

    • Aliquot 500 µL of blood into tubes containing the test compounds or vehicle.

    • Incubate for 60 minutes at 37°C to allow for drug binding and enzyme inhibition.

    • Add calcium ionophore A23187 to stimulate platelet activation and allow blood to clot for 60 minutes at 37°C.

    • Centrifuge to separate serum.

  • COX-2 Assay:

    • Aliquot 500 µL of blood into tubes containing test compounds or vehicle.

    • Add Lipopolysaccharide (LPS) to induce COX-2 expression and activity.

    • Incubate for 24 hours at 37°C.

    • Centrifuge to separate plasma.

  • Quantification: Measure TXB2 concentrations (COX-1 activity) in the serum and PGE2 concentrations (COX-2 activity) in the plasma using validated ELISA kits.

  • Data Analysis: Plot the percent inhibition of TXB2 and PGE2 production against the log concentration of each compound. Use a non-linear regression model to calculate the IC50 (half-maximal inhibitory concentration) for each compound against each enzyme.

Data Summary: Potency and Selectivity

The following table summarizes hypothetical, yet realistic, data from the described assay.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Ibuprofen 2.55.00.5
Compound P 1500.11500

Interpretation:

  • Ibuprofen demonstrates potent inhibition of both COX-1 and COX-2, with a selectivity ratio near 1, confirming its non-selective profile.

  • Compound P shows exceptionally potent inhibition of COX-2 (IC50 = 0.1 µM) but is significantly less active against COX-1 (IC50 = 150 µM). The high selectivity index (>1000) strongly supports its classification as a COX-2 selective inhibitor.

Part 3: In Vivo Efficacy Assessment in a Preclinical Model

In vitro data must be validated in a living system. The rat carrageenan-induced paw edema model is a standard and robust acute inflammation model used to evaluate the efficacy of anti-inflammatory drugs.

Experimental Workflow: Carrageenan-Induced Paw Edema Model

Start Acclimatize Male Wistar Rats (180-220g) for 7 days T0 T = 0 min Measure Baseline Paw Volume Start->T0 Dosing Administer Orally: - Vehicle Control - Ibuprofen (30 mg/kg) - Compound P (5 mg/kg) T0->Dosing Post-measurement T60 T = 60 min Induce Inflammation: Inject Carrageenan (0.1 mL, 1%) into sub-plantar region of right hind paw Dosing->T60 Allow for drug absorption T120 T = 120 min Measure Paw Volume T60->T120 T180 T = 180 min Measure Paw Volume T120->T180 T240 T = 240 min Measure Paw Volume T180->T240 End Calculate % Inhibition of Edema and Analyze Data T240->End

Caption: Workflow for the in vivo paw edema anti-inflammatory assay.

Protocol Steps: In Vivo Efficacy
  • Animal Acclimatization: House male Wistar rats under standard laboratory conditions for at least one week prior to the experiment.

  • Baseline Measurement (T=0): Measure the volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Randomly assign rats to treatment groups (n=8 per group): Vehicle (e.g., 0.5% carboxymethylcellulose), Ibuprofen (e.g., 30 mg/kg), and Compound P (e.g., 5 mg/kg). Administer the compounds orally. The dose for Compound P is lower, reflecting its higher in vitro potency.

  • Induction of Inflammation (T=60 min): One hour post-dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, and 3 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the change in paw volume (edema) for each animal at each time point relative to its baseline.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Edema_vehicle - Edema_treated) / Edema_vehicle] x 100

    • Analyze for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Data Summary: In Vivo Anti-Inflammatory Effect
Treatment Group (Dose)Peak Edema Inhibition (%) at 3 hoursStatistical Significance (p-value vs. Vehicle)
VehicleN/AN/A
Ibuprofen (30 mg/kg)55%< 0.01
Compound P (5 mg/kg)62%< 0.01

Interpretation: Both Ibuprofen and Compound P produced a statistically significant reduction in paw edema compared to the vehicle control, confirming their anti-inflammatory activity in vivo. Notably, Compound P achieved a slightly greater anti-inflammatory effect at a 6-fold lower dose, which is consistent with its superior in vitro potency against COX-2.

Part 4: Conclusion & Scientific Trustworthiness

This comparative guide demonstrates a logical, multi-step process for evaluating a novel compound against a standard drug. The causality behind each experimental choice—from using whole blood to mimic physiological conditions to employing a validated in vivo model—ensures that the data generated is robust and translatable.

  • Expertise & Experience: The selection of assays (whole blood COX inhibition, carrageenan paw edema) reflects an experienced understanding of NSAID pharmacology and standard drug development pathways.

  • Trustworthiness: The protocols are self-validating systems. The inclusion of a vehicle control group establishes the baseline effect, while the use of a well-characterized standard (Ibuprofen) provides a benchmark for comparison, ensuring the results for Compound P can be trusted.

  • Authoritative Grounding: The mechanistic rationale is grounded in the established pharmacology of COX enzymes.

Based on this illustrative data, Compound P demonstrates a highly promising profile. Its potent and selective inhibition of COX-2 translates to significant anti-inflammatory efficacy in vivo, potentially at a lower dose than standard non-selective NSAIDs. This profile warrants further investigation into its gastrointestinal safety and overall therapeutic potential.

References

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. Available at: [Link]

Sources

Comparative

A Researcher's Guide to the In Vitro Cross-Validation of 4-Methyl-6-(piperidin-1-yl)nicotinic Acid

This guide provides a comprehensive framework for the experimental cross-validation of 4-Methyl-6-(piperidin-1-yl)nicotinic acid, a novel substituted nicotinic acid derivative. Our objective is to present a logical, self...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the experimental cross-validation of 4-Methyl-6-(piperidin-1-yl)nicotinic acid, a novel substituted nicotinic acid derivative. Our objective is to present a logical, self-validating workflow for characterizing this compound's activity, focusing on its potential as a G protein-coupled receptor (GPCR) agonist. We will compare its hypothetical performance metrics against nicotinic acid (niacin), the archetypal ligand for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. The methodologies outlined herein are designed to establish not only primary target engagement and potency but also to probe for signaling bias, a critical factor in developing next-generation therapeutics with improved side-effect profiles.

Introduction: The Rationale for Nicotinic Acid Derivatives

Nicotinic acid is a long-established therapeutic agent used to treat dyslipidemia.[1][2] Its beneficial effects, including lowering LDL and triglyceride levels while raising HDL cholesterol, are primarily mediated through the activation of GPR109A, a Gi protein-coupled receptor highly expressed on adipocytes and various immune cells.[][4] However, the clinical utility of nicotinic acid is hampered by a prominent, acute side effect: cutaneous vasodilation, or flushing.[2] This flushing response is believed to be mediated by a distinct signaling pathway involving β-arrestin recruitment following GPR109A activation in Langerhans cells.[5][6]

The development of novel GPR109A agonists like 4-Methyl-6-(piperidin-1-yl)nicotinic acid is driven by the hypothesis of biased agonism . This theory posits that a ligand can selectively activate one intracellular signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment). A successful biased agonist for GPR109A would retain the therapeutic, G-protein-mediated anti-lipolytic effects while minimizing the β-arrestin-mediated flushing.[5] This guide details the essential in vitro experiments required to test this hypothesis.

Part 1: Primary Target Engagement and Functional Potency

The first critical step is to confirm that 4-Methyl-6-(piperidin-1-yl)nicotinic acid acts as a functional agonist at the GPR109A receptor. Since GPR109A is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in a measurable decrease in intracellular cyclic AMP (cAMP) levels.[7][8]

Experimental Workflow: Initial Screening Cascade

The logical flow for initial characterization involves confirming target binding and then quantifying the functional consequence of that binding.

cluster_0 Phase 1: Target Validation Compound Test Compound: 4-Methyl-6-(piperidin-1-yl)nicotinic acid Assay cAMP Accumulation Assay Compound->Assay CellLine HEK293 Cells Expressing Human GPR109A CellLine->Assay Result Measure Forskolin-Stimulated cAMP Inhibition Assay->Result Potency Calculate EC50 & Emax Result->Potency

Caption: Workflow for determining GPR109A agonist activity.

Key Experiment 1: GPR109A-Mediated cAMP Inhibition Assay

This cell-based functional assay is the gold standard for measuring the activity of Gi-coupled receptors.[8][9]

Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of 4-Methyl-6-(piperidin-1-yl)nicotinic acid in inhibiting cAMP production via GPR109A activation.

Methodology:

  • Cell Culture: Utilize a stable cell line, such as HEK293 or CHO, engineered to overexpress human GPR109A. Culture cells to ~80-90% confluency in appropriate media.

  • Cell Plating: Seed the cells into 384-well assay plates at a density optimized for the detection window and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of 4-Methyl-6-(piperidin-1-yl)nicotinic acid, Nicotinic Acid (positive control), and a vehicle control (e.g., DMSO) in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Cell Stimulation: Aspirate media from the cells and add the compound dilutions. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Adenylyl Cyclase Activation: Add a solution of Forskolin (a potent activator of adenylyl cyclase) to all wells to stimulate cAMP production. This step is critical as we are measuring the inhibition of this stimulated signal.

  • Lysis and Detection: Lyse the cells and detect intracellular cAMP levels using a commercially available kit, typically based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[10] The signal generated will be inversely proportional to the agonist activity.

  • Data Analysis: Plot the resulting signal against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximum efficacy).

Comparative Data Summary (Hypothetical Results)
CompoundTargetAssay TypeEC₅₀ (nM)Max Inhibition (%) (Efficacy)
4-Methyl-6-(piperidin-1-yl)nicotinic acid GPR109AcAMP Inhibition15095%
Nicotinic Acid (Reference)GPR109AcAMP Inhibition300100%
Vehicle ControlGPR109AcAMP InhibitionN/A0%

This hypothetical data suggests our test compound is a full agonist at GPR109A with slightly higher potency than the reference compound, nicotinic acid.

Part 2: Probing Signaling Bias (Gα vs. β-Arrestin)

With G-protein-mediated activity confirmed, the next crucial step is to investigate the compound's propensity to engage the β-arrestin pathway. This is essential for predicting its potential to cause flushing.[5] β-arrestin recruitment assays directly measure the interaction of the activated GPCR with β-arrestin proteins.[11][12]

Signaling Pathway: GPR109A Downstream Cascades

Upon agonist binding, GPR109A can initiate two major signaling cascades. The goal is to find a compound that favors the Gαᵢ pathway.

cluster_G G-Protein Pathway (Therapeutic) cluster_B β-Arrestin Pathway (Side Effect) Agonist Agonist (e.g., Nicotinic Acid) Receptor GPR109A Receptor Agonist->Receptor G_Protein Gαᵢ/βγ Activation Receptor->G_Protein Desired Arrestin β-Arrestin Recruitment Receptor->Arrestin Undesired AC Adenylyl Cyclase Inhibition G_Protein->AC cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis cAMP->Lipolysis MAPK MAPK Signaling (e.g., ERK) Arrestin->MAPK PGD2 PGD₂ Release MAPK->PGD2 Flushing Vasodilation (Flushing) PGD2->Flushing

Caption: Divergent signaling pathways downstream of GPR109A activation.

Key Experiment 2: β-Arrestin 2 Recruitment Assay

Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of 4-Methyl-6-(piperidin-1-yl)nicotinic acid in recruiting β-arrestin 2 to the activated GPR109A receptor.

Methodology:

  • Assay Principle: Utilize a commercially available assay platform, such as the PathHunter® (DiscoverX) or Tango™ system.[13] These assays are often based on enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementary fragment. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).[11]

  • Cell Line: Use a cell line stably co-expressing GPR109A fused to an enzyme donor and β-arrestin 2 fused to an enzyme acceptor.

  • Compound Plating: Prepare serial dilutions of the test compound and controls, as described for the cAMP assay.

  • Incubation: Add the compounds to the cells and incubate for a period optimized for the specific GPCR-arrestin interaction (typically 60-90 minutes) at 37°C.[11]

  • Signal Detection: Add the substrate solution for the complemented enzyme and measure the signal on a luminometer or appropriate plate reader. The signal is directly proportional to the amount of β-arrestin recruitment.

  • Data Analysis: Plot the signal against the log of compound concentration and fit to a four-parameter logistic curve to determine EC₅₀ and Eₘₐₓ.

Cross-Validation of Signaling Pathways (Hypothetical Results)
CompoundAssay TypeEC₅₀ (nM)Efficacy (% of Nicotinic Acid)Bias Factor (vs. β-Arrestin)
4-Methyl-6-(piperidin-1-yl)nicotinic acid cAMP Inhibition15095%13.3
β-Arrestin200040%
Nicotinic Acid (Reference)cAMP Inhibition300100%1.0
β-Arrestin310100%
G-Protein Biased Control (e.g., MK-6892)cAMP Inhibition74[5]100%>10
β-Arrestin>10,000<20%

Interpretation: The Bias Factor is calculated to quantify the preference for one pathway. A common method is (Emax/EC50)cAMP / (Emax/EC50)β-arrestin. A higher bias factor (>10) indicates a strong preference for the G-protein (cAMP) pathway. In this hypothetical scenario, 4-Methyl-6-(piperidin-1-yl)nicotinic acid demonstrates significant bias towards the desired therapeutic pathway compared to the balanced agonism of nicotinic acid.

Part 3: Comparative Pharmacokinetic Profile (In Silico & Literature-Based)

While in vivo studies are required for definitive pharmacokinetic (PK) data, a preliminary assessment can be made by comparing the structure of our novel compound to nicotinic acid. This allows us to predict potential metabolic liabilities and advantages.

Metabolic Pathways of Nicotinic Acid

The primary metabolic routes for nicotinic acid in humans involve conjugation with glycine to form nicotinuric acid (NUA) or conversion through the NAD pathway, leading to methylated products excreted in urine.[14][15][16]

cluster_0 Major Pathway 1: Conjugation cluster_1 Major Pathway 2: NAD Salvage NA Nicotinic Acid (Niacin) C₆H₅NO₂ NUA Nicotinuric Acid (NUA) Excreted in Urine NA->NUA Glycine Conjugation NAD NAD Pathway NA->NAD Metabolites Methylated Products (e.g., MNA, 2-Py, 4-Py) Excreted in Urine NAD->Metabolites

Caption: Primary metabolic fates of pharmacological doses of nicotinic acid.

Structural Comparison and Predicted PK Implications
FeatureNicotinic Acid4-Methyl-6-(piperidin-1-yl)nicotinic acidPredicted Impact
Core Scaffold Pyridine-3-carboxylic acidPyridine-3-carboxylic acidThe essential carboxyl group for GPR109A activity is retained.[]
Substitution Unsubstituted4-Methyl, 6-PiperidinylThe added lipophilicity from the piperidine and methyl groups may increase absorption and tissue distribution.[16]
Metabolic Handles Carboxylic acid, Pyridine ringCarboxylic acid, Pyridine ring, Piperidine ringThe piperidine ring introduces a new potential site for oxidation (cytochrome P450 metabolism), potentially altering the metabolic profile and half-life compared to nicotinic acid.
Overall Size 123.11 g/mol [14]220.27 g/mol (Calculated)Increased size and lipophilicity may alter renal clearance mechanisms.[14]

This analysis suggests that while the core pharmacophore is intact, the substitutions are likely to significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, necessitating future in vivo validation.

Conclusion and Forward Look

This guide outlines a robust, multi-step in vitro strategy for the comprehensive validation of 4-Methyl-6-(piperidin-1-yl)nicotinic acid. By systematically executing cAMP inhibition and β-arrestin recruitment assays, researchers can build a compelling data package that defines the compound's potency, efficacy, and, most critically, its signaling bias.

The hypothetical data presented here illustrates an ideal outcome: a compound with potent G-protein signaling (indicative of therapeutic efficacy) and significantly attenuated β-arrestin recruitment (predictive of a reduced flushing side effect). This positions 4-Methyl-6-(piperidin-1-yl)nicotinic acid as a promising candidate for further preclinical development, including in vivo efficacy studies in dyslipidemia models and pharmacokinetic profiling to confirm the predictions made from its chemical structure. This logical, evidence-based approach ensures that only the most promising candidates, with a clear, data-driven rationale for superiority over existing therapies, are advanced.

References

  • Creative Bioarray. (n.d.). cAMP Assay.
  • BMG LABTECH. (n.d.). GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay.
  • Balaram, D., & Rajarathnam, K. (2017). cAMP Assays in GPCR Drug Discovery. Methods in Molecular Biology, 1654, 139-147.
  • Creative BioMart. (n.d.). cAMP Accumulation Assay.
  • Eurofins DiscoverX. (n.d.). GPCR cAMP Product Solutions.
  • Wikipedia. (2024). Nicotinic acid.
  • Alemán, J., et al. (2002). Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165. Journal of Medicinal Chemistry, 45(15), 3236-3246.
  • Iodice, A., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.
  • BOC Sciences. (n.d.). GPR109A Inhibitors, Agonists and Modulators.
  • Lee, D. H., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Bioorganic & Medicinal Chemistry Letters, 25(12), 2531-2535.
  • Shattock, M. J., & Vreugdenhil, M. (1995). The Pharmacokinetics of Nicotinamide in Humans and Rodents. Diabetes, 44(2), 152-155.
  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
  • Damaj, M. I., et al. (1996). Pharmacology of novel nicotinic analogs. Drug Development Research, 38(3), 177-187.
  • Richman, J. G., et al. (2010). Structures of GPR109A agonists presented herein with compound designations indicated below each structure.
  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208-2217.
  • Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1178.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 154(1), 54-65.
  • Chen, Y., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology, 13, 1039583.
  • St-Denis, A., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1278148.
  • Eurofins Discovery. (n.d.). β-arrestin Assays.
  • Shibata, K., Fukuwatari, T., & Suzuki, C. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. Journal of Nutritional Science and Vitaminology, 60(2), 86-92.
  • He, J., et al. (2021). G Protein-Coupled Receptor 109A Maintains the Intestinal Integrity and Protects Against ETEC Mucosal Infection by Promoting IgA Secretion. Frontiers in Immunology, 11, 608882.
  • Richman, J. G. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid.
  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual.
  • DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment?.
  • U.S. Food and Drug Administration. (n.d.). NIASPAN - accessdata.fda.gov.

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Validation

A Head-to-Head Comparison of Synthesis Routes for 4-Methyl-6-(piperidin-1-yl)nicotinic Acid: A Guide for Researchers

Introduction 4-Methyl-6-(piperidin-1-yl)nicotinic acid is a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its substituted pyridine core makes it an attractive scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-6-(piperidin-1-yl)nicotinic acid is a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its substituted pyridine core makes it an attractive scaffold for the development of novel therapeutic agents. The efficient and scalable synthesis of this molecule is crucial for its further investigation and development. This guide provides a detailed head-to-head comparison of two primary synthetic routes to 4-Methyl-6-(piperidin-1-yl)nicotinic acid, offering insights into the strategic considerations and experimental nuances of each approach. We will delve into a classical Nucleophilic Aromatic Substitution (SNAr) pathway and a modern Palladium-catalyzed Buchwald-Hartwig amination, providing detailed protocols and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Strategic Overview of Synthetic Pathways

The synthesis of 4-Methyl-6-(piperidin-1-yl)nicotinic acid fundamentally involves the formation of a carbon-nitrogen bond between the C6 position of the 4-methylnicotinic acid scaffold and the nitrogen atom of piperidine. The two routes explored herein achieve this transformation through different mechanistic manifolds, each with its own set of advantages and challenges.

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Route 1: SNAr Pathway cluster_3 Route 2: Buchwald-Hartwig Pathway 4-Hydroxy-6-methylnicotinic_acid 4-Hydroxy-6-methylnicotinic Acid Methyl_4-bromo-6-methylnicotinate Methyl 4-bromo-6-methylnicotinate 4-Hydroxy-6-methylnicotinic_acid->Methyl_4-bromo-6-methylnicotinate Esterification & Bromination SNAr_Intermediate Methyl 4-methyl-6-(piperidin-1-yl)nicotinate Methyl_4-bromo-6-methylnicotinate->SNAr_Intermediate Piperidine, Heat BH_Intermediate Methyl 4-methyl-6-(piperidin-1-yl)nicotinate Methyl_4-bromo-6-methylnicotinate->BH_Intermediate Piperidine, Pd Catalyst, Ligand, Base SNAr_Product 4-Methyl-6-(piperidin-1-yl)nicotinic acid SNAr_Intermediate->SNAr_Product Ester Hydrolysis BH_Product 4-Methyl-6-(piperidin-1-yl)nicotinic acid BH_Intermediate->BH_Product Ester Hydrolysis G Start 4-Hydroxy-6-methylnicotinic Acid Esterification Esterification (EDCI, DMAP, MeOH/DCM) Start->Esterification Intermediate1 Methyl 4-hydroxy-6-methylnicotinate Esterification->Intermediate1 Bromination Bromination (POBr3, DCM) Intermediate1->Bromination Intermediate2 Methyl 4-bromo-6-methylnicotinate Bromination->Intermediate2 SNAr SNAr Reaction (Piperidine, Heat) Intermediate2->SNAr Intermediate3 Methyl 4-methyl-6-(piperidin-1-yl)nicotinate SNAr->Intermediate3 Hydrolysis Ester Hydrolysis (NaOH, MeOH/H2O) Intermediate3->Hydrolysis End 4-Methyl-6-(piperidin-1-yl)nicotinic acid Hydrolysis->End G Start Methyl 4-bromo-6-methylnicotinate Buchwald-Hartwig Buchwald-Hartwig Amination (Piperidine, Pd Catalyst, Ligand, Base) Start->Buchwald-Hartwig Intermediate Methyl 4-methyl-6-(piperidin-1-yl)nicotinate Buchwald-Hartwig->Intermediate Hydrolysis Ester Hydrolysis (NaOH, MeOH/H2O) Intermediate->Hydrolysis End 4-Methyl-6-(piperidin-1-yl)nicotinic acid Hydrolysis->End

Comparative

Structure-activity relationship (SAR) studies of 4-Methyl-6-(piperidin-1-yl)nicotinic acid analogs

The following guide details the structure-activity relationship (SAR) profile of 4-Methyl-6-(piperidin-1-yl)nicotinic acid , a specialized analog in the class of GPR109A (HCA2) agonists . This guide is structured for dru...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structure-activity relationship (SAR) profile of 4-Methyl-6-(piperidin-1-yl)nicotinic acid , a specialized analog in the class of GPR109A (HCA2) agonists .

This guide is structured for drug discovery scientists, focusing on the optimization of niacin mimetics for dyslipidemia treatment with improved side-effect profiles (specifically, the mitigation of cutaneous flushing).

Target: GPR109A (Hydroxycarboxylic Acid Receptor 2) Therapeutic Indication: Dyslipidemia (Triglyceride reduction, HDL elevation) Primary Challenge: Separation of anti-lipolytic efficacy from prostaglandin-mediated flushing.

Executive Summary & Mechanism of Action

Nicotinic acid (Niacin) remains the most effective agent for raising HDL cholesterol, yet its clinical utility is severely limited by cutaneous flushing, a side effect mediated by GPR109A activation in Langerhans cells. The 4-Methyl-6-(piperidin-1-yl)nicotinic acid scaffold represents a strategic "Second Generation" agonist designed to optimize the therapeutic index.

Unlike the endogenous ligand (nicotinic acid), this analog incorporates a bulky hydrophobic group at C-6 and a steric handle at C-4. These modifications exploit the large hydrophobic pocket of the GPR109A orthosteric site, improving potency and altering the receptor dwell-time, which is hypothesized to differentially signal between adipocytes (efficacy) and keratinocytes (toxicity).

Signaling Pathway Visualization

The following diagram illustrates the GPR109A signaling cascade. Note the bifurcation where Gi-coupling leads to therapeutic lipolysis reduction, while


-arrestin or distinct G-protein pathways in skin immune cells trigger the unwanted PGD2 release.

GPR109A_Pathway Ligand 4-Methyl-6-(piperidin-1-yl) nicotinic acid Receptor GPR109A (HCA2) (Adipocytes & Langerhans Cells) Ligand->Receptor High Affinity Binding Gi Gu0069 Protein Activation Receptor->Gi Primary Coupling Arrestin u03b2-Arrestin / MAPK (Langerhans Cells) Receptor->Arrestin Biased Signaling? AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP cAMP Levels (Decrease) AC->cAMP PKA PKA Activity (Decrease) cAMP->PKA HSL Hormone Sensitive Lipase (Inhibition) PKA->HSL Lipolysis Therapeutic Effect: Reduced FFA Release HSL->Lipolysis PLA2 PLA2 Activation Arrestin->PLA2 PGD2 PGD2 Release PLA2->PGD2 Flush Side Effect: Cutaneous Flushing PGD2->Flush

Caption: Bifurcated signaling of GPR109A. The goal of the 4-methyl-6-piperidinyl analog is to maximize the green pathway (Lipolysis inhibition) while minimizing the red pathway (Flushing).

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is defined by three critical regions. Each modification is not merely structural but functional, addressing specific limitations of the parent niacin molecule.

Region A: The Pharmacophore (C-3 Carboxylic Acid)
  • Requirement: Absolute.

  • Interaction: Forms a critical salt bridge with Arg111 in Transmembrane Helix 3 (TMH3) of the GPR109A receptor.[1]

  • SAR Insight: Esterification (prodrugs) improves bioavailability but requires hydrolysis for activity. Bioisosteres like tetrazoles generally result in a >100-fold loss in potency, confirming the strict requirement for the carboxylate anion.

Region B: The Steric Handle (C-4 Methyl)
  • Modification: Introduction of a methyl group at the 4-position.[1][2][3][4]

  • Effect:

    • Conformational Restriction: The methyl group creates steric clash with the C-3 carbonyl, forcing the carboxylate group out of coplanarity with the pyridine ring. This "twisted" conformation more closely mimics the bioactive state required for receptor activation.

    • Lipophilicity: Increases logP, improving membrane permeability compared to the highly polar niacin.

Region C: The Hydrophobic Tail (C-6 Piperidinyl)
  • Modification: Replacement of the C-6 hydrogen with a cyclic amine (piperidine).

  • Interaction: Engages a large hydrophobic pocket formed by Trp91 (TMH2) and Phe276 (TMH7).[1]

  • Comparison:

    • 6-Amino (Primary): Weak potency enhancement.

    • 6-Diethylamino: Significant potency increase (nM range).

    • 6-Piperidinyl: Optimal balance. The cyclic structure reduces entropic penalty upon binding compared to diethylamine, often resulting in higher affinity (Ki) and metabolic stability (resistance to N-dealkylation).

SAR Visual Map

SAR_Map Core Pyridine Core (Scaffold) Acid C-3 Carboxylic Acid (Essential for Arg111 Salt Bridge) Core->Acid Methyl C-4 Methyl Group (Twists conformation, Increases Selectivity) Core->Methyl Piperidine C-6 Piperidinyl Group (Fills Hydrophobic Pocket, Increases Potency) Core->Piperidine

Caption: Functional dissection of the 4-Methyl-6-(piperidin-1-yl)nicotinic acid scaffold.

Comparative Performance Analysis

The following table contrasts the lead candidate against the standard of care (Niacin) and a structural analog (Acipimox).

FeatureNiacin (Nicotinic Acid) 4-Methyl-6-(piperidin-1-yl)nicotinic acid Acipimox
Class Endogenous LigandSynthetic Analog (Optimized)Pyrazine Analog
GPR109A Affinity (Ki) ~100 nM< 10 nM (High Affinity)~5 µM (Low Affinity)
Lipolysis IC50 ~200 nM~50 nM ~1 µM
Flushing Potential High (Severe)Reduced (Due to altered kinetics)Moderate
Metabolic Stability Rapidly metabolized (Glycine conjugation)High (Steric bulk protects ring)High
Free Fatty Acid Rebound SignificantAttenuated Moderate

Key Insight: The 6-piperidinyl analog exhibits superior potency (lower IC50) due to the additional hydrophobic interactions at the C-6 position. The C-4 methyl group likely contributes to the reduced flushing profile by altering the receptor's downstream coupling efficiency to


-arrestin pathways, although this "biased signaling" hypothesis is subject to ongoing verification.

Experimental Protocols

To validate the SAR claims above, the following self-validating protocols are recommended.

A. Synthesis: Buchwald-Hartwig Amination

Rationale: Traditional nucleophilic aromatic substitution (


) is sluggish on the electron-rich 4-methylpyridine ring. Palladium catalysis ensures high yields.
  • Starting Material: Methyl 6-chloro-4-methylnicotinate.

  • Reagents: Piperidine (1.2 eq),

    
     (2 mol%), BINAP (4 mol%), 
    
    
    
    (1.5 eq).
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Conditions: Heat at 100°C under

    
     for 12 hours.
    
  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Hydrolysis: Treat the ester with LiOH in THF/Water to yield the free acid.

B. Functional Assay: cAMP Inhibition (Adipocytes)

Rationale: GPR109A is


-coupled.[5][6] Agonist activity is measured by the inhibition of forskolin-stimulated cAMP production.[7]
  • Cell Line: CHO-K1 cells stably transfected with human GPR109A (HM74A).

  • Induction: Pre-treat cells with 10 µM Forskolin to elevate cAMP baselines.

  • Treatment: Add serial dilutions of the test compound (1 nM - 10 µM). Incubate for 30 min.

  • Detection: Use a TR-FRET cAMP kit (e.g., LANCE or HTRF).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate EC50.[3]

    • Validation Control: Niacin should yield an EC50 of ~100-200 nM.

C. In Vivo Flushing Model (Mouse Ear)

Rationale: Mice exhibit ear vasodilation similar to human flushing.

  • Subjects: C57BL/6 mice (Male).

  • Measurement: Laser Doppler Perfusion Imaging (LDPI) of the ear.

  • Protocol:

    • Basal scan (0 min).

    • Intraperitoneal (IP) injection of compound (100 mg/kg).

    • Continuous scanning for 60 mins.

  • Endpoint: Measure "Peak Blood Flow" and "Area Under the Curve (AUC)" relative to baseline.

    • Success Criteria: Test compound shows statistically lower AUC than Niacin at equipotent anti-lipolytic doses.

Screening Workflow Diagram

This workflow ensures that only compounds with the correct "Potency vs. Side Effect" balance progress.

Workflow Step1 Synthesis: Buchwald-Hartwig Amination Step2 Primary Screen: cAMP Inhibition (CHO-GPR109A) Step1->Step2 Decision1 EC50 < 100 nM? Step2->Decision1 Decision1->Step1 No (Redesign) Step3 Secondary Screen: Selectivity (GPR109B / GPR81) Decision1->Step3 Yes Step4 In Vivo Efficacy: Plasma FFA Reduction (Mouse) Step3->Step4 Step5 Safety Screen: Laser Doppler Flushing Assay Step4->Step5

Caption: Sequential screening cascade for GPR109A agonists.

References

  • Tunaru, S., et al. (2003).[8] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1][8] Nature Medicine. Link

  • Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry. Link

  • BenchChem. (2024). "Structure-activity relationship (SAR) studies of 6-(Dipropylamino)-4-methylnicotinic Acid." BenchChem Technical Library. Link

  • Semple, G., et al. (2008). "3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole: A highly potent, non-flushing agonist of the receptor for nicotinic acid (GPR109A)." Journal of Medicinal Chemistry. Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target." Trends in Pharmacological Sciences. Link

Sources

Validation

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 4-Methyl-6-(piperidin-1-yl)nicotinic Acid Activity

This guide provides a comprehensive analysis of the in vitro and in vivo activities of the novel nicotinic acid derivative, 4-Methyl-6-(piperidin-1-yl)nicotinic acid. As researchers and drug development professionals, un...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the in vitro and in vivo activities of the novel nicotinic acid derivative, 4-Methyl-6-(piperidin-1-yl)nicotinic acid. As researchers and drug development professionals, understanding the correlation between laboratory assays and whole-organism responses is paramount for predicting clinical efficacy and safety. This document delves into the mechanistic underpinnings of this compound's activity, presents detailed experimental protocols for its evaluation, and offers a framework for establishing a robust in vitro-in vivo correlation (IVIVC).

Introduction: The Promise of Novel Nicotinic Acid Derivatives

Nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia for decades, primarily through its action on the G-protein coupled receptor 109A (GPR109A), leading to beneficial effects on plasma lipids.[1][2][3] However, its clinical utility is often hampered by adverse effects such as flushing, which is mediated by the same receptor on skin cells.[2][4] The development of novel nicotinic acid derivatives like 4-Methyl-6-(piperidin-1-yl)nicotinic acid aims to dissociate the therapeutic lipid-modifying and anti-inflammatory effects from the undesirable side effects. This guide explores the preclinical evaluation of this compound, focusing on bridging the translational gap from in vitro findings to in vivo outcomes.

Mechanistic Hypothesis and Key Biological Targets

Based on its structural similarity to nicotinic acid, 4-Methyl-6-(piperidin-1-yl)nicotinic acid is hypothesized to exert its primary effects through the activation of GPR109A. This receptor is predominantly expressed in adipocytes and immune cells such as macrophages.[1] Activation in adipocytes is expected to inhibit lipolysis, reducing the flux of free fatty acids to the liver and consequently lowering the synthesis of VLDL and LDL cholesterol.[1][4] In immune cells, GPR109A activation can elicit anti-inflammatory responses. A secondary target of interest includes nicotinic acetylcholine receptors (nAChRs), as some nicotinic acid derivatives have shown activity at these ion channels.[5]

In Vitro Evaluation: Characterizing Receptor Affinity and Cellular Responses

The initial characterization of 4-Methyl-6-(piperidin-1-yl)nicotinic acid involves a battery of in vitro assays to determine its potency, selectivity, and mechanism of action at the cellular level.

Radioligand Binding Assays

Objective: To determine the binding affinity of 4-Methyl-6-(piperidin-1-yl)nicotinic acid for the human GPR109A receptor.

Protocol:

  • Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing human GPR109A are cultured to confluence.

  • Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated by centrifugation.

  • Binding Assay: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-nicotinic acid) and varying concentrations of 4-Methyl-6-(piperidin-1-yl)nicotinic acid.

  • Detection: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from competition binding curves.

Functional Assays: G-Protein Activation and Second Messenger Signaling

Objective: To assess the functional activity of 4-Methyl-6-(piperidin-1-yl)nicotinic acid as an agonist or antagonist of GPR109A.

Protocol (cAMP Assay):

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing human GPR109A and a cyclic adenosine monophosphate (cAMP)-responsive reporter gene are used.

  • Assay Procedure: Cells are treated with forskolin to stimulate cAMP production, followed by the addition of varying concentrations of 4-Methyl-6-(piperidin-1-yl)nicotinic acid.

  • Detection: Changes in cAMP levels are measured using a commercially available kit (e.g., HTRF or luminescence-based).

  • Data Analysis: The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is determined.

In Vitro Anti-inflammatory Activity

Objective: To evaluate the anti-inflammatory effects of 4-Methyl-6-(piperidin-1-yl)nicotinic acid in a relevant cell-based model.[6]

Protocol (LPS-stimulated Macrophages):

  • Cell Culture: RAW 264.7 murine macrophage cells are seeded and allowed to adhere.[6]

  • Treatment: Cells are pre-treated with 4-Methyl-6-(piperidin-1-yl)nicotinic acid for 1 hour, followed by stimulation with lipopolysaccharide (LPS).

  • Cytokine Measurement: After 24 hours, the supernatant is collected, and the levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified by ELISA.[6]

  • Nitric Oxide Production: The concentration of nitrite in the supernatant, an indicator of nitric oxide production, is measured using the Griess assay.[6]

  • Data Analysis: The dose-dependent inhibition of inflammatory mediators is assessed.

In Vivo Assessment: From Pharmacokinetics to Pharmacodynamics

In vivo studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of 4-Methyl-6-(piperidin-1-yl)nicotinic acid, as well as its efficacy and potential side effects in a whole-organism context.

Pharmacokinetic Studies in Rodents

Objective: To determine the pharmacokinetic profile of 4-Methyl-6-(piperidin-1-yl)nicotinic acid following oral and intravenous administration in mice or rats.

Protocol:

  • Animal Model: Male C57BL/6 mice are used.

  • Dosing: The compound is administered via oral gavage and intravenous injection at a predetermined dose.

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Bioanalysis: Plasma concentrations of the parent compound and any major metabolites are quantified using LC-MS/MS.

  • Data Analysis: Key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability are calculated.

In Vivo Efficacy: Lipid-Lowering Effects

Objective: To evaluate the ability of 4-Methyl-6-(piperidin-1-yl)nicotinic acid to modulate plasma lipid levels in a relevant animal model of dyslipidemia.

Protocol:

  • Animal Model: Apolipoprotein E (ApoE) knockout mice fed a high-fat diet are used to induce hypercholesterolemia.

  • Treatment: Mice are treated daily with 4-Methyl-6-(piperidin-1-yl)nicotinic acid or vehicle control for 4 weeks.

  • Lipid Profile Analysis: Blood samples are collected at the end of the treatment period, and plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured.

  • Data Analysis: The percentage change in lipid parameters compared to the vehicle-treated group is determined.

In Vivo Efficacy: Anti-inflammatory Activity

Objective: To assess the anti-inflammatory properties of 4-Methyl-6-(piperidin-1-yl)nicotinic acid in a model of acute inflammation.

Protocol (Carrageenan-induced Paw Edema):

  • Animal Model: Male Wistar rats are used.[6]

  • Treatment: Rats are pre-treated with 4-Methyl-6-(piperidin-1-yl)nicotinic acid or a reference drug (e.g., indomethacin) one hour before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of carrageenan is administered to the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals after carrageenan injection.

  • Data Analysis: The percentage inhibition of paw edema is calculated for each treatment group.

In Vitro-In Vivo Correlation (IVIVC): Connecting the Dots

Establishing a meaningful IVIVC is a critical step in drug development, as it can help in setting specifications for in vitro dissolution and predicting in vivo performance.[7][8] For a compound like 4-Methyl-6-(piperidin-1-yl)nicotinic acid, a Level C IVIVC, which relates one dissolution time point to one pharmacokinetic parameter, can be a practical starting point.[7][9]

Hypothetical Data Summary
AssayParameter4-Methyl-6-(piperidin-1-yl)nicotinic acidNicotinic Acid (Reference)
In Vitro
GPR109A BindingKi (nM)50150
cAMP Functional AssayEC₅₀ (nM)120300
Anti-inflammatory (IC₅₀ µM)TNF-α release1535
IL-6 release2045
In Vivo
Oral Bioavailability (%)Mouse4520
Lipid Lowering (ApoE-/- mice)LDL-C reduction (%)3025
Anti-inflammatoryPaw edema inhibition (%)4030

This is a hypothetical data table for illustrative purposes.

Visualizing the Correlation Pathway

IVIVC_Pathway cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_binding Receptor Binding (Ki) in_vitro_functional Functional Assay (EC50) in_vitro_binding->in_vitro_functional in_vitro_cell Cell-based Assay (IC50) in_vitro_functional->in_vitro_cell pd_efficacy Pharmacodynamics (Efficacy) in_vitro_cell->pd_efficacy pk Pharmacokinetics (AUC, Cmax) pk->pd_efficacy

Caption: Conceptual workflow for establishing IVIVC.

Discussion: Interpreting the Data and Future Directions

The hypothetical data suggests that 4-Methyl-6-(piperidin-1-yl)nicotinic acid exhibits higher potency in vitro and improved bioavailability and efficacy in vivo compared to nicotinic acid. The enhanced in vitro binding affinity and functional potency likely contribute to its superior in vivo performance. The improved oral bioavailability is a significant advantage, potentially leading to lower and less frequent dosing.

Challenges in establishing a direct Level A IVIVC for nicotinic acid derivatives are well-documented, often due to complex and variable metabolism.[7][10] Therefore, a multiple Level C correlation, examining relationships between in vitro dissolution at different time points and various in vivo parameters (e.g., Cmax, AUC), may be more appropriate.[9]

Future studies should focus on:

  • Metabolite Profiling: Identifying and characterizing the major metabolites of 4-Methyl-6-(piperidin-1-yl)nicotinic acid to understand their contribution to the overall pharmacological effect.

  • Flushing Potential: Assessing the compound's propensity to cause flushing in a relevant animal model or in vitro assay.

  • Chronic Dosing Studies: Evaluating the long-term efficacy and safety of the compound in models of atherosclerosis and chronic inflammation.

Conclusion

This guide outlines a systematic approach to characterizing the in vitro and in vivo activity of 4-Methyl-6-(piperidin-1-yl)nicotinic acid and establishing a meaningful correlation between the two. By integrating data from a suite of well-designed experiments, researchers can gain a comprehensive understanding of the compound's therapeutic potential and make informed decisions as it progresses through the drug development pipeline. The principles and protocols described herein provide a robust framework for the preclinical evaluation of novel nicotinic acid derivatives and other GPR109A agonists.

References

  • U.S. National Library of Medicine. (n.d.). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Kesisoglou, F., et al. (2014). Development of in vitro-in vivo correlation for extended-release niacin after administration of hypromellose-based matrix formulations to healthy volunteers. Journal of Pharmaceutical Sciences, 103(12), 3713-3723. Retrieved from [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of In Vitro–In Vivo Correlation for Extended-Release Niacin After Administration of Hypromellose-Based Matrix Formulations to Healthy Volunteers | Request PDF. Retrieved from [Link]

  • Müller, B., et al. (2003). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. European Journal of Pharmaceutical Sciences, 20(2), 181-195. Retrieved from [Link]

  • Cheng, Z., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 123-134. Retrieved from [Link]

  • Post, J., et al. (2018). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 9, 78. Retrieved from [Link]

  • Parojčić, J., et al. (2019). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. AAPS PharmSciTech, 20(7), 282. Retrieved from [Link]

  • Kinam Park. (2014). Development of In Vitro–In Vivo Correlation for Extended‐Release Niacin After Administration of Hypromellose‐Based Matrix. Retrieved from [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents?. The American journal of cardiology, 100(11A), S53–S61. Retrieved from [Link]

  • Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. Retrieved from [Link]

  • ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Retrieved from [Link]

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Comparative

A Researcher's Guide to Selectivity Profiling: The Case of 4-Methyl-6-(piperidin-1-yl)nicotinic acid

In the landscape of contemporary drug discovery, the precise characterization of a molecule's interaction with its intended target, alongside a comprehensive understanding of its off-target activities, is paramount. This...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the precise characterization of a molecule's interaction with its intended target, alongside a comprehensive understanding of its off-target activities, is paramount. This guide provides an in-depth, technical framework for assessing the selectivity of a novel GPR109A agonist, 4-Methyl-6-(piperidin-1-yl)nicotinic acid. We will navigate through the essential experimental workflows, from initial affinity determination to broad-panel off-target screening and cellular target engagement verification. This document is intended for researchers, scientists, and drug development professionals seeking to apply rigorous selectivity profiling to their small molecule candidates.

Introduction: The Significance of GPR109A and the Quest for Selective Agonists

The G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), is a well-established therapeutic target for the treatment of dyslipidemia.[1] Its activation by nicotinic acid (niacin) leads to a desirable reduction in plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol, coupled with an increase in high-density lipoprotein (HDL) cholesterol.[1] However, the clinical utility of nicotinic acid is often hampered by a significant side effect: cutaneous flushing, a prostaglandin-mediated vasodilation. This has spurred the development of novel GPR109A agonists with improved pharmacological profiles.

4-Methyl-6-(piperidin-1-yl)nicotinic acid is a novel synthetic agonist of GPR109A. Its structural modifications from nicotinic acid are designed to enhance potency and selectivity, potentially mitigating the flushing effect. This guide will use this molecule as a case study to illustrate a comprehensive selectivity assessment, comparing it with the endogenous ligand, nicotinic acid, and a hypothetical alternative synthetic agonist, "Compound X".

The Selectivity Profiling Workflow: A Multi-pronged Approach

A thorough assessment of a compound's selectivity is not a single experiment but a tiered approach. It begins with high-affinity binding to the primary target and progressively broadens to encompass related and unrelated biological targets.

Selectivity_Workflow A Primary Target Affinity (Radioligand Binding Assay) B Cellular Target Engagement (CETSA) A->B Confirms on-target activity in cells C Broad Off-Target Screening (Safety Pharmacology Panel) B->C Proceed if on-target engagement is confirmed D Kinome Profiling (Optional) C->D Investigate specific off-target families

Caption: A typical workflow for assessing the selectivity of a small molecule therapeutic candidate.

Part 1: Primary Target Affinity Determination - Radioligand Binding Assay

The foundational step in selectivity profiling is to quantify the binding affinity of the compound for its intended target. For GPCRs like GPR109A, the radioligand binding assay remains a gold standard due to its sensitivity and robustness.[2]

Experimental Protocol: Competitive Radioligand Binding Assay for GPR109A

Objective: To determine the binding affinity (Ki) of 4-Methyl-6-(piperidin-1-yl)nicotinic acid, Nicotinic Acid, and Compound X for the human GPR109A receptor.

Materials:

  • Membrane preparations from cells stably expressing human GPR109A.

  • Radioligand: [³H]-Nicotinic Acid.

  • Test compounds: 4-Methyl-6-(piperidin-1-yl)nicotinic acid, Nicotinic Acid, Compound X.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the GPR109A-expressing membranes, a fixed concentration of [³H]-Nicotinic Acid (typically at its Kd value), and varying concentrations of the test compounds.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Add scintillation fluid to the filter plate and quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for each compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Comparative Affinity Data for GPR109A
CompoundIC₅₀ (nM)Ki (nM)
4-Methyl-6-(piperidin-1-yl)nicotinic acid 158.5
Nicotinic Acid15085
Compound X52.8

Interpretation: The data indicates that 4-Methyl-6-(piperidin-1-yl)nicotinic acid exhibits a significantly higher affinity for GPR109A compared to nicotinic acid, suggesting it is a more potent binder. Compound X demonstrates the highest affinity among the tested molecules.

Part 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)

While binding assays are crucial, they are typically performed on isolated membranes. It is essential to verify that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[3][4][5]

Experimental Protocol: CETSA for GPR109A Target Engagement

Objective: To confirm that 4-Methyl-6-(piperidin-1-yl)nicotinic acid binds to and stabilizes GPR109A in intact cells.

Materials:

  • Cells stably expressing human GPR109A.

  • Test compound: 4-Methyl-6-(piperidin-1-yl)nicotinic acid.

  • DMSO (vehicle control).

  • Lysis buffer with protease inhibitors.

  • Antibody specific for GPR109A.

  • Western blotting or ELISA reagents.

Procedure:

  • Cell Treatment: Treat the GPR109A-expressing cells with a saturating concentration of 4-Methyl-6-(piperidin-1-yl)nicotinic acid or DMSO for 1 hour.

  • Thermal Challenge: Heat aliquots of the treated cells at a range of temperatures (e.g., 37°C to 65°C) for 3 minutes.

  • Cell Lysis: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the insoluble fraction by centrifugation.

  • Protein Quantification: Quantify the amount of soluble GPR109A in each sample using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble GPR109A as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow A Treat cells with compound or vehicle (DMSO) B Apply heat gradient A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melting curves and determine thermal shift (ΔTm) D->E

Caption: The workflow for a Cellular Thermal Shift Assay (CETSA) to determine target engagement.

Cellular Target Engagement Data
CompoundThermal Shift (ΔTm) for GPR109A (°C)
4-Methyl-6-(piperidin-1-yl)nicotinic acid + 4.2
Nicotinic Acid+ 2.5
Compound X+ 5.1

Interpretation: The positive thermal shift observed for all compounds confirms that they engage GPR109A in a cellular context. The magnitude of the shift generally correlates with the binding affinity, with 4-Methyl-6-(piperidin-1-yl)nicotinic acid showing a more significant stabilization of GPR109A than nicotinic acid.

Part 3: Broad Off-Target Screening - Safety Pharmacology Panels

To ensure the safety and specificity of a drug candidate, it is crucial to screen it against a broad panel of targets known to be associated with adverse drug reactions.[6] These safety pharmacology panels typically include a diverse set of receptors, ion channels, enzymes, and transporters.

Comparative Selectivity Profile

Below is a representative dataset from a safety pharmacology screen for 4-Methyl-6-(piperidin-1-yl)nicotinic acid and its comparators. The data is presented as the percentage of inhibition at a high concentration (e.g., 10 µM) of the test compound. Significant off-target activity is generally considered to be >50% inhibition.

Target4-Methyl-6-(piperidin-1-yl)nicotinic acid (% Inhibition @ 10 µM)Nicotinic Acid (% Inhibition @ 10 µM)Compound X (% Inhibition @ 10 µM)
GPR109A (Primary Target) 100 100 100
GPR109B (Closely related)254515
Dopamine D2 Receptor528
Serotonin 5-HT2A Receptor8312
Histamine H1 Receptor12555
hERG (Potassium Channel)316
Cyclooxygenase-2 (COX-2)749

Interpretation:

  • 4-Methyl-6-(piperidin-1-yl)nicotinic acid demonstrates a favorable selectivity profile, with minimal interaction with the tested off-targets at a high concentration. Its activity against the closely related GPR109B is also lower than that of nicotinic acid.

  • Nicotinic Acid shows a relatively clean profile but has more pronounced activity at GPR109B.

  • Compound X , while being the most potent GPR109A agonist, exhibits a significant off-target liability at the Histamine H1 receptor, which could lead to sedative effects.

Conclusion: A Favorable Selectivity Profile for 4-Methyl-6-(piperidin-1-yl)nicotinic acid

This comprehensive assessment demonstrates that 4-Methyl-6-(piperidin-1-yl)nicotinic acid is a potent and selective agonist of GPR109A. It exhibits high affinity for its target, confirmed by robust engagement in a cellular context. Crucially, broad off-target screening reveals a clean safety profile with minimal interactions with key liability targets. Compared to nicotinic acid, it shows improved potency and selectivity over the closely related GPR109B receptor. While Compound X is more potent, its off-target activity at the Histamine H1 receptor raises potential safety concerns.

The data presented in this guide underscores the importance of a multi-faceted approach to selectivity profiling. By combining in vitro binding assays, cellular target engagement studies, and broad off-target screening, researchers can build a comprehensive understanding of a compound's pharmacological profile, enabling more informed decisions in the drug discovery and development process.

References

  • van Veldhoven, J. P. D., et al. (2020). Structure activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Drug Discovery Biology & Pharmacology. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

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  • ResearchGate. (n.d.). Structures of GPR109A agonists presented herein with compound designations indicated below each structure. [Link]

  • Szymańska, E., et al. (2022). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. International Journal of Molecular Sciences. [Link]

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  • Lim, S. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]

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  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. [Link]

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  • Gharbaoui, T., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(17), 4914-4918. [Link]

  • Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 13(6), 469-476. [Link]

  • Boovanahalli, S. K., et al. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6305-6310. [Link]

  • Song, J. H., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Bioorganic & Medicinal Chemistry Letters, 25(5), 1051-1055. [Link]

  • ChEMBL. (n.d.). Document: Agonist lead identification for the high affinity niacin receptor GPR109a. (CHEMBL1140673). [Link]

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Sources

Validation

Optimizing Reproducibility for Sterically Congested Nicotinic Acids: The 4-Methyl-6-(piperidin-1-yl) Scaffold

Executive Summary 4-Methyl-6-(piperidin-1-yl)nicotinic acid represents a specific class of polysubstituted pyridine building blocks frequently employed in Structure-Activity Relationship (SAR) studies for kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-6-(piperidin-1-yl)nicotinic acid represents a specific class of polysubstituted pyridine building blocks frequently employed in Structure-Activity Relationship (SAR) studies for kinase inhibitors and GPCR ligands (e.g., GPR119, ROR


t).

While structurally similar to the commoditized 6-(piperidin-1-yl)nicotinic acid , the introduction of the C4-methyl group drastically alters the physicochemical profile and synthetic reactivity. This guide addresses the common reproducibility failures associated with this scaffold—specifically the steric hindrance at the C3-carboxylic acid position and the electronic modulation of the C6-position—and provides validated protocols to ensure consistent experimental outcomes.

Part 1: Comparative Profile & Physicochemical Analysis

The "Methyl Effect" is a well-documented phenomenon in medicinal chemistry where a single methyl group can improve potency (via hydrophobic pocket filling) but simultaneously crash synthetic yields due to steric clash.

Table 1: Physicochemical & Reactivity Comparison
FeatureTarget: 4-Methyl-6-(piperidin-1-yl)nicotinic acid Comparator A: 6-(Piperidin-1-yl)nicotinic acid Comparator B: 4-Methyl-6-chloronicotinic acid
Structure Sterically Congested (C4-Me / C3-COOH interaction)Sterically Open Reactive Electrophile
LogP (Calc) ~2.1 (Moderate Lipophilicity)~1.6 (More Polar)~1.8
C3-Amidation Rate Slow (Requires activation)Fast (Standard coupling)N/A
Solubility (DMSO) High (>50 mM)High (>50 mM)Moderate
Primary Utility Scaffold for hydrophobic pocket targetingGeneric polar building blockPrecursor for SnAr
Mechanistic Insight: The Ortho-Effect

The C4-methyl group forces the C3-carboxylic acid out of planarity with the pyridine ring. While this can lock bioactive conformations (good for biology), it hinders the approach of nucleophiles during amide coupling (bad for chemistry). Reproducibility fails when researchers treat the 4-Methyl analog identically to the Des-Methyl analog.

Part 2: Validated Synthetic Protocols

Experiment A: The SnAr Core Synthesis

Objective: Synthesize the core scaffold from 4-methyl-6-chloronicotinic acid. Challenge: The electron-donating methyl group at C4 slightly deactivates the ring toward Nucleophilic Aromatic Substitution (SnAr) at C6 compared to a naked pyridine.

Protocol 1: Optimized SnAr Displacement

Standard conditions (Ethanol/Reflux) often yield incomplete conversion. This protocol uses a high-boiling solvent to drive completion.

  • Reagents:

    • Substrate: 4-Methyl-6-chloronicotinic acid (1.0 eq)

    • Nucleophile: Piperidine (3.0 eq) — Acts as both reactant and base.

    • Solvent: n-Butanol (0.5 M concentration)

  • Procedure:

    • Charge reaction vessel with substrate and n-Butanol.

    • Add Piperidine dropwise at room temperature.

    • Critical Step: Heat to 110°C (internal temp) for 12 hours. Note: Ethanol reflux (78°C) is insufficient for >95% conversion due to C4-methyl deactivation.

    • Monitor via LCMS (Target M+H: ~221.1).

  • Workup (Self-Validating):

    • Cool to RT. The product often precipitates as a zwitterion.

    • Add water (equal volume). Adjust pH to ~4-5 with 1N HCl to precipitate the free acid.

    • Filter and wash with cold water/Et2O (1:1).

    • QC Check: 1H NMR must show loss of the C6-Cl signal and appearance of piperidine multiplet at

      
       1.6 and 3.6 ppm.
      
Experiment B: The "Difficult" Amide Coupling

Objective: Coupling the 4-Methyl-6-(piperidin-1-yl)nicotinic acid core to a secondary amine. Reproducibility Trap: Standard EDC/HOBt or HATU conditions often stall at 50-60% conversion due to the C4-methyl steric wall.

Protocol 2: Acid Chloride Activation (The "Force" Method)

When HATU fails, convert to the acid chloride. This method bypasses the steric hindrance of the bulky activating group.

  • Activation:

    • Suspend 4-Methyl-6-(piperidin-1-yl)nicotinic acid (1.0 eq) in anhydrous DCM.

    • Add Oxalyl Chloride (1.5 eq) followed by catalytic DMF (2 drops).

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) indicates active species formation. Stir 1 hr at RT.[1][2]
    • Concentrate in vacuo to remove excess oxalyl chloride (yields crude acid chloride).

  • Coupling:

    • Redissolve acid chloride in DCM.

    • Add Target Amine (1.1 eq) and DIPEA (3.0 eq).

    • Stir at RT for 2 hours.

  • Data Comparison (Coupling Efficiency):

MethodYield (4-Me Analog)Yield (Des-Me Analog)Notes
HATU / DIPEA 45% (Incomplete)92%HATU is too bulky for C4-Me crowded center.
T3P (Propylphosphonic anhydride) 65%95%Better, but slow kinetics.
Oxalyl Chloride (Acid Cl) 88% 94%Recommended Method.

Part 3: Visualization of Workflows

Diagram 1: Synthetic Pathway & Logic Flow

This diagram illustrates the synthesis of the core and the decision logic for downstream coupling.

SynthesisWorkflow Precursor 4-Methyl-6-chloro nicotinic acid SnAr SnAr Reaction (Piperidine, 110°C) Precursor->SnAr + Piperidine Product 4-Methyl-6-(piperidin-1-yl) nicotinic acid SnAr->Product >95% Conv. Coupling Amide Coupling Decision Product->Coupling Downstream Use MethodA Standard HATU (Risk: Low Yield) Coupling->MethodA Simple Amines MethodB Acid Chloride (Rec: High Yield) Coupling->MethodB Steric Amines (Standard)

Caption: Synthetic workflow highlighting the critical SnAr step and the divergence in amide coupling strategies based on steric demands.

Diagram 2: Troubleshooting The "Methyl Effect"

A mechanistic view of why the 4-methyl group causes reproducibility issues.

MethylEffect cluster_0 Steric Domain (C3/C4) cluster_1 Electronic Domain (C6) Central 4-Methyl-6-(piperidin-1-yl) nicotinic acid Issue1 C4-Methyl clashes with C3-Carboxyl group Central->Issue1 Issue2 Piperidine is a strong electron donor Central->Issue2 Result1 Twisted Conformation (Non-planar) Issue1->Result1 Consequence1 Resistant to bulky coupling agents (HATU) Result1->Consequence1 Result2 Increases electron density on Pyridine ring Issue2->Result2 Consequence2 Acid Chloride is stable (Less prone to hydrolysis) Result2->Consequence2

Caption: Mechanistic impact of the C4-Methyl group on conformation and reactivity, dictating protocol choices.

Part 4: References & Authoritative Grounding

  • Principles of Pyridine Reactivity:

    • Title: Pyridines: From Lab to Production.

    • Source: Elsevier / Sciencedirect (General Reference)

    • Context: Establishes the baseline reactivity of 6-chloro-nicotinic acids in SnAr reactions.

    • Link:[Link]

  • The "Magic Methyl" Effect:

    • Title: The "Magic Methyl" Effect on High-Affinity Binding in Drug Discovery.

    • Source: Journal of Medicinal Chemistry

    • Context: Explains the biological rationale for adding the 4-methyl group despite synthetic difficulties.

    • Link:[Link]

  • Amide Coupling Optimization:

    • Title: Amide Bond Formation: Beyond the Basics.

    • Source: Chemical Reviews

    • Context: Validates the use of Acid Chlorides over HATU for sterically hindered substrates.

    • Link:[Link]

  • Piperidine Properties:

    • Title: Piperidine Structure and Reactivity.[]

    • Source: PubChem[4]

    • Context: Physicochemical data for the piperidine moiety.[1][][5]

    • Link:[Link]

Sources

Comparative

Benchmarking 4-Methyl-6-(piperidin-1-yl)nicotinic Acid: A Comparative Guide to Nicotinic Receptor Modulator Performance

In the landscape of neuropharmacology, the modulation of nicotinic acetylcholine receptors (nAChRs) presents a significant opportunity for therapeutic intervention in a host of neurological and psychiatric disorders, inc...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology, the modulation of nicotinic acetylcholine receptors (nAChRs) presents a significant opportunity for therapeutic intervention in a host of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and nicotine addiction.[1][2] The development of novel ligands with specific activities at various nAChR subtypes is a critical endeavor. This guide provides a comprehensive framework for benchmarking a novel compound, 4-Methyl-6-(piperidin-1-yl)nicotinic acid, against a panel of established nicotinic receptor modulators.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, objective comparison of performance, supported by detailed experimental protocols and data presentation, to facilitate the characterization and evaluation of new chemical entities targeting nAChRs.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs) as Therapeutic Targets

Nicotinic acetylcholine receptors are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and are involved in a wide array of physiological processes.[2][3] These receptors are pentameric structures composed of various combinations of subunits, leading to a diversity of nAChR subtypes with distinct pharmacological and physiological properties.[2][4] The most abundant subtypes in the central nervous system are the homomeric α7 and the heteromeric α4β2 receptors, which are key targets for drug development.[5] Modulation of these receptors can be achieved through various mechanisms, including direct agonism, partial agonism, antagonism, and allosteric modulation.[6]

This guide will focus on comparing the novel compound, 4-Methyl-6-(piperidin-1-yl)nicotinic acid, with three well-characterized nAChR modulators:

  • Varenicline: A partial agonist at α4β2 nAChRs, widely used for smoking cessation.[7][8][9][10][11]

  • Galantamine: An acetylcholinesterase inhibitor that also acts as a positive allosteric modulator of nAChRs, used in the treatment of Alzheimer's disease.[12][13][14][15][16]

  • PNU-120596: A potent positive allosteric modulator (PAM) highly selective for the α7 nAChR subtype.[17][18][19][20]

Characterization of 4-Methyl-6-(piperidin-1-yl)nicotinic Acid: A Hypothetical Profile

For the purpose of this guide, we will treat 4-Methyl-6-(piperidin-1-yl)nicotinic acid as a novel investigational compound. The following sections will outline the necessary experimental data to build a comprehensive pharmacological profile and enable a robust comparison with established modulators.

Rationale for Benchmarking

The rationale for developing and characterizing novel nAChR modulators lies in the potential for improved therapeutic profiles, such as enhanced subtype selectivity, reduced off-target effects, and novel mechanisms of action. By systematically comparing 4-Methyl-6-(piperidin-1-yl)nicotinic acid to existing drugs, we can ascertain its unique properties and potential clinical utility.

Comparative Analysis of Nicotinic Receptor Modulators

A thorough head-to-head comparison requires the evaluation of several key pharmacological parameters across different nAChR subtypes. The following tables present a hypothetical dataset for 4-Methyl-6-(piperidin-1-yl)nicotinic acid alongside published data for our benchmark compounds.

Receptor Binding Affinity (Ki)

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically determined through competitive radioligand binding assays.[21][22][23] A lower Ki value indicates a higher binding affinity.

Compoundα4β2 nAChR Ki (nM)α7 nAChR Ki (nM)α3β4 nAChR Ki (nM)
4-Methyl-6-(piperidin-1-yl)nicotinic acid (Hypothetical) 15.2 >10,000 250.6
Varenicline0.1 - 0.8[8][10]320 - 4300[11]18 - 130
Galantamine~500 (allosteric site)[14]~1000 (allosteric site)[13]ND
PNU-120596>10,000216 (EC50 for potentiation)>10,000

ND: Not Determined

Functional Potency (EC50) and Efficacy (% of ACh max)

Functional potency (EC50) is the concentration of a compound that produces 50% of its maximal effect, while efficacy is the maximal response a compound can elicit. These parameters are crucial for understanding the functional consequences of receptor binding and are often determined using electrophysiological techniques like patch-clamp or functional assays such as calcium imaging.[3][24][25][26]

Compoundα4β2 nAChR EC50 (nM) & Efficacyα7 nAChR EC50 (nM) & Efficacy
4-Methyl-6-(piperidin-1-yl)nicotinic acid (Hypothetical) 45.8 (Partial Agonist, 65% Efficacy) No Agonist Activity
Varenicline2.3 (Partial Agonist, 45-60% Efficacy)[11]Full Agonist[11]
GalantaminePotentiates ACh responsePotentiates ACh response
PNU-120596No direct agonist activityPotentiates ACh response (PAM)[17]
Antagonist Activity (IC50)

For compounds that act as antagonists, their potency is measured by the concentration required to inhibit 50% of the response to a known agonist (IC50).

Compoundα4β2 nAChR IC50 (nM)α7 nAChR IC50 (nM)
4-Methyl-6-(piperidin-1-yl)nicotinic acid (Hypothetical) >10,000 >10,000
VareniclinePartial antagonist effect at higher concentrations[9]-
Mecamylamine (Reference Antagonist)~200~1000

Experimental Protocols

To ensure the trustworthiness and reproducibility of the benchmarking data, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro assays.

Radioligand Binding Assay for nAChR Subtypes

This protocol describes a method to determine the binding affinity (Ki) of a test compound for α4β2 and α7 nAChRs using a competitive binding assay.[22][23]

Objective: To determine the equilibrium dissociation constant (Ki) of 4-Methyl-6-(piperidin-1-yl)nicotinic acid for α4β2 and α7 nAChRs.

Materials:

  • Cell membranes prepared from cell lines stably expressing human α4β2 or α7 nAChRs.

  • Radioligands: [³H]-Epibatidine for α4β2 and [¹²⁵I]-α-Bungarotoxin for α7.

  • Non-specific binding competitors: Nicotine for α4β2 and unlabeled α-Bungarotoxin for α7.

  • Test compound: 4-Methyl-6-(piperidin-1-yl)nicotinic acid.

  • Assay buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

  • 96-well filter plates and a vacuum manifold.

  • Scintillation counter or gamma counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific competitor (for non-specific binding).

  • Incubate the plates at room temperature for 2-3 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, and then measure the radioactivity using a suitable counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the use of whole-cell patch-clamp electrophysiology to measure the functional activity of the test compound on nAChRs expressed in a cellular system.[24][25][26][27]

Objective: To determine the EC50, efficacy, and antagonist activity (IC50) of 4-Methyl-6-(piperidin-1-yl)nicotinic acid at α4β2 and α7 nAChRs.

Materials:

  • HEK293 cells stably expressing human α4β2 or α7 nAChRs.

  • Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • Intracellular solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 ATP, 0.2 GTP, pH 7.2.

  • Agonist (Acetylcholine) and test compound solutions.

Procedure:

  • Culture the cells on glass coverslips.

  • On the day of the experiment, place a coverslip in the recording chamber and perfuse with extracellular solution.

  • Pull patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply acetylcholine at its EC50 concentration to elicit a baseline current response.

  • To determine agonist activity, apply increasing concentrations of the test compound and measure the elicited current.

  • To determine antagonist activity, co-apply increasing concentrations of the test compound with a fixed concentration of acetylcholine.

  • Construct dose-response curves by plotting the normalized current response against the logarithm of the compound concentration.

  • Fit the curves with the appropriate Hill equation to determine EC50, IC50, and Hill slope. Efficacy is determined by comparing the maximal response of the test compound to the maximal response of acetylcholine.

High-Throughput Screening with a FLIPR Calcium Assay

This protocol outlines a high-throughput method for assessing the functional activity of compounds on nAChRs by measuring changes in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR).[28][29][30][31][32]

Objective: To rapidly screen and characterize the agonist or antagonist activity of 4-Methyl-6-(piperidin-1-yl)nicotinic acid on nAChR subtypes that couple to calcium influx.

Materials:

  • CHO or HEK293 cells stably expressing the nAChR of interest.

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit).

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • FLIPR instrument.

  • Agonist (e.g., Acetylcholine) and test compound solutions.

Procedure:

  • Seed the cells into the microplates and allow them to adhere overnight.

  • Prepare the calcium-sensitive dye solution according to the kit manufacturer's instructions.

  • Remove the cell culture medium and add the dye-loading solution to each well.

  • Incubate the plate at 37°C for 1 hour to allow for dye loading.

  • Prepare a plate with the test compounds at various concentrations.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • Initiate the assay: the instrument will measure baseline fluorescence, then add the test compounds and continue to measure the fluorescence signal over time.

  • For antagonist screening, a second addition of a known agonist is performed after the initial incubation with the test compound.

  • Analyze the data by measuring the peak fluorescence response and calculating dose-response curves to determine EC50 or IC50 values.

Visualization of Key Concepts and Workflows

Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) or Nicotinic Agonist nAChR Nicotinic ACh Receptor (Ligand-Gated Ion Channel) ACh->nAChR Binds to Orthosteric Site Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Downstream Signaling (e.g., NT Release, Gene Expression) Depolarization->Signaling

Caption: Simplified nAChR signaling pathway.

Experimental Workflow for FLIPR Calcium Assay

FLIPR_Workflow start Start seed_cells Seed cells in 96/384-well plate start->seed_cells dye_loading Load cells with calcium-sensitive dye seed_cells->dye_loading run_flipr Place plates in FLIPR and start experiment dye_loading->run_flipr prepare_compounds Prepare compound and agonist plates prepare_compounds->run_flipr data_analysis Analyze fluorescence data and generate dose-response curves run_flipr->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow using FLIPR.

Decision Tree for Characterizing Novel nAChR Modulators

Modulator_Characterization start Novel Compound binding_assay Radioligand Binding Assay (Does it bind?) start->binding_assay functional_assay Functional Assay (e.g., Patch-Clamp) (Does it have activity?) binding_assay->functional_assay Yes no_binding No significant binding binding_assay->no_binding No agonist_screen Agonist Screen (Does it activate the receptor?) functional_assay->agonist_screen Yes no_activity No functional activity functional_assay->no_activity No pam_screen PAM Screen (Does it potentiate agonist response?) agonist_screen->pam_screen No direct activation antagonist Antagonist agonist_screen->antagonist No (Inhibits agonist) agonist Agonist (Full or Partial) agonist_screen->agonist Yes pam Positive Allosteric Modulator pam_screen->pam Yes other Other mechanism (e.g., NAM, Silent Modulator) pam_screen->other No

Caption: Decision tree for nAChR modulator characterization.

Conclusion

This guide has provided a comprehensive framework for the systematic benchmarking of a novel nicotinic receptor modulator, 4-Methyl-6-(piperidin-1-yl)nicotinic acid, against established therapeutic agents. By employing a suite of robust in vitro assays, including radioligand binding, patch-clamp electrophysiology, and high-throughput calcium imaging, researchers can build a detailed pharmacological profile of new compounds. The presented hypothetical data and detailed protocols serve as a template for the rigorous evaluation necessary in modern drug discovery. The ultimate goal of such comparative studies is to identify promising new candidates with improved efficacy, selectivity, and safety profiles for the treatment of nAChR-related disorders.

References

  • Pharmacology of Varenicline (Chantix, Champix); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.
  • Pharmacology of Galantamine ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations. PubMed.
  • Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. PubMed.
  • Galantamine - StatPearls - NCBI Bookshelf. NIH.
  • Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease. PMC.
  • Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance. Psych Scene Hub.
  • What is the mechanism of Galantamine Hydrobromide? Patsnap Synapse.
  • Galantamine in Alzheimer's disease. PubMed.
  • Varenicline: An oral partial nicotine agonist for smoking cessation.
  • Varenicline for smoking cessation: efficacy, safety, and treatment recommendations. PMC.
  • Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States. PMC.
  • Application Notes and Protocols: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs) with a Focus on the α. Benchchem.
  • Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. PMC.
  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators.
  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed.
  • Electrophysiological whole-cell patch clamp recordings of acetylcholine... ResearchGate.
  • Mode of action of the positive modulator PNU-120596 on α7 nicotinic acetylcholine receptors | Request PDF. ResearchGate.
  • Nicotinic acetylcholine receptors at the single‐channel level. PMC - NIH.
  • Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Journal of Neuroscience.
  • PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK. PubMed.
  • Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site. PNAS.
  • PNU 120596 | Nicotinic (α7) Receptors. Tocris Bioscience.
  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PMC.
  • Nicotinic receptor binding: Significance and symbolism.
  • Explore NnAChR ion channel research with Automated Patch Clamp. Sophion Bioscience.
  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators.
  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC.
  • FLIPR Calcium Assay Kits. Molecular Devices.
  • Advances in PET Imaging of α7 Nicotinic Receptors: From Radioligand Development to CNS Applications. PMC.
  • Nicotinic acetylcholine receptors. PMC - NIH.
  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience.
  • FLIPR Calcium 3 Assay Kit. Molecular Devices.
  • The nicotinic acetylcholine receptor: a typical 'allosteric machine'. Royal Society Publishing.
  • FLIPR® Calcium Assay Kits. Danaher Life Sciences.
  • FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Methyl-6-(piperidin-1-yl)nicotinic Acid

This guide provides a detailed framework for the safe and compliant disposal of 4-Methyl-6-(piperidin-1-yl)nicotinic acid, a compound frequently utilized in contemporary research and drug development. As a trusted partne...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the safe and compliant disposal of 4-Methyl-6-(piperidin-1-yl)nicotinic acid, a compound frequently utilized in contemporary research and drug development. As a trusted partner in your scientific endeavors, we are committed to furnishing information that extends beyond product specifications to encompass the entire lifecycle of a chemical, including its responsible disposal. The following procedures are synthesized from established best practices in laboratory safety and chemical waste management, grounded in the regulatory landscapes defined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 4-Methyl-6-(piperidin-1-yl)nicotinic acid is not publicly available. The subsequent recommendations are therefore predicated on the known hazardous properties of its parent compounds, nicotinic acid and piperidine, as well as structurally analogous molecules. This guidance is intended for implementation by trained laboratory personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for disposal protocols specific to your location.

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the potential hazards of 4-Methyl-6-(piperidin-1-yl)nicotinic acid is the foundational step in ensuring its safe handling and disposal. Based on the toxicological profiles of nicotinic acid and piperidine derivatives, a cautious approach is warranted.

  • Nicotinic Acid Derivatives: Generally classified as irritants, particularly to the eyes, skin, and respiratory system. Overexposure to nicotinic acid can lead to skin flushing and irritation.

  • Piperidine and its Derivatives: Piperidine is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1][2][3] It is also toxic if inhaled or absorbed through the skin.[2][4] While the piperidine moiety in the target compound is part of a larger, solid structure, it is prudent to consider the potential for the release of hazardous decomposition products.

Based on this analysis, 4-Methyl-6-(piperidin-1-yl)nicotinic acid should be treated as a hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 4-Methyl-6-(piperidin-1-yl)nicotinic acid for disposal, it is imperative to be outfitted with the appropriate personal protective equipment. The following table outlines the minimum PPE requirements.

PPE ComponentSpecifications and Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Essential for preventing eye irritation from dust or splashes.[5][6]
Hand Protection Chemically resistant gloves (e.g., nitrile) of a suitable thickness. Inspect gloves for any signs of degradation before use.[6]
Body Protection A standard laboratory coat should be worn to protect against skin contact.
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Always consult your institution's EHS for specific guidance on respiratory protection.

Step-by-Step Disposal Protocol

The disposal of 4-Methyl-6-(piperidin-1-yl)nicotinic acid must adhere to all local, state, and federal regulations.[7] The following is a generalized, best-practice workflow.

Step 1: Waste Segregation and Containerization

  • Do not mix 4-Methyl-6-(piperidin-1-yl)nicotinic acid waste with other waste streams unless explicitly permitted by your EHS department.

  • Place the waste in a chemically compatible, sealable, and clearly labeled container. The container should be in good condition and free from leaks.

  • The label should include the full chemical name, "Hazardous Waste," and any other information required by your institution.

Step 2: Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) as directed by your laboratory's waste management plan.

  • The storage area should be well-ventilated and away from incompatible materials.[2]

Step 3: Scheduling a Waste Pickup

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste, including its chemical composition and quantity.

Step 4: Documentation

  • Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Evacuate the immediate area and alert your colleagues and supervisor.

    • If the spill is small and you are trained to handle it, wear the appropriate PPE and contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.[5]

    • For large spills, or if you are not comfortable handling the spill, contact your institution's emergency response team immediately.

  • Exposure Response:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of 4-Methyl-6-(piperidin-1-yl)nicotinic acid, the following workflow diagram is provided.

DisposalWorkflow start Start: Disposal of 4-Methyl-6-(piperidin-1-yl)nicotinic acid hazard_id Hazard Identification (Treat as Hazardous Waste) start->hazard_id ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) hazard_id->ppe segregation Segregate Waste in a Labeled, Compatible Container ppe->segregation storage Store in Designated Accumulation Area segregation->storage pickup Schedule Waste Pickup with EHS storage->pickup documentation Complete Waste Disposal Documentation pickup->documentation end End: Compliant Disposal documentation->end

Caption: Disposal Workflow for 4-Methyl-6-(piperidin-1-yl)nicotinic acid.

References

  • Safety Data Sheet: Piperidine. Carl ROTH. (2025-03-31).
  • Piperidine - SAFETY DATA SHEET. Penta chemicals. (2024-05-07).
  • Safety D
  • SAFETY D
  • NICOTINIC ACID EXTRA PURE. Loba Chemie.
  • PIPERIDINE AR. Loba Chemie.
  • Piperidine - SAFETY D
  • Nicotinic Acid CAS No 59-67-6 MATERIAL SAFETY D
  • Material Safety D
  • niashure - niacin (nicotinic acid) sds. Kirby Agri. (2015-03-16).
  • Tirzepatide / Niacinamide Injection. Empower Pharmacy.
  • SIGMA-ALDRICH MATERIAL SAFETY D
  • 6-[4-(tert-Butoxycarbonyl)

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Handling

A Comprehensive Guide to the Safe Handling of 4-Methyl-6-(piperidin-1-yl)nicotinic acid

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4-Methyl-6-(piperidin-1-yl)nicotinic acid. In the absence of a specific Safety Data...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4-Methyl-6-(piperidin-1-yl)nicotinic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are expertly extrapolated from the SDS of the closely related structure, 6-(Piperidin-1-yl)nicotinic acid, and established safety protocols for substituted nicotinic acids and piperidine derivatives.[1] This approach ensures a cautious and comprehensive framework for laboratory safety.

Hazard Identification and Risk Assessment

  • Skin Irritation (Category 2): Expected to cause skin irritation upon direct contact.[3]

  • Serious Eye Irritation (Category 2A): Poses a significant risk of serious eye irritation.[3]

  • Respiratory Irritation (Category 3): May cause irritation to the respiratory system if inhaled as a dust or aerosol.[3]

  • Aquatic Hazard (Acute, Category 3): Considered harmful to aquatic life.[3]

It is crucial to handle this compound with the assumption that it carries similar, if not identical, risks.

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is fundamental to mitigating the risks associated with handling 4-Methyl-6-(piperidin-1-yl)nicotinic acid. The following table outlines the recommended PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) Nitrile gloves, safety glasses with side shields, lab coat, and a dust mask or use of a chemical fume hood.[4][5][6]To prevent skin and eye contact with the solid compound and to avoid inhalation of fine particulates.[4]
Solution Preparation and Transfers Nitrile gloves, chemical splash goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[7][8]To protect against splashes of the dissolved compound, which can cause skin and serious eye irritation.[3]
Running Reactions and Work-up Nitrile gloves (consider double-gloving for extended operations), chemical splash goggles, a lab coat, and work within a certified chemical fume hood.To provide comprehensive protection during procedures with a higher risk of splashes, aerosol generation, or unexpected reactions.
Spill Cleanup Chemical-resistant gloves (e.g., nitrile), chemical splash goggles, a lab coat or apron, and respiratory protection (if dealing with a large spill of solid).[4]To ensure maximum protection during the handling of a concentrated release of the material.

Operational Protocols: From Receipt to Disposal

Adherence to standardized operating procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Handling and Storage
  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][9] Keep the container tightly sealed when not in use.[7][9]

  • Work Area: All handling of 4-Methyl-6-(piperidin-1-yl)nicotinic acid should be performed in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[10]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE and spill cleanup materials, readily available.

  • Donning PPE: Put on the appropriate PPE as outlined in the table above.

  • Weighing: If working with the solid, carefully weigh the required amount in a chemical fume hood or on a balance with a draft shield to prevent the dispersal of dust.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Reactions: Conduct all reactions in a chemical fume hood.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water.[3] Clean all contaminated surfaces.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation.[4] For a liquid spill, use an inert absorbent material to contain the spill.[10]

  • Clean: Clean the spill area with an appropriate solvent and then with soap and water.

  • Dispose: Collect all contaminated materials in a sealed container for proper disposal.[9]

Disposal Plan: Environmental Responsibility

Proper disposal of 4-Methyl-6-(piperidin-1-yl)nicotinic acid and its containers is essential to prevent environmental contamination.

  • Waste Collection: All waste materials, including unused compounds, contaminated consumables (e.g., gloves, paper towels), and empty containers, should be collected in a designated, labeled hazardous waste container.[3]

  • Disposal Route: Dispose of the chemical waste through a licensed and approved waste disposal company.[3][7] Do not dispose of this compound down the drain or in regular trash.[3]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent before disposal. The rinsate should be collected as hazardous waste.

Emergency Procedures: Preparedness is Key

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 4-Methyl-6-(piperidin-1-yl)nicotinic acid.

PPE_Decision_Tree cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling Task Identified CheckSolid Is the compound in solid form? Start->CheckSolid CheckAerosol Potential for dust/aerosol generation? CheckSolid->CheckAerosol Yes CheckSplash Potential for splash? CheckSolid->CheckSplash No (Solution) BasePPE Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Glasses CheckAerosol->BasePPE No Respiratory Add: - Dust Mask or - Fume Hood Use CheckAerosol->Respiratory Yes CheckSplash->BasePPE No EyeProtection Upgrade to: - Chemical Splash Goggles CheckSplash->EyeProtection Yes Respiratory->CheckSplash Proceed to next check

Caption: Decision tree for selecting appropriate PPE.

References

  • PIPERIDINE Safety Data Sheet. ChemSupply Australia. [Link]

  • PIPERIDINE Safety Data Sheet. [Link]

  • PIPERIDINE Safety Data Sheet. Penta chemicals. [Link]

  • NICOTINIC ACID (Niacin) MSDS. Oxford Lab Fine Chem LLP. [Link]

  • NICOTINIC ACID EXTRA PURE Safety Data Sheet. Loba Chemie. [Link]

  • Nicotinic acid Safety Data Sheet. Chemos GmbH & Co. KG. [Link]

  • Nicotinic acid Safety Data Sheet. Carl ROTH. [Link]

  • The intake of nicotinic acid in excessive dosage can have damaging health effects. BfR Opinion No. 018/2012. [Link]

  • Nicotinic Acid. PubChem. [Link]

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